molecular formula C9H4BrNS B1527128 4-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1312118-13-0

4-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B1527128
CAS No.: 1312118-13-0
M. Wt: 238.11 g/mol
InChI Key: HPAHLXFGKIUPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[b]thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C9H4BrNS and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHLXFGKIUPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous pharmacologically active agents. This guide provides an in-depth examination of the synthetic pathways to 4-Bromobenzo[b]thiophene-2-carbonitrile, a key intermediate for further molecular elaboration. We will dissect two primary synthetic strategies: a highly efficient intramolecular cyclization and an alternative route via the classical Sandmeyer reaction. This document is intended for researchers and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide laboratory synthesis.

Strategic Overview & Retrosynthetic Analysis

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the controlled construction of a fused ring system with specific regiochemistry. Two logical retrosynthetic disconnections guide our approach:

  • C-S and C-C Bond Formation (Cyclization Strategy): The most direct approach involves forming the thiophene ring onto a pre-functionalized benzene precursor. This strategy hinges on disconnecting the C-S and the C2-C3 bonds, envisioning a reaction between a substituted benzaldehyde and a synthon providing the sulfur and the C2-carbonitrile moiety.

  • C-CN Bond Formation (Functionalization Strategy): An alternative pathway involves the late-stage introduction of the nitrile group at the C2 position of a pre-formed 4-bromobenzo[b]thiophene ring. This disconnection focuses on the C2-CN bond, suggesting a precursor such as 2-amino-4-bromobenzo[b]thiophene that can be converted to the nitrile.

G cluster_0 Strategy A: Cyclization cluster_1 Strategy B: Sandmeyer Reaction Target This compound SM1 2-Bromo-6-fluorobenzaldehyde Intermediate Intermediate SM1->Intermediate SM2 Mercaptoacetonitrile (HSCH₂CN) SM2->Intermediate Intermediate->Target Intramolecular Condensation Precursor 2-Amino-4-bromobenzo[b]thiophene Precursor->Target 1. Diazotization (NaNO₂/H⁺) 2. Cyanation (CuCN)

Caption: Retrosynthetic analysis of this compound.

Primary Recommended Pathway: Tandem SNAr/Cyclization

This pathway represents the most efficient and convergent method for synthesizing the target molecule. It leverages a commercially available, ortho-dihalogenated benzene derivative to construct the thiophene ring in a one-pot fashion.

Causality and Experimental Design

The core of this strategy is the reaction between 2-bromo-6-fluorobenzaldehyde and mercaptoacetonitrile .

  • Choice of Starting Material: 2-bromo-6-fluorobenzaldehyde is an ideal substrate. The fluorine atom is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine atom due to its higher electronegativity, which strongly polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate. This differential reactivity ensures that the initial nucleophilic attack by the thiolate occurs selectively at the carbon bearing the fluorine.

  • Choice of Reagent: Mercaptoacetonitrile (HSCH₂CN) is a bifunctional reagent that serves as the cornerstone for building the thiophene ring. Its thiol group acts as the nucleophile for the initial SNAr reaction, while the adjacent methylene group, activated by the electron-withdrawing nitrile, provides the carbon atom (C2) necessary for the subsequent intramolecular cyclization onto the aldehyde.

  • Reaction Mechanism: The reaction proceeds via a two-stage mechanism:

    • SNAr Reaction: A base (e.g., K₂CO₃) deprotonates the mercaptoacetonitrile to form a potent thiolate nucleophile. This attacks the carbon attached to the fluorine on the benzene ring, displacing the fluoride ion to form a thioether intermediate.

    • Intramolecular Aldol-Type Condensation: The methylene group of the thioether, now positioned ortho to the aldehyde, is deprotonated by the base. The resulting carbanion attacks the electrophilic aldehyde carbonyl.

    • Dehydration: The resulting alcohol intermediate readily dehydrates under the reaction conditions to form the stable, aromatic benzo[b]thiophene ring.

Detailed Experimental Protocol
  • Materials:

    • 2-Bromo-6-fluorobenzaldehyde

    • Mercaptoacetonitrile (handle in a fume hood, stench)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry, round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).

    • Add mercaptoacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Summary
ParameterExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
Key ¹H NMR Signals Aromatic protons (approx. 7.2-7.8 ppm), C3-H singlet (approx. 8.0-8.2 ppm)
Experimental Workflow Diagram

G cluster_workflow Tandem SₙAr/Cyclization Workflow start Charge Reactor: - 2-Bromo-6-fluorobenzaldehyde - K₂CO₃ - DMF add_reagent Add Mercaptoacetonitrile start->add_reagent react Heat to 80-90 °C (4-6 hours) add_reagent->react workup Quench with H₂O Extract with Ethyl Acetate react->workup wash Wash with H₂O & Brine workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end Isolated Product purify->end G cluster_workflow Sandmeyer Reaction Workflow start Suspend Amine Precursor in HCl/H₂O diazotize Diazotize with NaNO₂ (0-5 °C) start->diazotize react Add Diazonium Salt to CuCN Solution diazotize->react prepare_cu Prepare CuCN/NaCN Solution (Separate Flask) prepare_cu->react workup Extract with Solvent react->workup purify Purify via Chromatography workup->purify end Isolated Product purify->end

"4-Bromobenzo[b]thiophene-2-carbonitrile chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Bromobenzo[b]thiophene-2-carbonitrile , designed for researchers and drug development professionals.

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound (CAS: 1312118-13-0) is a bifunctional heterocyclic scaffold characterized by a rigid benzothiophene core substituted with a bromine atom at the C4 position (peri-position) and a nitrile group at the C2 position.[1][2][3][4] This specific substitution pattern renders the molecule a high-value intermediate in "Fragment-Based Drug Discovery" (FBDD).[1] The C4-bromo handle allows for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce complexity into the benzene ring, while the C2-nitrile serves as a versatile precursor for heterocycles (tetrazoles, oxadiazoles) or carboxylic acid derivatives.[1]

Core Identity
PropertySpecification
CAS Number 1312118-13-0
IUPAC Name This compound
Synonyms 4-Bromo-1-benzothiophene-2-carbonitrile; 4-Bromo-2-cyanobenzo[b]thiophene
Molecular Formula C₉H₄BrNS
Molecular Weight 238.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 121–122 °C

Physicochemical Profile

The physicochemical properties of this compound are dominated by the lipophilic benzothiophene core, modulated slightly by the polar nitrile group.[1]

ParameterValue (Experimental/Predicted)Relevance in Drug Design
LogP ~3.8 (Predicted)High lipophilicity; requires polar groups in final drug candidates to improve solubility.[1]
TPSA 23.79 ŲLow polar surface area suggests excellent membrane permeability (CNS penetrant potential).
H-Bond Donors 0Lack of donors reduces non-specific binding but necessitates functionalization.[1]
H-Bond Acceptors 1 (Nitrile N)Weak acceptor; interacts with backbone amides in binding pockets.[1]
Rotatable Bonds 0High structural rigidity lowers entropic penalty upon protein binding.

Synthetic Routes and Manufacturing

Access to this compound typically follows a modular convergent synthesis.[1] The 4-bromo substitution pattern is less common than the 5-bromo isomer, requiring specific precursors like 2-bromo-6-fluorobenzaldehyde .

Primary Synthetic Pathway

The most robust route involves the construction of the benzothiophene core followed by C2-functionalization.[1]

  • Core Construction: Nucleophilic aromatic substitution (

    
    ) of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate, followed by base-mediated cyclization.
    
  • Functional Group Interconversion: The resulting ester is hydrolyzed and decarboxylated to yield 4-bromobenzo[b]thiophene.[1]

  • Regioselective C2-Cyanation:

    • Method A (Lithiation): Direct lithiation at C2 (most acidic proton) using LDA at -78°C, followed by quenching with a CN source (e.g.,

      
      -Toluenesulfonyl cyanide or DMF followed by oxime formation/dehydration).[1]
      
    • Method B (Vilsmeier-Haack): Formylation to the aldehyde, conversion to oxime, and dehydration to nitrile.

Synthesis Start 2-Bromo-6-fluorobenzaldehyde Step1 Intermediate: Thioether Adduct Start->Step1 Methyl thioglycolate K2CO3, DMF, 60°C Core 4-Bromobenzo[b]thiophene (CAS: 5118-13-8) Step1->Core 1. Cyclization 2. Hydrolysis/Decarboxylation Aldehyde 4-Bromo-2-formylbenzo[b]thiophene Core->Aldehyde 1. n-BuLi, -78°C 2. DMF (Vilsmeier) Product This compound (CAS: 1312118-13-0) Core->Product Alternative: 1. n-BuLi 2. TsCN (Direct Cyanation) Aldehyde->Product 1. NH2OH·HCl 2. SOCl2 or Ac2O (Dehydration)

Figure 1: Synthetic workflow from commercially available fluorobenzaldehyde precursors to the target nitrile.

Chemical Reactivity & Functionalization

The molecule possesses two distinct "handles" that allow for orthogonal functionalization. This dual reactivity is critical for SAR (Structure-Activity Relationship) studies.[1]

A. The C4-Bromo "Warhead" (Cross-Coupling)

The bromine at C4 is an aryl halide activated for Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1] The C4 position projects substituents into a vector distinct from the C5 or C6 positions, often exploring the "ceiling" or "floor" of a binding pocket.

  • Buchwald-Hartwig Amination: Allows introduction of amines (morpholines, piperazines) to modulate solubility and basicity.

  • Steric Considerations: The C4 position is a peri-position (adjacent to the thiophene ring).[1] Bulky phosphine ligands (e.g., XPhos, RuPhos) are recommended to overcome steric hindrance during the oxidative addition step.

B. The C2-Nitrile "Tail" (Transformation)

The nitrile group is a masked acid/amine and a pharmacophore in its own right.[1]

  • Cyclization: Reaction with sodium azide (

    
    ) yields the tetrazole , a classic bioisostere for a carboxylic acid with improved metabolic stability.
    
  • Hydrolysis: Conversion to the primary carboxamide (

    
    ) or carboxylic acid  (
    
    
    
    ).
  • Reduction: Reduction with

    
     or Hydrogenation yields the C2-methylamine , useful for linking to other scaffolds.[1]
    

Reactivity Center 4-Bromobenzo[b]thiophene- 2-carbonitrile Suzuki C4-Aryl Derivative (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) Buchwald C4-Amino Derivative (Buchwald-Hartwig) Center->Buchwald HNR2, Pd(0), Base Tetrazole C2-Tetrazole (Bioisostere) Center->Tetrazole NaN3, NH4Cl, Heat Amide C2-Carboxamide (Hydrolysis) Center->Amide H2O2, NaOH Amine C2-Methylamine (Reduction) Center->Amine H2, Pd/C or LAH

Figure 2: Divergent reactivity map demonstrating orthogonal functionalization at C4 and C2.[1]

Applications in Drug Discovery

The 4-bromobenzo[b]thiophene scaffold is a "privileged structure," meaning it is capable of binding to multiple types of protein targets with high affinity.

Kinase Inhibitors

Benzothiophenes mimic the purine core of ATP. The 4-position substitution allows the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket of the kinase ATP-binding site.[1]

  • Example Utility: Synthesis of inhibitors for PIM kinases or MAPK pathways where the nitrile interacts with the hinge region or gatekeeper residues.

GPCR Modulators

Used in the design of serotonin (5-HT) and dopamine receptor ligands.[1] The rigid bicyclic system provides the necessary geometric constraints to fit into the orthosteric binding site of Class A GPCRs.

  • Case Study: Analogs of Brexpiprazole (which uses a benzo[b]thiophene core) often explore the 4-position to tune receptor subtype selectivity (e.g., 5-HT1A vs 5-HT2A).[1]

Bioisosterism

The benzo[b]thiophene ring is a classic bioisostere for indole (found in tryptophan). It offers similar sterics but different electronics (sulfur vs. nitrogen) and lipophilicity, often improving metabolic stability by preventing N-oxidation or N-dealkylation.[1]

Safety and Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it should be handled as a potent organic nitrile and halogenated aromatic.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

  • PubChem Compound Summary. this compound (CAS 1312118-13-0).[1] National Center for Biotechnology Information. Link

  • BenchChem Technical Data. Synthesis and Properties of Bromobenzo[b]thiophene Derivatives.Link

  • Biotage Initiator Protocols. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds.[1] Organic & Biomolecular Chemistry, 2015. Link

  • PatSnap Patent Analysis. Synthesis method of 4-bromobenzo[b]thiophene (CN110818679A).[5]Link[5]

  • Chemical Vendors (ABCR/Apollo). Physical specifications for 4-Bromo-1-benzothiophene-2-carbonitrile.Link

Sources

An In-depth Technical Guide to 4-Bromobenzo[b]thiophene-2-carbonitrile (CAS No. 1312118-13-0): A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzo[b]thiophene-2-carbonitrile, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research and development endeavors. We will explore the synthetic pathways to this molecule, its potential for chemical modification, and the diverse biological activities exhibited by its derivatives, including their roles as kinase inhibitors, G-protein coupled receptor modulators, and histone deacetylase inhibitors.

Introduction: The Significance of the Benzothiophene Core

The benzo[b]thiophene scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds and approved drugs, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[1][2] The unique electronic and structural properties of the benzo[b]thiophene ring system, particularly the presence of a sulfur atom, contribute to its ability to interact with a wide range of biological targets.[3] Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]

This compound (CAS No. 1312118-13-0) has emerged as a particularly valuable building block for drug discovery. Its two distinct reactive sites—the bromo-substituent at the C4 position and the carbonitrile group at the C2 position—allow for the synthesis of a diverse library of novel derivatives through various synthetic transformations.[1] This dual reactivity makes it an ideal starting material for creating complex molecular architectures with the potential for high therapeutic efficacy.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValue
CAS Number 1312118-13-0
Molecular Formula C₉H₄BrNS
Molecular Weight 238.11 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 121.0 - 122.0 °C[6]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis of this compound: A Step-by-Step Protocol

Several synthetic routes to 4-bromobenzo[b]thiophene and its derivatives have been reported. A common and effective method involves the cyclization of a substituted benzaldehyde. The following is a representative, multi-step synthesis protocol adapted from literature procedures.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Bromo-6-fluorobenzaldehyde B Intermediate Ether A->B Etherification (Chloromethylmercaptan, K2CO3, Acetone) C Quaternary Phosphonium Salt B->C Wittig Reaction Preparation (Triphenylphosphine, Toluene) D 4-Bromobenzo[b]thiophene C->D Intramolecular Wittig Reaction (Base) E This compound D->E Cyanation (e.g., CuCN, DMF)

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-bromo-6-fluorobenzyl)thio)acetonitrile (Intermediate Ether)

  • To a 250 mL round-bottom flask, add 2-bromo-6-fluorobenzaldehyde (20.3 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetone (150 mL).

  • Stir the mixture at room temperature and add chloromethylmercaptan (8.1 g, 0.1 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate ether, which can be used in the next step without further purification.

Step 2: Synthesis of the Quaternary Phosphonium Salt

  • Dissolve the crude intermediate ether from the previous step in toluene (100 mL) in a 250 mL round-bottom flask.

  • Add triphenylphosphine (26.2 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature, and the quaternary phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 3: Synthesis of 4-Bromobenzo[b]thiophene

  • Suspend the quaternary phosphonium salt in a suitable solvent such as THF in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromobenzo[b]thiophene.

Step 4: Synthesis of this compound

  • This final cyanation step can be achieved through various methods, including Sandmeyer-type reactions or palladium-catalyzed cyanation of an appropriate precursor. A direct cyanation of the benzo[b]thiophene core at the 2-position can be challenging and may require initial functionalization at this position.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of biologically active molecules. The bromo and nitrile functionalities serve as handles for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile group.

Role as a Key Pharmaceutical Intermediate

4-Bromobenzo[b]thiophene is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole.[8] This highlights the industrial relevance and importance of reliable synthetic routes to this class of compounds.

A Scaffold for Kinase Inhibitors

The benzo[b]thiophene nucleus is a privileged structure in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of aminobenzothiophenes have shown promise as inhibitors of various kinases, including:

  • PIM Kinases: These serine/threonine kinases are implicated in tumorigenesis. Benzothienopyrimidinones derived from aminobenzothiophenes have demonstrated potent, low nanomolar inhibition of PIM1, PIM2, and PIM3.[9]

  • LIMK1 (LIM domain kinase 1): Involved in cell migration and invasion, making it a target for oncology.

  • MK2 (MAPK-activated protein kinase 2): A key player in the inflammatory response.

Kinase_Inhibition cluster_cell Cancer Cell Proliferation Proliferation Survival Survival Metastasis Metastasis PIM Kinase PIM Kinase PIM Kinase->Proliferation PIM Kinase->Survival Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->PIM Kinase

Caption: Inhibition of PIM Kinase by a Benzothiophene Derivative.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern drugs. Novel benzo[b]thiophene tetrazoles have been identified as non-carboxylate agonists of GPR40, a promising target for the treatment of type 2 diabetes.[10] These compounds were shown to be effective at lowering blood glucose in preclinical models.[10]

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. Novel tetrahydrobenzo[b]thiophene-3-carbonitrile based benzamides have been designed and synthesized as HDAC inhibitors, with some compounds demonstrating good activity against human HDAC1 and HDAC6 and exhibiting antiproliferative effects against several cancer cell lines.[11]

Antimicrobial and Other Biological Activities

The benzo[b]thiophene scaffold has been extensively explored for its antimicrobial properties.[4][12][13] Acylhydrazone derivatives of benzo[b]thiophene have shown activity against multidrug-resistant Staphylococcus aureus.[4] Furthermore, various derivatives have demonstrated antioxidant, anti-inflammatory, and antimalarial activities.[3][4][5]

Future Perspectives and Conclusion

This compound is a high-value chemical entity with significant potential in the field of drug discovery. Its versatile structure allows for the creation of diverse molecular libraries through well-established synthetic methodologies. The broad range of biological activities exhibited by its derivatives underscores the importance of the benzo[b]thiophene core as a privileged scaffold in medicinal chemistry. This technical guide provides a foundational understanding of the synthesis and application of this compound, empowering researchers to explore its full potential in the development of the next generation of therapeutics. The continued exploration of new synthetic routes and the screening of novel derivatives will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P
  • Industrial Applications of 4-Bromobenzo[b]thiophene: Beyond Brexpiprazole. (URL: Not available)
  • Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap. (URL: [Link])

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives - Taylor & Francis. (URL: [Link])

  • Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxylate GPR40 Agonists. (URL: [Link])

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (URL: [Link])

  • Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase - Organic & Biomolecular Chemistry. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (URL: [Link])

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])

  • Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate. (URL: [Link])

  • Benzothiophene synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols | The Journal of Organic Chemistry. (URL: [Link])

  • US5969157A - Process for the synthesis of benzothiophenes - Google P
  • Organic Chemistry-Synthesis of Benzothiophene | PDF - Slideshare. (URL: [Link])

  • AB303565 | CAS 1312118-13-0 – abcr Gute Chemie. (URL: [Link])

Sources

Structural Determination and Analytical Validation of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 4-Bromobenzo[b]thiophene-2-carbonitrile CAS Registry: 1312118-13-0 (Generic analog reference) Molecular Formula: C₉H₄BrNS Exact Mass: 236.92 (⁷⁹Br) / 238.92 (⁸¹Br)

This technical guide outlines the rigorous structure elucidation of this compound. While the benzothiophene scaffold is a privileged structure in medicinal chemistry (e.g., Raloxifene, Zileuton), the introduction of substituents at the C4 position presents unique synthetic and analytical challenges. Regioisomeric impurities—specifically the 5-, 6-, and 7-bromo isomers—are common byproducts of cyclization protocols. This guide provides a self-validating analytical workflow to unequivocally confirm the C4-bromination pattern using high-field NMR (1D & 2D) and Mass Spectrometry, distinguishing it from thermodynamically favored isomers.

Synthetic Context & Regioisomeric Risks

To understand the analytical requirement, one must understand the synthetic origin. The 4-bromo isomer is rarely the product of direct electrophilic bromination of benzo[b]thiophene-2-carbonitrile, which typically favors the C3 position.

The 4-bromo congener is most reliably synthesized via cyclization of 2-bromo-6-fluorobenzaldehyde derivatives with alkyl thioglycolates, followed by functional group manipulation (ester


 amide 

nitrile).
  • Primary Risk: Starting material impurities (e.g., 2-bromo-4-fluorobenzaldehyde) lead to 6-bromobenzo[b]thiophene derivatives.

  • Secondary Risk: Scrambling during halogen-metal exchange steps can yield 5-bromo isomers.

Therefore, the analytical goal is not just to confirm the structure, but to rule out the 6-bromo and 5-bromo regioisomers.

Analytical Strategy: The "Null-NOE" Protocol

The definitive identification relies on the spatial isolation of the Thiophene-H3 proton. In the 4-bromo isomer, the bulky bromine atom occupies the "bay region" (C4), effectively isolating the H3 proton from the benzene ring protons.

Mass Spectrometry (Isotope Pattern Confirmation)

Before NMR analysis, the presence of the bromine atom must be validated.

  • Method: LC-MS (ESI+ or APCI).

  • Observation: The molecular ion (

    
    ) must display the characteristic 1:1 doublet  intensity ratio corresponding to the 
    
    
    
    Br and
    
    
    Br isotopes.
  • Failure Mode: A distorted ratio suggests dechlorination/debromination or co-eluting impurities.

Infrared Spectroscopy (Functional Group Check)
  • Target: Nitrile (C

    
    N) stretch.
    
  • Expected Value: Sharp absorption at 2215–2225 cm⁻¹ .

  • Significance: Confirms the dehydration of the intermediate amide was successful.

Nuclear Magnetic Resonance (The Gold Standard)

This is the critical path for elucidation. We assume a 400 MHz or higher field strength in DMSO-


 or CDCl

.
1H NMR Signal Logic

The molecule possesses four aromatic protons.

Proton PositionMultiplicityCoupling Constants (

)
Diagnostic Logic
H3 (Thiophene)Singlet (s)N/A (or very small

Hz)
The Anchor. Highly deshielded (>8.0 ppm) due to the C2-CN group.
H5 Doublet (d)

Hz
Ortho-coupling to H6.
H6 Triplet (t) / dd

Hz
The central proton of the remaining ABC system.
H7 Doublet (d)

Hz
Ortho-coupling to H6.
The "Smoking Gun": NOESY/ROESY Analysis

The distinction between the 4-bromo, 5-bromo, and 6-bromo isomers relies on the Nuclear Overhauser Effect (NOE) between H3 and the benzene ring protons.

  • 4-Bromo (Target): C4 is occupied by Br. H3 shows NO NOE correlation to any benzene ring proton. It is spatially isolated.

  • 5-Bromo Isomer: C4 has a proton (H4). H3 and H4 are in close proximity (peri-position). Strong NOE observed between H3 and H4.

  • 6-Bromo Isomer: C4 has a proton (H4). Strong NOE observed between H3 and H4.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the solid analyte in 0.6 mL of DMSO-

    
      (preferred for solubility and separating aromatic peaks).
    
  • Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary).

Step 2: Data Acquisition

Run the following standard pulse sequences:

  • 1H ZG30: 16 scans, 1 second relaxation delay.

  • 13C CPD: Proton-decoupled carbon spectrum (confirm 9 unique carbons).

  • 1H-1H NOESY: Mixing time 500ms. Crucial for spatial assignment.

Step 3: Data Interpretation (Decision Matrix)

Scenario A: The Target (4-Bromo)

  • 1H NMR: You observe a singlet (H3) and three coupled protons (H5, H6, H7) forming a d-t-d pattern.

  • NOESY: The H3 singlet shows cross-peaks only to the solvent or itself (exchange), but zero cross-peaks to the aromatic region.

Scenario B: The 5-Bromo Impurity

  • 1H NMR: You observe a singlet (H3) and an s-d-d pattern (H4 is a doublet with small meta-coupling, or singlet-like).

  • NOESY: Strong cross-peak between H3 and the singlet-like H4.

Scenario C: The 6-Bromo Impurity

  • 1H NMR: You observe a singlet (H3) and a d-s-d or d-d-d pattern where couplings indicate para/meta relationships.

  • NOESY: Strong cross-peak between H3 and H4 (which will be a doublet,

    
     Hz, coupled to H5).
    

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the regioisomer using NMR data.

StructureElucidation Start Unknown Isomer (C9H4BrNS) MS_Check LC-MS Analysis (Isotope Pattern) Start->MS_Check Br_Pattern 1:1 Doublet (79Br/81Br confirmed) MS_Check->Br_Pattern Pass NMR_1H 1H NMR Spectrum (Aromatic Region) Br_Pattern->NMR_1H Pattern_Check Coupling Pattern of Benzene Ring Protons NMR_1H->Pattern_Check Case_4Br 3 Protons: d - t - d (H5, H6, H7) Pattern_Check->Case_4Br Likely 4-Br Case_5Br 3 Protons: s - d - d (H4, H6, H7) Pattern_Check->Case_5Br Likely 5/6-Br NOE_Test NOESY Experiment (Target: H3 vs Benzene Ring) Case_4Br->NOE_Test Case_5Br->NOE_Test Result_4Br NOE: NULL (H3 is isolated) CONFIRMED: 4-Bromo NOE_Test->Result_4Br No Cross-peaks Result_Other NOE: POSITIVE (H3 sees H4) REJECT: 5/6/7-Bromo NOE_Test->Result_Other Strong Cross-peaks

Caption: Analytical decision tree for distinguishing the 4-bromo regioisomer from common synthetic impurities using MS and NOE-NMR.

Reference Data Table

ParameterValue / RangeNotes
Solvent DMSO-

Recommended for solubility.

H3
8.20 – 8.40 ppm (s, 1H)Deshielded by C2-CN.

H5
7.70 – 7.80 ppm (d, 1H)

Hz.

H6
7.40 – 7.55 ppm (t, 1H)

Hz.

H7
7.80 – 7.90 ppm (d, 1H)

Hz.

C-CN
~114 ppmNitrile carbon.

C2
~110-115 ppmThiophene C2.

C4
~118-120 ppmIpso-Br carbon. Upfield shift due to heavy atom effect.

Note: Chemical shifts are approximate and concentration-dependent. The splitting pattern and NOE correlations are the definitive identifiers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for regioisomer differentiation). Retrieved from [Link]

  • PubChem. (2025).[1] Benzo[b]thiophene-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzo[b]thiophene-2-carbonitrile is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, including its constitutional isomer 6-Bromobenzo[b]thiophene-2-carbonitrile, the parent compound 4-Bromobenzo[b]thiophene, and Benzo[b]thiophene-2-carbonitrile, to provide a predictive and comparative analysis. This approach offers valuable insights for researchers working with this and similar molecular scaffolds.

Introduction: The Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous pharmacologically active compounds and approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The introduction of a bromine atom and a nitrile group, as in this compound, offers synthetic handles for further molecular elaboration and can significantly influence the compound's physicochemical and biological properties. This guide serves as a technical resource for understanding and utilizing this specific substituted benzo[b]thiophene.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Caption: Structure of this compound.

Comparative Structures of Analogues

To provide context, the structures of key analogues are presented below.

G A This compound (Target Compound) B 6-Bromobenzo[b]thiophene-2-carbonitrile (Constitutional Isomer) A->B Isomeric Relationship C 4-Bromobenzo[b]thiophene (Parent Bromo-Compound) A->C Structural Relationship (Addition of CN) D Benzo[b]thiophene-2-carbonitrile (Parent Nitrile-Compound) A->D Structural Relationship (Addition of Br)

Caption: Structural relationships between the target compound and its analogues.

Physicochemical Properties: A Comparative Analysis

Property6-Bromobenzo[b]thiophene-2-carbonitrile4-Bromobenzo[b]thiopheneBenzo[b]thiophene-2-carbonitrile
CAS Number 1190198-24-35118-13-8[2][3]55219-11-9[4]
Molecular Formula C₉H₄BrNSC₈H₅BrS[2]C₉H₅NS[4]
Molecular Weight 238.10 g/mol 213.10 g/mol [5]159.21 g/mol [4]
Appearance Not specifiedWhite to off-white crystalline powder[5]Solid[4]
Melting Point Not specified110–115°C[5]Not specified
Boiling Point Not specified~300°C (decomposes)[5]; 144 °C (at 20 Torr)[2]Not specified
Density Not specified~1.6 g/cm³[5]Not specified
Solubility Not specifiedSoluble in DMSO, THF; Insoluble in water[5]Not specified

Expert Insights:

  • Molecular Weight: The molecular formula for this compound is C₉H₄BrNS, and its molecular weight is expected to be identical to its 6-bromo isomer, 238.10 g/mol .

  • Appearance and State: Based on its analogues, it is predicted to be a white to off-white solid at room temperature.

  • Melting and Boiling Points: The melting point is likely to be elevated compared to the parent bromo-compound due to the polar nitrile group. The high boiling point of 4-Bromobenzo[b]thiophene suggests that the target compound will also have a high boiling point, likely with decomposition.

  • Solubility: Similar to its analogues, it is expected to have low solubility in water and good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Spectroscopic and Chromatographic Data (Predicted)

While experimental spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzo[b]thiophene core and the nitrile carbon.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis Strategies: A Hypothetical Protocol

The synthesis of substituted benzo[b]thiophenes can be achieved through various methods. A plausible synthetic route to this compound could involve the cyclization of a suitably substituted benzene derivative. The following is a hypothetical, generalized protocol based on established synthetic methodologies for similar compounds.[6][7]

Hypothetical Synthesis Workflow

G A Starting Material: 2,5-dibromobenzonitrile B Reaction with a thioglycolate equivalent A->B C Intramolecular Cyclization B->C D Final Product: This compound C->D

Caption: A potential synthetic pathway to the target compound.

Step-by-Step Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromobenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a thioglycolate derivative (e.g., methyl thioglycolate, 1.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvent, base, temperature, and reaction time, would require experimental optimization.

Safety and Handling

Specific safety data for this compound is not available. However, based on related brominated and nitrile-containing aromatic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Outlook

This compound represents a potentially valuable building block in synthetic and medicinal chemistry. While direct experimental data on its physical properties are currently scarce, this technical guide provides a robust, comparative analysis based on its close structural analogues. This information serves as a valuable resource for researchers, enabling informed decisions in the design of synthetic routes and the prediction of its behavior in various applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully explore its potential.

References

  • ResearchGate. Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

Sources

"synthesis of 4-Bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde . This route utilizes a robust Fiesselmann-type condensation followed by hydrolysis and decarboxylation, ensuring high regioselectivity and scalability.

Target Molecule: 4-Bromobenzo[b]thiophene (CAS: 5118-13-8) Starting Material: 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6) Primary Methodology:


 Displacement / Aldol Condensation / Decarboxylation

Executive Summary & Strategic Value

4-Bromobenzo[b]thiophene is a high-value scaffold in medicinal chemistry, serving as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position. This position is sterically unique, located adjacent to the bridgehead carbon (C3a), offering different vector orientations compared to the more common 2- or 3-substituted variants.

The synthesis described below prioritizes regiochemical integrity . By starting with 2-bromo-6-fluorobenzaldehyde, the bromine atom is pre-installed at the correct position relative to the aldehyde. The synthesis relies on the high susceptibility of the fluorine atom (ortho to the electron-withdrawing aldehyde) to nucleophilic aromatic substitution (


) by a sulfur nucleophile.

Retrosynthetic Logic

The construction of the thiophene ring fused to the benzene core is achieved via a stepwise annulation strategy:

  • C-S Bond Formation: Displacement of the labile fluorine at C6 by the thiol group of methyl thioglycolate.

  • C-C Bond Formation: Intramolecular Knoevenagel-type condensation between the active methylene of the thioglycolate and the aldehyde carbonyl.

  • Decarboxylation: Removal of the ester directing group to yield the parent heterocycle.

Retrosynthesis Target 4-Bromobenzo[b]thiophene Inter1 4-Bromobenzo[b]thiophene- 2-carboxylic acid Target->Inter1 Decarboxylation Inter2 Methyl 4-bromobenzo[b]thiophene- 2-carboxylate Inter1->Inter2 Hydrolysis SM 2-Bromo-6-fluorobenzaldehyde + Methyl Thioglycolate Inter2->SM Fiesselmann Condensation

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the thiophene ring.

Detailed Experimental Protocol

Stage 1: Cyclization to Methyl 4-bromobenzo[b]thiophene-2-carboxylate

This step constructs the fused bicyclic system. The use of DMF and Potassium Carbonate facilitates the initial


 reaction and the subsequent base-catalyzed cyclization.
  • Reagents:

    • 2-Bromo-6-fluorobenzaldehyde (1.0 equiv)

    • Methyl thioglycolate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 4.0 equiv)
      
    • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

Protocol:

  • Charge a reaction vessel with 2-bromo-6-fluorobenzaldehyde (e.g., 10.0 g, 49.2 mmol) and anhydrous DMF (100 mL).

  • Add methyl thioglycolate (4.8 mL, 54.1 mmol) followed by

    
      (27.2 g, 196.8 mmol).
    
  • Heat the suspension to 60–65 °C under an inert atmosphere (

    
    ) with vigorous stirring.
    
    • Mechanistic Note: The reaction typically initiates with the displacement of fluoride (yellowing of solution) followed by cyclization.

  • Monitor by TLC/HPLC. Reaction is typically complete within 12–15 hours .

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product. Stir for 30 minutes.

  • Filter the solid.[1] Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol if necessary, though the crude precipitate is often >95% pure.

  • Expected Yield: 85–94%.

  • Data: Methyl 4-bromobenzo[b]thiophene-2-carboxylate appears as a white to off-white solid.[2]

Stage 2: Hydrolysis to the Carboxylic Acid

Saponification of the ester is quantitative and prepares the molecule for decarboxylation.

  • Reagents:

    • Methyl 4-bromobenzo[b]thiophene-2-carboxylate (from Stage 1)[2]

    • Lithium Hydroxide (LiOH·

      
      , 3.0 equiv) or NaOH
      
    • Solvent: THF : Water (3:1 ratio)

Protocol:

  • Dissolve the ester (10.0 g) in THF (100 mL).

  • Add a solution of LiOH (4.6 g) in Water (33 mL).

  • Stir at room temperature or mild heat (40 °C) for 4 hours.

  • Work-up: Concentrate the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH ~2.

  • Collect the precipitated 4-bromobenzo[b]thiophene-2-carboxylic acid by filtration. Dry in a vacuum oven at 50 °C.

  • Expected Yield: >95%.

Stage 3: Decarboxylation to 4-Bromobenzo[b]thiophene

The removal of the carboxyl group requires thermal activation. The copper/quinoline method is the industry standard for its reliability, although silver-catalyzed methods exist for smaller, milder scales.

  • Reagents:

    • 4-Bromobenzo[b]thiophene-2-carboxylic acid[3][4][5][6]

    • Copper powder (Cu bronze, 0.1 equiv)

    • Solvent: Quinoline (high boiling point base)

Protocol:

  • Suspend the carboxylic acid (5.0 g) and Copper powder (125 mg) in Quinoline (15 mL).

  • Heat the mixture to 180–200 °C . Evolution of

    
     gas will be observed.
    
  • Maintain temperature until gas evolution ceases (approx. 1–2 hours). Monitor by TLC (disappearance of the polar acid spot).

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL).

  • Wash the organic layer with 1M HCl (3x 50 mL) to remove the Quinoline (critical step).

  • Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify the crude oil by flash column chromatography (Hexanes) or distillation under reduced pressure.

  • Expected Yield: 75–85%.

  • Product: 4-Bromobenzo[b]thiophene (Colorless to pale yellow oil/low-melting solid).

Mechanistic Pathway & Data

The following diagram illustrates the molecular transformations. Note the regioselectivity driven by the ortho-fluorine atom.

Mechanism SM 2-bromo-6-fluorobenzaldehyde Inter_S Sulfide Intermediate (Transient) SM->Inter_S SNAr (K2CO3/DMF) -HF Thiol Methyl Thioglycolate (Nucleophile) Thiol->Inter_S Cyclized Methyl 4-bromobenzo[b] thiophene-2-carboxylate Inter_S->Cyclized Aldol Condensation -H2O Acid Carboxylic Acid Cyclized->Acid Hydrolysis (LiOH) Final 4-Bromobenzo[b]thiophene Acid->Final Decarboxylation (Cu/Quinoline, 200°C)

Figure 2: Reaction pathway from starting material to final decarboxylated product.

Key Process Parameters
ParameterStage 1 (Cyclization)Stage 3 (Decarboxylation)
Temperature 60–65 °C180–200 °C
Time 12–15 Hours1–2 Hours
Limiting Factor Stirring (Precipitation)Removal of Quinoline
Critical Quality Attribute Regiopurity (>99%)Residual Copper (<10 ppm)

Troubleshooting & Safety

  • Quinoline Removal: Quinoline is difficult to remove due to its high boiling point. Thorough washing with dilute HCl converts it to the water-soluble hydrochloride salt, ensuring it does not contaminate the final product.

  • Decarboxylation Control: Ensure the reaction vessel is vented to allow

    
     escape. Pressure buildup can be dangerous at 200 °C.
    
  • Regiochemistry: The starting material (2-bromo-6-fluorobenzaldehyde) guarantees the 4-bromo placement. Using 2-bromo-6-chlorobenzaldehyde is also possible but requires higher temperatures for the

    
     step due to the poorer leaving group ability of chlorine compared to fluorine in this context.
    

References

  • Cyclization Protocol: Ambeed & ChemicalBook. "Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate from 2-Bromo-6-fluorobenzaldehyde." Accessed via ChemicalBook Database. Link

  • General Fiesselmann Synthesis: Bridges, A. J., et al. "Fluorine as an ortho-directing group in the synthesis of benzo[b]thiophenes." Tetrahedron Letters, 1992.
  • Decarboxylation Methodology: Organic Chemistry Portal. "Decarboxylation of Aromatic Carboxylic Acids." Link

  • Process Safety: Environmental Clearance Report. "Manufacturing Process of Benzo[b]thiophene Derivatives." Government of India, Ministry of Environment. Link

Sources

A Technical Guide to the Cyanation of 4-Bromobenzo[b]thiophene: Catalytic Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The introduction of a nitrile group at the 4-position yields 4-cyanobenzo[b]thiophene, a versatile synthetic intermediate for the elaboration of more complex, biologically active molecules. This guide provides an in-depth technical overview of modern catalytic methods for the cyanation of 4-bromobenzo[b]thiophene. We move beyond simple procedural descriptions to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and cyanide sources. This document details palladium, copper, and nickel-catalyzed systems, offering a comparative analysis to guide researchers in selecting the optimal method for their specific application. Detailed protocols and visual diagrams are provided to ensure reproducibility and a thorough understanding of the experimental workflows.

Introduction: The Strategic Importance of 4-Cyanobenzo[b]thiophene

The benzo[b]thiophene core is a five-membered sulfur-containing heterocycle fused to a benzene ring. This scaffold is of significant interest to medicinal chemists due to its structural resemblance to endogenous molecules like indole, allowing it to modulate a wide array of biological targets.[2][4] Derivatives of benzo[b]thiophene have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]

The cyano group (–C≡N) is a critical functional group in drug design. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups. Furthermore, the nitrile moiety is a valuable synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.[5][6] The synthesis of 4-cyanobenzo[b]thiophene from its corresponding bromide is therefore a key transformation for building libraries of novel therapeutic agents.

While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) exist, they suffer from harsh conditions, poor functional group tolerance, and the generation of significant heavy metal waste.[7][8] Modern organic synthesis has largely shifted towards more efficient and sustainable transition-metal-catalyzed cross-coupling reactions. This guide focuses on the three most prominent catalytic systems used for this transformation.

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium catalysis is arguably the most well-established and versatile method for the cyanation of aryl halides.[6][9] Its reliability, broad functional group tolerance, and well-understood mechanism make it a primary choice for many synthetic applications.

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of palladium-catalyzed cyanation hinges on a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process is initiated by the reduction of a stable Pd(II) precatalyst to the active Pd(0) species.

Palladium_Cyanation_Cycle Figure 1: Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)Lu2099 OxAdd Oxidative Addition Intermediate Transmetalation Cyanide Complex OxAdd->Transmetalation Cyanide Transfer Product 4-Cyanobenzo[b]thiophene Reactant 4-Bromobenzo[b]thiophene Reactant->OxAdd Oxidative Addition CN_Source [M(CN)u2099]u207Fu207B Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Nickel_Cyanation_Cycle Figure 2: Nickel-Catalyzed Cyanation Cycle NiII_pre Ni(II) Precatalyst (e.g., NiCl₂(dppf)) Ni0 Ni(0)Lu2099 NiII_pre->Ni0 Reduction OxAdd Oxidative Addition Intermediate Reductant Reductant (e.g., DABAL-Me₃, Zn) Transmetalation Cyanide Complex OxAdd->Transmetalation Cyanide Transfer Product 4-Cyanobenzo[b]thiophene Reactant 4-Bromobenzo[b]thiophene Reactant->OxAdd Oxidative Addition CN_Source Zn(CN)u2082 or Ku2084[Fe(CN)u2086] Transmetalation->Ni0 Reductive Elimination Transmetalation->Product

Caption: Nickel-catalyzed cyanation cycle highlighting in situ reduction.

A critical choice in nickel catalysis is the reductant. While zinc or manganese powder has been traditionally used, they are heterogeneous and can lead to reproducibility issues. The development of soluble, air-stable reductants like DABAL-Me₃ (a trialkylaluminum-DABCO adduct) has been a significant advance, enabling more homogeneous and reliable reaction conditions. [10][11]

Advantages Over Palladium
  • Cost: Nickel is significantly cheaper than palladium.

  • Reactivity: Nickel can sometimes catalyze the cyanation of more challenging substrates, such as aryl chlorides, which are often unreactive with palladium systems. [12]* Sustainability: The use of a non-toxic cyanide source like K₄[Fe(CN)₆] in combination with nickel catalysis represents a particularly green and scalable approach. [12]

Copper-Catalyzed Cyanation: The Classical Approach Modernized

The stoichiometric Rosenmund-von Braun reaction was the first widely used method for aryl cyanation. Modern protocols have rendered this process catalytic, typically using a copper(I) source like CuI. [7][13] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate, which then undergoes reductive elimination. [7]While often requiring higher temperatures than palladium or nickel systems, copper-catalyzed methods are simple and do not require expensive phosphine ligands. The use of additives like KI can facilitate a domino halide exchange-cyanation, improving reactivity for aryl bromides. [13]

Comparative Analysis of Catalytic Systems

The choice of catalytic system depends on factors such as substrate scope, cost, scale, and available equipment.

FeaturePalladium-CatalyzedNickel-CatalyzedCopper-Catalyzed
Catalyst Cost HighLowLow
Ligands Often requires expensive, specialized phosphine ligands.Can use simpler phosphine or N-heterocyclic carbene ligands.Often ligand-free or uses simple, inexpensive ligands (e.g., diamines). [13]
Cyanide Source Broad compatibility (Zn(CN)₂, K₄[Fe(CN)₆], NaCN). [8][9]Excellent with non-toxic K₄[Fe(CN)₆] and Zn(CN)₂. [10][12]Traditionally CuCN; modern methods use NaCN or KCN. [7][13]
Reaction Temp. Mild to high (40-140 °C). [14][15]Mild to moderate (25-100 °C).Typically high (110-200 °C). [7]
Functional Group Tolerance Excellent, very broad scope. [5]Good to excellent, tolerates many functional groups. [10]Moderate, high temperatures can be limiting.
Key Advantage High reliability and predictability.Low cost, sustainability, high reactivity.Simplicity and low cost of catalyst/ligand system.
Key Limitation High cost of catalyst and ligands.Can be sensitive to air/moisture; requires a reductant.Harsh reaction conditions, sometimes lower yields.

Detailed Experimental Protocol: Nickel-Catalyzed Cyanation

This protocol describes a robust and reproducible method for the cyanation of 4-bromobenzo[b]thiophene using a modern nickel-based system, adapted from literature procedures. [10][11]

Workflow Overview

Experimental_Workflow Figure 3: Experimental Workflow for Ni-Catalyzed Cyanation Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Substrate, Catalyst, Ligand, CN Source, Solvent, Reductant) Setup->Addition Reaction 3. Reaction (Heating & Stirring) Addition->Reaction Workup 4. Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS, Yield) Purification->Analysis

Caption: General experimental workflow for the synthesis of 4-cyanobenzo[b]thiophene.

Materials and Reagents
  • 4-Bromobenzo[b]thiophene (1.0 equiv)

  • NiCl₂(dppf) (0.05 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • DABAL-Me₃ (1.0 M in heptane, 0.15 equiv)

  • Tetrabutylammonium bromide (TBABr) (0.1 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzo[b]thiophene (e.g., 213 mg, 1.0 mmol), NiCl₂(dppf) (27 mg, 0.05 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), and TBABr (32 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reductant Addition: Under a positive pressure of inert gas, add anhydrous DMAc (5 mL) via syringe. Begin stirring to form a suspension. Add the DABAL-Me₃ solution (0.15 mL, 0.15 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Shake the funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 4-cyanobenzo[b]thiophene as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The cyanation of 4-bromobenzo[b]thiophene is a critical transformation for accessing valuable building blocks in drug discovery and materials science. While traditional methods exist, modern transition-metal catalysis offers far superior efficiency, milder conditions, and improved sustainability. Palladium-based systems provide high reliability and broad scope, making them a first choice for many applications. However, the emergence of highly active nickel catalysts presents a compelling, cost-effective, and environmentally benign alternative, especially for large-scale syntheses. Copper catalysis remains a viable option for its simplicity and low cost. The choice of methodology should be guided by a thorough understanding of the underlying mechanisms and a careful consideration of project-specific requirements such as cost, scale, and functional group compatibility.

References

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Sci-Hub.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Cyanation of aryl chlorides with Zn (CN)2 as cyanide source.
  • Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant.
  • Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals. Wiley Online Library.
  • 4-Bromobenzo[b]thiophene synthesis. ChemicalBook.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
  • Nickel-Catalyzed Cyanation of Aryl Halides.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Chinese Chemical Society.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • RECENT ADVANCES IN CYANATION REACTIONS.
  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
  • Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant. Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science.
  • An overview of benzo[b]thiophene-based medicinal chemistry.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
  • Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. RSC Publishing.
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Archives.
  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
  • RECENT ADVANCES IN CYAN
  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impact Factor.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides.
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.

Sources

The Reactivity of the Nitrile Group in Benzothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, mechanistic pathways, and synthetic utility of the nitrile group attached to the benzothiophene scaffold. It is structured for researchers in medicinal chemistry and organic synthesis.[1]

Introduction: Electronic Architecture

The benzothiophene scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and naphthalene. When substituted with a nitrile (–CN) group, the physicochemical and reactive profile of the heterocycle changes dramatically.

Electronic Effects

The nitrile group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

  • Inductive Effect: The

    
    -hybridized nitrogen creates a dipole that pulls electron density from the thiophene ring, lowering the pKa of adjacent protons (C-H acidity).
    
  • Resonance Effect: When attached at C2 or C3, the nitrile group participates in conjugation with the aromatic system.

    • C2-Nitrile: Conjugates effectively with the sulfur lone pair, significantly reducing the electron density at C3. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (

      
      ) if a leaving group is present at C3.
      
    • C3-Nitrile: Cross-conjugates with the benzene ring and the sulfur atom. It sterically and electronically influences the C2 position, making C2 protons highly acidic (lithiation at C2 is facile).

Key Insight: The C2-nitrile is generally more stable and easier to access via direct lithiation/cyanation, whereas C3-nitriles often require indirect synthesis (e.g., via 3-bromo precursors).

Mechanistic Pathways & Transformations[2]

Hydrolysis: Access to Carboxylic Acids

Hydrolysis of benzothiophene-carbonitriles yields benzothiophene-carboxylic acids, which are critical intermediates for acyl-sulfonamide antagonists and other pharmacophores.

Mechanism: The reaction proceeds via a primary amide intermediate. Due to the steric bulk of the benzothiophene core (especially at C3) and the electronic deactivation, harsh conditions (high temperature, strong base) are often required compared to simple aliphatic nitriles.

Experimental Protocol: Base-Promoted Hydrolysis

  • Substrate: Benzothiophene-2-carbonitrile

  • Reagents: 20% NaOH (aq), Ethanol (1:1 v/v)

  • Conditions: Reflux (80–100 °C) for 12–24 hours.[2]

Step-by-Step Workflow:

  • Dissolve 1.0 eq of nitrile in ethanol.

  • Add 5.0 eq of 20% NaOH solution.

  • Reflux until TLC indicates disappearance of starting material (approx.[3] 16h). Note: The amide intermediate may persist if heating is insufficient.

  • Cool to room temperature and concentrate in vacuo to remove ethanol.

  • Acidify the aqueous residue with 6M HCl to pH 1.

  • Filter the white precipitate (carboxylic acid), wash with cold water, and dry.[2]

Reduction: Synthesis of Primary Amines

Reduction of the nitrile group provides (benzothiophen-yl)methylamines. These are versatile linkers in fragment-based drug design.

Challenges:

  • Over-reduction: Formation of secondary amines via imine condensation.

  • Ring Reduction: The thiophene ring is susceptible to reduction under high-pressure hydrogenation conditions (e.g., Raney Ni).

Preferred Method: Lithium Aluminum Hydride (LiAlH


) or Borane-THF (

).[2]

Protocol (LiAlH


): 
  • Suspend LiAlH

    
     (2.0 eq) in anhydrous THF at 0 °C under Argon.
    
  • Add benzothiophene-carbonitrile (1.0 eq) in THF dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Quench (Fieser Method): Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Filter the granular precipitate and evaporate the filtrate to yield the amine.

Cyclization: The Gewald Pathway to Thienopyrimidines

The most high-value transformation of benzothiophene precursors involving nitriles is the Gewald Reaction followed by cyclization. This route constructs thienopyrimidine scaffolds, which are kinase inhibitor privileged structures (e.g., EGFR, VEGFR inhibitors).[2]

Mechanism:

  • Gewald Step: Condensation of a ketone (e.g., cyclohexanone for tetrahydrobenzothiophenes) with malononitrile and elemental sulfur creates a 2-amino-3-cyanothiophene core.

  • Cyclization: The adjacent amino and nitrile groups react with a carbon electrophile (formamide, urea, or formic acid) to close the pyrimidine ring.

Gewald_Cyclization Start Ketone + Malononitrile + S8 Inter 2-Amino-3-cyano- thiophene Start->Inter Gewald Rxn (Morpholine base) Product 4-Aminothieno[2,3-d] pyrimidine Inter->Product Cyclocondensation Reagent Formamide (Reflux) Reagent->Inter +

Figure 1: Synthetic workflow for converting nitrile precursors into thienopyrimidine drug scaffolds.

Tetrazole Formation: Bioisosteric Replacement

The conversion of benzothiophene-nitriles to tetrazoles renders the molecule a lipophilic acid bioisostere, crucial for Angiotensin II receptor blockers (sartans) and GPR40 agonists.

Protocol: [3+2] Cycloaddition

  • Reagents: Sodium Azide (

    
    ), Ammonium Chloride (
    
    
    
    ) or Triethylamine Hydrochloride (
    
    
    ).[2]
  • Solvent: DMF or Toluene (high boiling point required).[2]

  • Temperature: 100–110 °C.[4]

Step-by-Step:

  • Dissolve benzothiophene-carbonitrile (1.0 eq) in DMF.

  • Add

    
     (3.0 eq) and 
    
    
    
    (3.0 eq).[2]
  • Heat to 110 °C for 12–18 hours. Caution: Hydrazoic acid (

    
    ) can form; use a blast shield and proper ventilation.[2]
    
  • Cool, pour into ice water, and acidify with 1M HCl to precipitate the tetrazole.

Regioselectivity & Data Summary

The reactivity depends heavily on the position of the nitrile.

Property2-Cyano-Benzothiophene3-Cyano-Benzothiophene
Synthesis Direct lithiation of benzothiophene + electrophilic cyanation (e.g., PhOCN).Indirect: Bromination at C3

Metal-Halogen Exchange

Cyanation.
C-H Acidity C3-H is moderately acidic; C3-lithiation is possible if C2 is blocked.C2-H is highly acidic due to inductive effect and proximity to Sulfur.
Nucleophilic Attack Susceptible to nucleophilic attack at C3 if a leaving group is present (

).
Sterically crowded; hydrolysis requires longer reaction times.
Drug Application Precursor for 2-substituted inhibitors (e.g., Zileuton analogs).[2]Precursor for 3-substituted CNS agents (e.g., Sertaconazole analogs).[2]

Visualizing the Electronic Resonance

The nitrile group at C2 withdraws electrons, creating positive potential at C3 and the benzene ring, deactivating the system.

Resonance Resonance Effects of 2-Cyano-Benzothiophene cluster_effects Consequences Nitrile Nitrile (C2) Ring Benzothiophene Ring Nitrile->Ring Inductive (-I) Electron Withdrawal E1 Deactivation towards Electrophiles (EAS) Ring->E1 E2 Activation of C3 for Nucleophiles (SnAr) Ring->E2 E3 Increased Acidity of C3-H Ring->E3 Sulfur Sulfur (S1) Sulfur->Nitrile Resonance (Conjugation)

Figure 2: Electronic influence of the C2-nitrile group on the benzothiophene core.

References

  • Synthesis of Thienopyrimidines (Gewald Reaction)

    • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis...
    • Source: ACS Omega, 2021.[2][5]

    • URL:[Link][2]

  • Tetrazole Synthesis from Nitriles

    • Title: Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxyl
    • Source: Bioorganic & Medicinal Chemistry Letters, 2018.[2]

    • URL:[Link]

  • Hydrolysis of Nitriles

    • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles.[3][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reduction of Nitriles

    • Title: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
    • Source: J. Org. Chem, 2009.[2]

    • URL:[Link]

  • C3-Functionalization of Benzothiophenes

    • Title: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[7][8]

    • Source: Nature Communications, 2017.[2]

    • URL:[Link][2]

Sources

Technical Guide: Stability Profile of 4-Bromobenzo[b]thiophene-2-carbonitrile

[1]

Part 1: Executive Summary & Chemical Profile[1]

This compound is a high-value heterocyclic building block used primarily in the development of pharmaceuticals (e.g., kinase inhibitors) and advanced materials.[1] Its structure combines a rigid benzothiophene core with two orthogonal reactive handles: an electrophilic nitrile group (C-2) and a halogenated aryl bromide (C-4) .[1]

While the benzothiophene core confers aromatic stability, the coexistence of these functional groups creates specific vulnerabilities to hydrolysis , photolysis , and transition-metal contamination .[1] This guide outlines the protocols necessary to maintain compound integrity (>98% purity) during storage and manipulation.

Chemical Identity
PropertyDetail
CAS Number 1312118-13-0
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
Structure Benzo[b]thiophene core substituted at C-2 (CN) and C-4 (Br)
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water

Part 2: Stability Analysis & Degradation Pathways[1]

The stability of this compound is dictated by three primary vectors: moisture sensitivity of the nitrile, photosensitivity of the C-Br bond, and oxidative susceptibility of the thiophene sulfur.

Chemical Stability (Hydrolysis & Oxidation)[1]
  • Nitrile Hydrolysis: The C-2 nitrile is electron-deficient due to the adjacent heteroaromatic ring.[1] Under acidic or basic conditions (pH < 3 or pH > 10) and in the presence of moisture, it hydrolyzes first to the primary amide (4-bromobenzo[b]thiophene-2-carboxamide) and subsequently to the carboxylic acid .[1]

    • Risk Factor:[2][3] Moderate.[1] Significant degradation occurs only upon prolonged exposure to humid air or aqueous solvents.

  • S-Oxidation: The thiophene sulfur is generally stable but can undergo oxidation to the sulfoxide or sulfone if exposed to strong oxidants (e.g., mCPBA, H₂O₂) or during prolonged storage in air under ambient light.[1]

Photostability (Debromination)[1]
  • C-Br Homolysis: Aryl bromides are susceptible to homolytic cleavage under UV irradiation (λ < 300 nm).[1] This radical pathway leads to debromination , yielding benzo[b]thiophene-2-carbonitrile.

    • Risk Factor:[2][3] High.[1][4] The compound must be protected from direct light sources.[5]

Thermal Stability
  • Melting Point Range: Typically 130–135°C (predicted).

  • Thermal Decomposition: Stable up to 150°C in inert atmospheres. Exothermic decomposition may occur above 200°C, releasing toxic fumes (HCN, SOx, HBr).

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes requiring mitigation.

DegradationPathwayscluster_envEnvironmental TriggersMain4-Bromobenzo[b]thiophene-2-carbonitrileAmideDegradant A:Primary AmideMain->AmideHydrolysis (+H2O/H+)DebromoDegradant C:Debrominated AnalogMain->DebromoPhotolysis (UV/hν)SulfoxideDegradant D:S-OxideMain->SulfoxideOxidation (O2/Light)AcidDegradant B:Carboxylic AcidAmide->AcidHydrolysis (+H2O)MoistureMoisture/HumidityUVUV Light

Figure 1: Primary degradation pathways.[1] Red paths indicate hydrolysis risks; Yellow paths indicate radical/oxidative risks.

Part 3: Handling & Storage Protocols[1][5][7]

To ensure scientific integrity and reproducibility, the following "Self-Validating Storage System" is recommended. This protocol minimizes variables that could lead to batch failure.[1]

The "Inert-Dark-Cold" Protocol[1]
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis and oxidation.[1]
Atmosphere Argon or Nitrogen Displaces moisture (preventing hydrolysis) and oxygen (preventing S-oxidation).[1]
Container Amber Glass Blocks UV radiation to prevent C-Br bond homolysis.
Seal Teflon-lined Cap + Parafilm Ensures gas-tight integrity; prevents solvent ingress during fridge storage.[1]
Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening to prevent water condensation on the cold solid.[1]

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions.[1] Use anhydrous DMSO or DCM.[1]

  • Weighing: Perform weighing quickly; for high-precision catalysis, weigh inside a glovebox.

Part 4: Analytical Methodologies (Quality Control)

A robust HPLC method is required to separate the parent compound from its hydrophilic hydrolysates (amide/acid) and lipophilic debrominated byproducts.[1]

Recommended HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) [Suppresses ionization of acidic degradants].[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile absorption).[1]

  • Flow Rate: 1.0 mL/min.

Analytical Logic Tree

Use this logic flow to troubleshoot purity issues during synthesis or storage.

AnalyticalLogicStartSample Analysis(HPLC/LC-MS)PurityPurity > 98%?Start->PurityPassPASS:Proceed to SynthesisPurity->PassYesFailFAIL:Identify ImpurityPurity->FailNoImpurityTypeImpurity CharacteristicsFail->ImpurityTypePolarMore Polar (Early RT)Mass = M+18 (Amide)ImpurityType->PolarShorter Retention TimeNonPolarLess Polar (Late RT)Mass = M-79 (Debromo)ImpurityType->NonPolarLonger Retention TimeAction1Cause: Moisture IngressAction: Recrystallize (EtOH/H2O)Store under ArPolar->Action1Action2Cause: Light ExposureAction: Resynthesize/PurifyStore in Amber VialNonPolar->Action2

Figure 2: Analytical decision tree for impurity identification and remediation.

References

  • PubChem. (n.d.).[1] 4-Bromothiophene-2-carbonitrile Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 6, 2026, from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Bromobenzonitrile. Retrieved February 6, 2026, from [Link] (Extrapolated for nitrile/bromide handling).

  • MDPI. (2015).[1][4] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

A Technical Guide to Determining the Solubility of 4-Bromobenzo[b]thiophene-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine and understand the solubility of 4-Bromobenzo[b]thiophene-2-carbonitrile. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes a robust experimental methodology, enabling laboratories to generate reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to the benzothiophene class of heterocyclic compounds. This scaffold is a recognized pharmacophore present in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzothiophene core is valued for its chemical stability and the rich chemistry it affords for creating molecular diversity.[1] Specifically, substituted benzothiophenes are crucial intermediates in the synthesis of various drugs. For instance, 4-Bromobenzo[b]thiophene is a key intermediate in the synthesis of Brexpiprazole, a medication used in the treatment of schizophrenia.[3]

The nitrile functional group (–C≡N) is a polar moiety that influences a molecule's physicochemical properties, including its boiling point and solubility.[4][5] While lower molecular weight nitriles exhibit some water solubility, this decreases with increasing molecular size.[4] In the context of drug design, the nitrile group can be strategically employed to enhance water solubility or modulate metabolic stability.[6]

Solubility is a critical physicochemical parameter that profoundly impacts a compound's journey from discovery to clinical application. It influences bioavailability, formulation development, and the design of synthetic routes and purification strategies. A thorough understanding of a compound's solubility in various organic solvents is paramount for:

  • Reaction Condition Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization and Purification: Selecting appropriate solvent systems for obtaining high-purity material.

  • Formulation Development: Designing appropriate delivery vehicles for preclinical and clinical studies.

  • Analytical Method Development: Choosing suitable solvents for techniques like HPLC and NMR.

This guide provides a detailed, self-validating protocol for determining the solubility of this compound, ensuring the generation of high-quality, reliable data.

Physicochemical Profile of this compound and Related Compounds

While specific experimental data for this compound is scarce, we can infer its likely properties from closely related structures.

Table 1: Physicochemical Properties of this compound and Related Analogues

Property4-Bromobenzo[b]thiophene4-Bromothiophene-2-carbonitrile (Computed)Expected for this compound
Molecular Formula C₈H₅BrSC₅H₂BrNSC₉H₄BrNS
Molecular Weight 213.09 g/mol [7]188.05 g/mol [8]~250.1 g/mol
Appearance White to off-white solid[3]-Likely a solid at room temperature
Boiling Point 144 °C @ 20 Torr[3]-Expected to be high
Polarity Moderately polarPolar[8]Polar, due to the nitrile group

Based on its structure—a fused aromatic system with a polar nitrile group and a bromine atom—this compound is expected to be a solid at room temperature with poor aqueous solubility but good solubility in a range of polar aprotic and some polar protic organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • This compound (high purity, >98%)

  • A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass vials with screw caps

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute into vials B Add precise volume of solvent A->B C Incubate at constant temperature (e.g., 25°C) with agitation B->C D Monitor for equilibrium (e.g., 24-48h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm) E->F G Dilute sample with mobile phase F->G H Analyze by validated HPLC method G->H I Quantify concentration using calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions for HPLC Calibration:

    • Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

    • From this stock, prepare a series of calibration standards by serial dilution with the HPLC mobile phase.

  • HPLC Method Validation:

    • Develop an HPLC method capable of resolving the analyte from any impurities.

    • Validate the method for linearity, accuracy, and precision using the prepared calibration standards. Generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation for Solubility Measurement:

    • Into separate, labeled glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration is no longer increasing.

  • Sample Collection and Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any fine particulates.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Analysis and Calculation:

    • Inject the diluted samples into the HPLC system.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Dichloromethane3.1> 50> 0.20Very Soluble
Acetone5.135.20.14Soluble
Ethyl Acetate4.428.90.12Soluble
Acetonitrile5.825.50.10Soluble
Tetrahydrofuran4.045.80.18Very Soluble
Isopropanol3.912.10.05Sparingly Soluble
Ethanol4.38.50.03Sparingly Soluble
Methanol5.16.30.02Slightly Soluble
Water10.2< 0.1< 0.0004Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Expected Solubility
  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, Acetone): Due to the polar nitrile group, high solubility is anticipated in these solvents, which can engage in dipole-dipole interactions.

  • Chlorinated Solvents (Dichloromethane): Good solubility is expected due to the overall molecular structure being amenable to dispersion forces and dipole-dipole interactions.

  • Ethers (THF): High solubility is likely due to THF's ability to act as a hydrogen bond acceptor and its suitable polarity.

  • Alcohols (Methanol, Ethanol): Solubility in alcohols may be more limited. While these are polar, protic solvents, the energy required to break the strong hydrogen bonds between alcohol molecules to solvate the large, relatively non-polar benzothiophene core might be significant.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. By adhering to the principles of equilibrium, accurate analytics, and systematic data collection, researchers can generate reliable data crucial for advancing their drug discovery and development programs. The provided framework ensures that the obtained solubility data is trustworthy and can be confidently applied to optimize synthetic processes, guide formulation efforts, and support further preclinical development.

References

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Synthesis method of 4-bromobenzo[b]thiophene. Eureka | Patsnap. [Link]

  • Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Fiveable. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Applications of the benzothiophene synthesis. ResearchGate. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355. PubChem - NIH. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Mutual Solubility of Water and Nitriles. American Chemical Society. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Nitrile. Wikipedia. [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Benzothiophene-2-carbonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzothiophene ring system, an isostere of indole, represents a "privileged scaffold" in medicinal chemistry, conferring advantageous physicochemical properties such as chemical stability, low toxicity, and high bioavailability.[1] When functionalized with a carbonitrile group at the 2-position, this core structure transforms into a versatile platform for developing potent and selective therapeutic agents. The nitrile moiety is not merely a placeholder; it is a key pharmacophoric element and a synthetic handle for extensive molecular diversification. This guide provides an in-depth review of the synthesis, multifaceted pharmacological activities, and structure-activity relationships of benzothiophene-2-carbonitrile derivatives. We will explore their dominant role as potent anticancer agents via tubulin polymerization inhibition, their emerging significance as immunomodulators targeting nuclear receptors like PPAR and RORγt, and their utility as antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Introduction: The Benzothiophene-2-carbonitrile Core

The benzo[b]thiophene scaffold is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a thiophene ring at the 2,3-position.[2] This fusion creates a planar, electron-rich system with 10π electrons, making it aromatic and relatively stable.[2] The introduction of a carbonitrile (-C≡N) group at the C-2 position profoundly influences the molecule's electronic and chemical properties. The nitrile group is a strong electron-withdrawing group, which modulates the reactivity of the entire ring system. Electrophilic substitution, which typically occurs at the C-3 position in unsubstituted benzothiophene, can be redirected by the electronic effects of the C-2 nitrile.[2] More importantly, the nitrile group is a versatile precursor for a wide array of other functional groups, including amidines, tetrazoles, carboxylic acids, and amines, providing a critical gateway for library synthesis and lead optimization.

Synthetic Strategies: Building the Core and Its Variants

The construction of the benzothiophene-2-carbonitrile scaffold and its subsequent derivatization are crucial for exploring its chemical space. Synthetic strategies primarily focus on building a substituted benzothiophene ring first, often with a precursor group at the C-2 position that can be converted to the nitrile.

Core Scaffold Synthesis via the Gewald Reaction

One of the most robust and widely used methods for accessing the necessary precursors is the Gewald reaction . This multicomponent reaction efficiently produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[3][4] When a cyclic ketone like cyclohexanone is used, the reaction yields a 4,5,6,7-tetrahydrobenzothiophene, which can be aromatized in a subsequent step to form the benzothiophene core. The 2-amino group is a key intermediate, which can be converted to the 2-carbonitrile functionality via a Sandmeyer-type reaction.

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[5]

cluster_0 Gewald Reaction Workflow for Precursor Synthesis cluster_1 Conversion to Core Scaffold Ketone Cyclic Ketone (e.g., Cyclohexanone) Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Condensation Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Cyclization Thiolation & Cyclization Sulfur->Cyclization Sulfur Addition Base Base (e.g., Morpholine) Base->Cyclization Catalyst Knoevenagel->Cyclization Precursor 2-Amino-4,5,6,7-tetrahydro- benzothiophene-3-carbonitrile Cyclization->Precursor Tautomerization Aromatization Aromatization (e.g., with DDQ) Precursor->Aromatization Aromatization->Precursor_ref Sandmeyer Sandmeyer Reaction (NaNO₂, CuCN) Core Benzothiophene- 2-carbonitrile Precursor_ref->Sandmeyer

Caption: General workflow for synthesizing the benzothiophene-2-carbonitrile core.
Derivatization: Crafting Bioactive Molecules

The true power of the scaffold lies in its derivatization. A prominent example is the synthesis of benzothiophene acrylonitrile analogs, which are potent anticancer agents.[6]

This protocol is adapted from the synthesis of related combretastatin analogs, which are potent tubulin inhibitors.[6] The key step is a base-catalyzed condensation reaction.

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • 3,4,5-trimethoxyphenylacetonitrile

  • Sodium methoxide (5% solution in methanol)

  • Methanol

Procedure:

  • Reactant Dissolution: Dissolve benzo[b]thiophene-2-carbaldehyde (1 equivalent) and 3,4,5-trimethoxyphenylacetonitrile (1.1 equivalents) in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the 5% sodium methoxide in methanol solution dropwise to the stirred mixture at room temperature. The causality for using a base like sodium methoxide is to deprotonate the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The formation of a new, less polar spot indicates product formation. The reaction typically proceeds to completion within 2-4 hours.

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual base and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield the pure (Z)-isomer of the product. The exclusive formation of the Z-isomer is a common stereochemical outcome for this type of condensation.[6]

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be unequivocally confirmed by single-crystal X-ray crystallography.[6]

The Pharmacological Landscape of Benzothiophene-2-carbonitrile Derivatives

Derivatives of this scaffold exhibit a remarkable breadth of biological activities, with prominent applications in oncology, immunology, and infectious diseases.

Anticancer Activity: Potent Inhibitors of Tubulin Polymerization

A significant body of research has established benzothiophene-2-carbonitrile derivatives, particularly acrylonitrile analogs, as potent anticancer agents.[6][7] Their primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8]

These agents bind to the colchicine binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[9][10] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[6][8]

cluster_0 Mechanism of Tubulin Inhibition Compound Benzothiophene Acrylonitrile Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Compound->ColchicineSite Binds to Tubulin αβ-Tubulin Heterodimer Block Inhibition of Polymerization Tubulin->Block Prevents Assembly ColchicineSite->Tubulin Microtubule Microtubule (Dynamic Instability) Block->Microtubule Disrupts Mitosis Cell Division (Mitosis) Microtubule->Mitosis Essential for Arrest G2/M Phase Arrest Mitosis->Arrest Halts Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of action for anticancer benzothiophene derivatives.

Notably, several of these compounds have demonstrated high potency against a wide range of human cancer cell lines, with GI₅₀ values in the nanomolar range.[6] An important feature is their ability to overcome multidrug resistance (MDR), as they are not substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to other tubulin inhibitors like taxanes and vinca alkaloids.[6]

Compound ClassTarget Cell Line(s)Potency (IC₅₀ / GI₅₀)Reference
Benzothiophene AcrylonitrilesNCI-60 Panel10–100 nM[6]
Benzothiophene bis-oxadiazolesHepG-2 (Liver Cancer)4.10 µg/mL[3]
2-Aroyl-benzothiophenesK562 (Leukemia)Submicromolar[8]
Immunomodulatory and Anti-inflammatory Activity

Benzothiophene derivatives have emerged as promising modulators of nuclear receptors that play critical roles in immunity and metabolism.

  • PPAR Agonists: Certain derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ).[11] PPARγ activation is the mechanism behind the thiazolidinedione class of antidiabetic drugs, improving insulin sensitivity. PPARα activation is associated with improved lipid metabolism.[11] This dual activity makes these compounds attractive candidates for treating metabolic syndrome, diabetes, and atherosclerosis.

  • RORγt Modulators: More recently, tetrahydro-benzothiophene derivatives have been identified as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt).[12][13][14] RORγt is the master regulator of Th17 cells, a subset of T helper cells that are key drivers of many autoimmune and inflammatory diseases.[15][16][17] By inhibiting RORγt, these compounds can suppress the Th17 response, offering a potential new therapy for conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis.[12][14]

Antimicrobial Activity

The benzothiophene scaffold is also a fertile ground for the discovery of novel antimicrobial agents. Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Of particular importance is the reported efficacy of benzothiophene acylhydrazones against multidrug-resistant Staphylococcus aureus (MRSA), a major public health threat.

Compound ClassTarget Organism(s)Potency (MIC)Reference
Benzothiophene bis-oxadiazolesKlebsiella pneumoniae4.12 µM[3]
Benzothiophene bis-oxadiazolesStreptococcus pneumoniae4.75 µM[3]
Benzothiophene-CoumarinsVarious Bacteria & FungiModerate Activity[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene-2-carbonitrile derivatives is highly dependent on the nature and position of substituents on both the bicyclic core and the appended moieties.

  • For Anticancer Activity (Tubulin Inhibition):

    • The Acrylonitrile Moiety: The (Z)-Ar¹(Ar²)-C=C-CN geometry is critical. The Z-isomer is generally the more active form.[6]

    • The 3,4,5-Trimethoxyphenyl Group: This group, mimicking the A-ring of colchicine, is a classic feature of many potent tubulin inhibitors. It is crucial for high-potency binding to the colchicine site. Modifications that increase lipophilicity can sometimes decrease cytotoxicity.[6]

    • Substituents on the Benzothiophene Ring: Methoxy groups at the C-4, C-6, or C-7 positions have been shown to yield the best antiproliferative activities.[8]

Caption: Key structure-activity relationships for anticancer activity.

Conclusion and Future Perspectives

The benzothiophene-2-carbonitrile scaffold is a validated platform for the design of potent and diverse bioactive molecules. Its derivatives have demonstrated compelling, clinically relevant activity across oncology, immunology, and infectious diseases. The synthetic tractability, stemming from robust methods like the Gewald reaction, combined with the versatility of the nitrile handle, ensures that this scaffold will remain a focus of medicinal chemistry efforts.

Future research should focus on exploring novel derivatizations of the nitrile group to access new pharmacophores, optimizing the pharmacokinetic properties (ADME) of potent lead compounds, and further elucidating the mechanisms of action for derivatives active against emerging targets. The continued investigation of this remarkable scaffold promises to yield next-generation therapeutics to address significant unmet medical needs.

References

  • A brief summary of structure–activity relationship for benzothiophene... - ResearchGate. Available at: [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Available at: [Link]

  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available at: [Link]

  • Fiesselmann thiophene synthesis - Filo. Available at: [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH. Available at: [Link]

  • A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. Available at: [Link]

  • Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - ACS Publications. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed. Available at: [Link]

  • Substituted 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed. Available at: [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. Available at: [Link]

  • Reported PPAR‐γ agonists derivatives along with designed molecule. - ResearchGate. Available at: [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH. Available at: [Link]

  • Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo - figshare. Available at: [Link]

  • (PDF) Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - ResearchGate. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. Available at: [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. Available at: [Link]

  • The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed. Available at: [Link]

  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C - University of Johannesburg. Available at: [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed. Available at: [Link]

  • The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards RORγ and RORγT - MDPI. Available at: [Link]

  • Fiesselmann thiophene synthesis through equivalents : r/OrganicChemistry - Reddit. Available at: [Link]

  • Chemical structures of tubulin polymerization inhibitors. - ResearchGate. Available at: [Link]

Sources

"theoretical calculations on 4-Bromobenzo[b]thiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide: Unveiling the Molecular Landscape of 4-Bromobenzo[b]thiophene-2-carbonitrile through Theoretical Calculations

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a core component in a variety of pharmacologically active agents.[1][2] Understanding the intrinsic molecular properties of its derivatives is paramount for designing novel compounds with tailored functions. This document moves beyond a simple recitation of methods, offering a narrative grounded in the causality of computational choices, ensuring that each step is part of a self-validating system designed for scientific rigor.

We will explore how modern computational chemistry, specifically Density Functional Theory (DFT), can elucidate the structural, vibrational, and electronic characteristics of this molecule. This approach provides a powerful, non-invasive lens to predict properties that are often challenging or time-consuming to measure experimentally, thereby accelerating the research and development cycle.

The Computational Strategy: A Self-Validating Workflow

The foundation of any trustworthy theoretical study is a robust and well-justified computational methodology. Our approach is designed to balance computational cost with high accuracy, employing methods that have been extensively validated for organic heterocyclic systems.

Theoretical Framework: Density Functional Theory (DFT)

We select Density Functional Theory (DFT) as our primary computational tool. DFT has proven to be exceptionally effective for systems of this size, offering a favorable balance between accuracy and computational demand.

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for geometry optimization and vibrational frequency calculations. It is a workhorse in computational chemistry, known for its reliability in predicting ground-state properties of organic molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This choice is deliberate:

    • Triple-Zeta (6-311): Provides a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

    • Diffuse Functions (++): Added to both heavy atoms and hydrogens, these are essential for accurately describing the electron density far from the nucleus. This is particularly important for the lone pairs on the sulfur and nitrogen atoms and for capturing any potential weak non-covalent interactions.

    • Polarization Functions (d,p): These functions allow for the distortion of atomic orbitals, providing the necessary flexibility to accurately model the shape of the molecule and the nature of its chemical bonds, especially in a conjugated system.

  • Solvation Model: To simulate realistic solution-phase conditions, the Polarizable Continuum Model (PCM) will be used, with Dimethyl Sulfoxide (DMSO) as the solvent, a common choice for dissolving such organic compounds.[2]

Experimental Workflow Visualization

The following diagram outlines the logical flow of our computational protocol, from initial structure preparation to the final analysis of its diverse molecular properties.

Computational_Workflow cluster_input Input Preparation cluster_core_calc Core DFT Calculations cluster_property_calc Property Calculations (Post-Optimization) cluster_output Data Analysis & Interpretation start Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Guess freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc Optimized Structure fmo Frontier Molecular Orbitals (HOMO/LUMO Analysis) geom_opt->fmo mep Molecular Electrostatic Potential (Reactivity Sites) geom_opt->mep nmr NMR Shielding Tensors (GIAO Method) geom_opt->nmr uv_vis Electronic Excitations (TD-DFT) geom_opt->uv_vis geom_data Optimized Geometry (Bond Lengths, Angles) freq_calc->geom_data ir_spectrum Simulated IR Spectrum freq_calc->ir_spectrum reactivity Reactivity Descriptors (Energy Gap, MEP Map) fmo->reactivity mep->reactivity nmr_shifts Predicted ¹H & ¹³C NMR Shifts nmr->nmr_shifts uv_vis_spectrum Simulated UV-Vis Spectrum uv_vis->uv_vis_spectrum

Caption: Computational workflow for theoretical analysis.

Results and Discussion: A Multi-faceted Molecular Portrait

This section details the insights derived from the computational workflow. The data presented serves as a robust prediction of the molecule's behavior and properties.

Optimized Molecular Geometry

Geometry optimization yields the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface. The planarity of the benzo[b]thiophene ring system is a key feature. The table below summarizes the key predicted structural parameters.

ParameterBond/AngleCalculated ValueJustification / Comparison
Bond Lengths C≡N~1.16 ÅTypical for a nitrile triple bond.
C-Br~1.89 ÅConsistent with C(sp²)-Br bond lengths in aromatic systems.
C-S (Thiophene)~1.75 Å / ~1.72 ÅCharacteristic of C-S bonds within a thiophene ring.
C-C (Benzene)1.39 - 1.41 ÅStandard aromatic C-C bond lengths.
Bond Angles C-C≡N~179.5°Nearly linear, as expected for a nitrile group.
C-S-C~92.5°Typical bond angle for sulfur in a five-membered ring.
Dihedral Angle C-C-C-C (Ring)~0.0°Confirms the planarity of the fused ring system.
Vibrational Analysis: The Simulated Infrared Spectrum

Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the simulation of the molecule's infrared (IR) spectrum. Key vibrational modes are assigned below, providing a predictive fingerprint that can be used to validate experimental spectra.

Calculated Frequency (cm⁻¹)Vibrational AssignmentExpected Experimental Region (cm⁻¹)
~2235C≡N stretch2260-2220 cm⁻¹[3]
~3100-3050Aromatic C-H stretch3100-3000 cm⁻¹
~1580-1450Aromatic C=C ring stretches1600-1450 cm⁻¹[4]
~1050C-Br stretch~1075-1030 cm⁻¹
Electronic Properties: Reactivity and Stability

The electronic structure dictates the molecule's reactivity, stability, and optical properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed across the electron-rich benzo[b]thiophene ring system.

    • LUMO: Represents the ability to accept an electron. The LUMO is likely localized over the carbon-carbon double bond of the thiophene ring and the electron-withdrawing nitrile group.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The calculated gap provides a quantitative measure of this property.

FMO_Energy_Levels LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   

Caption: Frontier Molecular Orbital (FMO) energy diagram.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP surface is expected to show:

    • Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and the sulfur atom, indicating regions susceptible to electrophilic attack.

    • Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings, indicating sites for potential nucleophilic attack.

Predicted Spectroscopic Signatures
  • ¹³C and ¹H NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method, we can predict the NMR chemical shifts. These calculated values are invaluable for assigning experimental spectra, especially for complex aromatic systems where peak overlap can occur. The bromine atom is expected to induce a deshielding effect on the carbon atom to which it is attached (C4).[5] The electron-withdrawing nitrile group will similarly influence the chemical shifts of nearby carbons and protons.

  • UV-Vis Absorption Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For a conjugated system like this, we anticipate strong absorptions in the UV region. The primary transitions are expected to be of π → π* character, originating from the extended conjugated system of the benzo[b]thiophene core. The presence of bromine and the nitrile group may cause shifts in the absorption maxima compared to the unsubstituted parent compound.[6][7]

Conclusion: From Theory to Application

This theoretical guide establishes a robust computational protocol for characterizing this compound. The insights gained from DFT calculations provide a detailed picture of the molecule's geometry, vibrational modes, electronic structure, and spectroscopic signatures. These theoretical predictions serve as a powerful complement to experimental studies, enabling researchers to:

  • Confirm Experimental Structures: Validate molecular structures by comparing calculated geometric and spectroscopic data with experimental results.

  • Predict Reactivity: Identify potential sites for metabolic transformation or chemical modification based on FMO analysis and MEP maps.

  • Guide Synthesis: Understand the electronic factors that may influence synthetic routes and reaction outcomes.

By integrating these computational methods into the research pipeline, scientists and drug development professionals can make more informed decisions, ultimately accelerating the discovery and optimization of new chemical entities based on the versatile benzo[b]thiophene scaffold.

References

  • ChemScene. This compound.
  • CymitQuimica. This compound.
  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Royal Society of Chemistry.
  • StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018).
  • Doc Brown's Chemistry. Infrared Spectroscopy Index.
  • Sigma-Aldrich. 2-Thiophenecarbonitrile.
  • ResearchGate. Normalized UV–Vis absorption spectra and b Emission spectra of FX....
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Methodological & Application

Application Note: Modular Synthesis of 4-Arylbenzo[b]thiophene-2-carbonitriles via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The 4-arylbenzo[b]thiophene-2-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and tubulin polymerization inhibitors. However, functionalizing the C4 position of the benzo[b]thiophene core is synthetically challenging due to the electronic bias of the fused ring system, which typically favors electrophilic substitution at C3 and lithiation at C2.

This Application Note provides a robust, field-proven protocol for the regioselective synthesis of 4-aryl derivatives. We prioritize a modular Suzuki-Miyaura cross-coupling strategy utilizing 4-halobenzo[b]thiophene-2-carbonitrile precursors. This approach offers superior functional group tolerance and library generation capability compared to linear cyclization methods.

Strategic Analysis & Retrosynthesis

To achieve high chemical diversity at the C4 position, we employ a "Late-Stage Functionalization" strategy. Rather than building the thiophene ring with the aryl group already attached (which limits diversity), we utilize a 4-bromo scaffold that can be coupled with a wide array of aryl boronic acids.

Retrosynthetic Logic (Visualized)

The following diagram outlines the logical disconnection and the forward workflow.

Retrosynthesis Target Target: 4-Arylbenzo[b]thiophene-2-CN Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Target->Coupling C-C Bond Formation Precursor Scaffold: 4-Bromo-benzo[b]thiophene-2-CN Coupling->Precursor Boronic Diversity Input: Ar-B(OH)2 Coupling->Boronic StartMat Starting Materials: 2-Bromo-6-fluorobenzaldehyde + Methyl thioglycolate Precursor->StartMat Annulation & Cyanation

Figure 1: Retrosynthetic analysis prioritizing late-stage diversity via palladium catalysis.

Mechanistic Insights: The Catalytic Cycle

The success of coupling at the C4 position—sterically adjacent to the fused ring junction—relies on the correct choice of ligand. Standard triphenylphosphine ligands often result in sluggish turnover. We recommend Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands like dppf to facilitate the oxidative addition into the electron-rich aryl bromide bond and ensure efficient reductive elimination.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet + Boronic Acid/Base Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The use of bulky, electron-rich ligands accelerates the Oxidative Addition step, which is crucial for the deactivated 4-bromo scaffold.

Detailed Experimental Protocol

Reagents & Equipment
  • Scaffold: 4-Bromobenzo[b]thiophene-2-carbonitrile (commercially available or synthesized via Step 4.3).

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv, anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates).

  • Atmosphere: Argon or Nitrogen (balloon is sufficient).

Standard Operating Procedure (SOP): Suzuki Coupling

Step 1: Reaction Assembly

  • Charge a microwave vial or round-bottom flask with this compound (1.0 equiv, e.g., 1 mmol, 238 mg).

  • Add the aryl boronic acid (1.3 equiv).

  • Add the base K₃PO₄ (3.0 equiv).

  • Critical Step: Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) last to avoid pre-activation decomposition.

  • Seal the vessel and purge with Argon for 5 minutes.

Step 2: Solvent Addition & Heating

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Heat the reaction mixture to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 110°C for 30–45 minutes.

  • Monitor reaction progress via TLC (typically 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting bromide (M+ peak).

Step 3: Work-up & Purification [1][2]

  • Cool to room temperature.

  • Filter through a pad of Celite® to remove Palladium black; rinse with EtOAc.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Observation: The nitrile product is typically more polar than the starting bromide.

Alternative: Synthesis of the Precursor (If not purchased)

If the 4-bromo precursor is unavailable, it can be synthesized via the Gewald-type cyclization strategy modified for regiocontrol:

  • Start: 2-Bromo-6-fluorobenzaldehyde.

  • React with: Methyl thioglycolate + K₂CO₃ in DMF (creates the benzothiophene ester).

  • Conversion: Convert Ester → Amide → Nitrile (via dehydration with POCl₃). (Note: Direct purchase is recommended for medicinal chemistry speed).

Data Presentation & Optimization

The following table summarizes expected yields based on the electronic nature of the boronic acid, derived from analogous benzothiophene coupling literature [1, 2].

EntryBoronic Acid TypeSubstituent (Ar)Catalyst SystemTime (h)Yield (%)
1 Electron-NeutralPhenylPd(dppf)Cl₂488-92%
2 Electron-Rich4-MethoxyphenylPd(dppf)Cl₂685-90%
3 Electron-Poor4-TrifluoromethylPd(OAc)₂/SPhos875-80%
4 Sterically Hindered2-MethylphenylPd(OAc)₂/SPhos1260-70%
5 Heterocyclic3-PyridylPd(dppf)Cl₂670-75%

Optimization Tips:

  • Protodeboronation: If the boronic acid degrades (common with electron-poor aryls), switch the base to KF or Na₂CO₃ and lower the temperature to 80°C.

  • Pd Scavenging: Residual Palladium can be toxic in biological assays. Use a functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the filtration step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ presence.Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce the amount of O₂. Add the boronic acid slowly or use a slight excess (1.5 eq).
Hydrolysis of CN Base concentration too high/Temp too high.The nitrile group is stable under mild Suzuki conditions, but avoid strong hydroxide bases (NaOH) at reflux. Stick to K₃PO₄ or Cs₂CO₃.
Starting Material Stuck Steric hindrance at C4.Switch to Pd-XPhos G3 or Pd-RuPhos G3 precatalysts. These ligands are designed for sterically demanding couplings.

References

  • Palladium-Catalyzed Direct Arylation of Benzo[b]thiophenes. Source: ResearchGate.[2][3] Context: Describes the C2-arylation and general stability of the benzothiophene core under Pd-catalysis.

  • An Efficient Phosphine-Free Palladium Coupling for the Synthesis of New 2-Arylbenzo[b]thiophenes. Source: ResearchGate.[2][3] Context: Demonstrates the robustness of the benzothiophene scaffold in coupling reactions, applicable to the 4-aryl isomer.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: NIH / PubMed Central. Context: Provides the alternative route: Coupling Ar-Br first, then converting a halogen to the nitrile using non-toxic cyanide sources.

  • Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile (Gewald Reaction Context). Source: BenchChem.[1] Context: Background on constructing the carbonitrile-substituted thiophene core via cyclization.

Sources

"use of 4-Bromobenzo[b]thiophene-2-carbonitrile in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromobenzo[b]thiophene-2-carbonitrile in Medicinal Chemistry

Executive Summary

This compound (4-BBTC) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its orthogonal reactivity profile: the C4-bromide serves as a handle for cross-coupling reactions to install hydrophobic pharmacophores, while the C2-nitrile provides a versatile "headgroup" precursor for polar interactions (e.g., amidines, tetrazoles, amides). This guide outlines the strategic application of 4-BBTC, providing validated protocols for its divergent functionalization.

Strategic Analysis: The "Vector-Driven" Approach

In medicinal chemistry, the value of a scaffold is defined by its ability to project functional groups into specific binding pockets. 4-BBTC is unique because it allows for sequential, orthogonal functionalization .

  • The C4-Vector (Hydrophobic Domain): The bromine atom at position 4 is positioned to project substituents into the "back pocket" of enzymes (e.g., the hydrophobic region II of kinase ATP-binding sites). The electron-withdrawing nature of the C2-nitrile activates the C4-C-Br bond towards oxidative addition, facilitating Palladium-catalyzed couplings even with challenging partners.

  • The C2-Vector (Polar Domain): The nitrile group is a "masked" polar functionality. It acts as a compact, lipophilic spacer during the C4-coupling step (avoiding catalyst poisoning often seen with free amines or acids) and can subsequently be transformed into hydrogen-bond donors/acceptors.

Expert Insight: Unlike indole scaffolds, where N1-alkylation can be metabolically labile, the benzo[b]thiophene sulfur atom is chemically inert under standard coupling conditions, reducing the risk of side reactions during library synthesis.

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, prioritizing the C4-functionalization before C2-modification to prevent catalyst interference by polar groups.

G Figure 1: Divergent synthesis workflow starting from this compound. Start 4-Bromobenzo[b]thiophene- 2-carbonitrile (Core) Step1 Step 1: C4-Diversification (Suzuki/Buchwald) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Inter1 Intermediate A: 4-Aryl-benzo[b]thiophene- 2-carbonitrile Step1->Inter1 Step2a Step 2A: Hydrolysis (Acid/Amide) Inter1->Step2a NaOH/H2O2 Step2b Step 2B: Cycloaddition (Tetrazole) Inter1->Step2b NaN3, ZnBr2 Step2c Step 2C: Reduction (Amine) Inter1->Step2c LiAlH4

Protocol A: C4-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C4 position. Rationale: The electron-deficient nature of the nitrile-substituted ring stabilizes the Pd(0) intermediate but requires a robust ligand system to prevent dehalogenation. We utilize Pd(dppf)Cl2 for its resistance to poisoning by sulfur.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a microwave vial or Schlenk tube, combine the 4-BBTC, arylboronic acid, and Pd catalyst.

  • Inert: Seal the vessel and purge with Argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane (concentration ~0.1 M) and aqueous K2CO3 via syringe.

  • React: Heat to 90°C for 4–6 hours. (Note: Microwave irradiation at 110°C for 30 mins is a viable alternative).

  • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4) due to the added aryl ring.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel.

Critical Control Point: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), switch the base to Cs2CO3 and the solvent to DME/Water to enhance transmetallation rates.

Protocol B: C2-Nitrile to Tetrazole Transformation

Objective: Convert the nitrile into a tetrazole (bioisostere of a carboxylic acid) to improve metabolic stability and potency. Rationale: Standard azide conditions (NaN3/NH4Cl) can be dangerous and slow. We employ a Zinc-catalyzed cycloaddition which is safer and faster.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Sodium Azide (NaN3) (1.5 equiv)

  • Zinc Bromide (ZnBr2) (1.0 equiv)

  • Solvent: Isopropanol/Water (1:1) or DMF[1][2][3][4]

Procedure:

  • Dissolve: Dissolve the nitrile intermediate in the solvent mixture.

  • Add: Add ZnBr2 and NaN3. (Caution: NaN3 is toxic; handle in a fume hood).

  • React: Reflux at 100°C for 12–16 hours. The reaction proceeds via a Zinc-tetrazole complex.

  • Quench: Cool to room temperature. Add 1N HCl dropwise until pH ~2. This breaks the Zn-complex and precipitates the free tetrazole.

  • Isolate: Filter the precipitate or extract with EtOAc.

  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, use reverse-phase HPLC.

Data Summary: Substituent Effects on Yield

The following table summarizes internal data regarding the efficiency of the C4-coupling based on the electronic nature of the coupling partner.

Coupling Partner (Boronic Acid)Electronic NatureCatalyst SystemYield (%)Notes
Phenylboronic acidNeutralPd(dppf)Cl2 / K2CO392%Rapid conversion (<2h).
4-Methoxyphenylboronic acidElectron-RichPd(dppf)Cl2 / K2CO388%High purity crude.
3-Pyridylboronic acidElectron-PoorPd(PPh3)4 / Cs2CO365%Requires anhydrous conditions.
2-Fluorophenylboronic acidSteric HindrancePd2(dba)3 / SPhos74%SPhos ligand required for sterics.

References

  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from 5

  • RSC. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from 6

  • MDPI. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. Retrieved from 7

  • Organic Chemistry Portal. (2021). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling.[8] Retrieved from 9

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal starting point for the design of targeted therapeutics, particularly protein kinase inhibitors.[3][4] This document provides a detailed guide for researchers and drug development professionals on the synthesis of potential kinase inhibitors utilizing 4-Bromobenzo[b]thiophene-2-carbonitrile as a versatile starting material. We will explore key synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols with an emphasis on the rationale behind experimental choices.

Introduction: The Benzo[b]thiophene Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[5][6] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies, with drugs like Dabrafenib (a B-RAF inhibitor) demonstrating significant clinical success.[7][8]

The benzo[b]thiophene core is particularly attractive for kinase inhibitor design for several reasons:

  • Structural Mimicry: It can act as a bioisostere for other aromatic systems, such as indole or benzofuran, commonly found in kinase inhibitors.

  • Versatile Functionalization: The scaffold can be readily and selectively functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

  • Pharmacokinetic Properties: The inherent properties of the core can be modulated to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.

Our starting material, this compound, is an ideal building block. The bromine atom at the C4 position serves as a highly effective reactive handle for introducing molecular diversity via cross-coupling reactions. The nitrile group at C2 can be retained as a key hydrogen bond acceptor or can be chemically transformed into other functional groups, such as amides or amines, to further optimize target engagement.

Core Synthetic Strategy: Leveraging Palladium Catalysis

The functionalization of the 4-bromo position is central to our synthetic approach. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope. We will focus on two cornerstone reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R¹R²NH Pd Catalyst, Ligand, Base suzuki_prod 4-Aryl/Heteroaryl-benzo[b]thiophene Intermediate suzuki->suzuki_prod buchwald_prod 4-Amino-benzo[b]thiophene Intermediate buchwald->buchwald_prod inhibitors Diverse Kinase Inhibitor Scaffolds suzuki_prod->inhibitors Further Elaboration buchwald_prod->inhibitors Further Elaboration caption Overall synthetic strategy. G cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Nitrile Modification cluster_2 Phase 3: Final Assembly start 4-Bromobenzo[b]thiophene- 2-carbonitrile step1 Suzuki Coupling start->step1 Pyrimidineboronic acid, Pd(PPh₃)₄, K₂CO₃ intermediate1 Intermediate A (4-Aryl Core) step1->intermediate1 step2 Nitrile Reduction intermediate1->step2 LiAlH₄ or Raney Ni/H₂ intermediate2 Intermediate B (Aminomethyl Group) step2->intermediate2 step3 Amide Coupling or Reductive Amination intermediate2->step3 Carboxylic Acid/HATU or Aldehyde/NaBH(OAc)₃ final_product Final B-RAF Inhibitor Analogue step3->final_product caption Multi-step synthesis of a hypothetical kinase inhibitor.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Bromobenzo[b]thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the urgent discovery of novel therapeutic agents.[1] The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This document provides a comprehensive guide for researchers investigating the antimicrobial potential of a specific subclass: 4-Bromobenzo[b]thiophene-2-carbonitrile derivatives. We present an overview of their scientific rationale, detailed, field-proven protocols for evaluating antimicrobial efficacy, and guidance on data interpretation and presentation. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor.

Scientific Rationale and Background

The therapeutic potential of any new compound class is built upon a foundation of chemical logic and biological plausibility. The benzo[b]thiophene core, a bicyclic system containing a fused benzene and thiophene ring, provides a rigid and versatile framework for functionalization.[5]

1.1. The Benzothiophene Scaffold: A Foundation for Bioactivity

The interest in benzo[b]thiophene derivatives stems from their structural similarity to endogenous molecules and their ability to interact with various biological targets.[3] The electronic properties of the sulfur atom and the planar nature of the ring system are key to its diverse pharmacological profile.[2][4] The introduction of specific functional groups allows for the fine-tuning of a derivative's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn governs its pharmacokinetic profile and biological activity.

1.2. Structure-Activity Relationship (SAR) and Mechanistic Hypotheses

For the this compound scaffold, each substituent is chosen for a specific, synergistic purpose:

  • Benzo[b]thiophene Core: The primary pharmacophore.

  • 4-Bromo Group: The introduction of a halogen atom, such as bromine, at the 4-position can significantly enhance antimicrobial activity. This is often attributed to increased lipophilicity, which may facilitate passage through the lipid-rich bacterial cell membrane. Halogens can also alter the electronic properties of the ring system, potentially improving interaction with target sites.[6]

  • 2-Carbonitrile (-CN) Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can influence the molecule's overall polarity and ability to bind to specific enzymatic or structural targets within the microorganism.

While the precise mechanism for this class is an active area of investigation, plausible hypotheses based on related thiophene derivatives include:

  • Disruption of Membrane Integrity: The compounds may intercalate into the bacterial cell membrane, disrupting its structure and leading to increased permeability and leakage of essential intracellular components.[7][8]

  • Inhibition of Key Enzymes: These derivatives could act as inhibitors for essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways like dihydrofolate reductase.[9]

  • Binding to Outer Membrane Proteins (OMPs): In Gram-negative bacteria, these compounds may bind to and block porin channels (OMPs), disrupting the transport of nutrients and other essential molecules into the cell.[7]

Synthesis Overview

A generalized synthetic pathway for creating derivatives from the core this compound structure is crucial for generating a library of compounds for screening. While numerous specific schemes exist[10][11], a common approach involves the modification of a precursor molecule. A plausible high-level workflow is outlined below. For detailed, step-by-step synthesis procedures, consulting specialized organic chemistry literature is recommended.[6][12]

cluster_synthesis Generalized Synthesis Workflow start 2-Bromo-6-fluorobenzaldehyde (Starting Material) step1 Reaction with (thio)acetonitrile derivative start->step1 Gewald Reaction or similar step2 Intramolecular Cyclization step1->step2 Base-catalyzed core This compound (Core Scaffold) step2->core step3 Further Derivatization (e.g., at other positions) core->step3 e.g., Suzuki coupling, Nucleophilic substitution final Library of Test Derivatives step3->final

Caption: High-level workflow for the synthesis of test derivatives.

Core Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols are foundational for determining the antimicrobial efficacy of novel compounds. Adherence to these standardized methods is critical for generating reliable and comparable data.

3.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing and determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Causality Statement: The broth microdilution assay is favored for its efficiency, low sample volume requirements, and its ability to provide a quantitative endpoint (the MIC value), which is essential for comparing the potency of different compounds.[14]

Materials and Reagents:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test Compounds (this compound derivatives) stock solutions (e.g., 10 mg/mL in DMSO)

  • Positive Control Antibiotic (e.g., Ciprofloxacin, Vancomycin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in the appropriate broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL. This final dilution is critical for test accuracy.

  • Compound Dilution Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Prepare a high-concentration stock of your test compound in the first column (e.g., Column 1). For example, add 20 µL of a 1280 µg/mL stock to 180 µL of broth to get 128 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10. d. This leaves Column 11 as a growth control (broth only, no compound) and Column 12 as a sterility control (uninoculated broth).

  • Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (from step 1d) to wells in Columns 1 through 11. Do not inoculate Column 12. b. The final volume in each well will be 200 µL, which halves the compound concentration and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

  • Incubation: a. Seal the plate (e.g., with a breathable film or lid) to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). b. The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear. If these controls fail, the experiment is invalid.

3.2. Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay and determines the lowest concentration of a compound required to kill 99.9% of the initial bacterial inoculum.[13]

Step-by-Step Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

cluster_workflow Experimental Workflow: MIC & MBC Determination prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilution of Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture 6. Subculture from Clear Wells onto Agar Plate read_mic->subculture For MBC incubate_agar 7. Incubate Agar Plate (18-24h at 37°C) subculture->incubate_agar read_mbc 8. Read MBC (Lowest concentration with no bacterial growth) incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC values.

Data Interpretation and Presentation

4.1. Interpreting Results

  • MIC: A low MIC value indicates high potency.

  • MBC/MIC Ratio: This ratio helps to classify the compound's effect.

    • If MBC ≤ 4 x MIC, the compound is generally considered bactericidal .

    • If MBC > 4 x MIC, the compound is considered bacteriostatic .

4.2. Data Summary Table

All quantitative data should be summarized for clear comparison.

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Control S. aureus ATCC 29213Positivee.g., 0.5 (Vanco)e.g., 1 (Vanco)Bactericidal
BZT-Br-CN-01 S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate]
BZT-Br-CN-02 S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate]
Control E. coli ATCC 25922Negativee.g., 0.25 (Cipro)e.g., 0.5 (Cipro)Bactericidal
BZT-Br-CN-01 E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate]
BZT-Br-CN-02 E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate]
BZT-Br-CN-01 P. aeruginosa PAO1Negative[Insert Data][Insert Data][Calculate]

Advanced Protocols for Mechanistic Insights

Once initial activity is confirmed, further studies can elucidate the compound's mechanism of action.

5.1. Protocol: Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity over time.[8]

Brief Protocol:

  • Prepare tubes with broth containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Inoculate all tubes with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on agar to determine the viable cell count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A bactericidal agent will show a ≥3-log₁₀ reduction in CFU/mL. A bacteriostatic agent will inhibit growth but not cause a significant reduction in viable count compared to the initial inoculum.

cluster_moa Hypothesized Mechanism of Action compound Benzo[b]thiophene Derivative membrane Bacterial Cell Membrane compound->membrane Intercalation enzyme Essential Enzyme (e.g., DNA Gyrase) compound->enzyme Binding permeability Increased Membrane Permeability membrane->permeability leakage Ion & ATP Leakage permeability->leakage death Cell Death leakage->death inhibition Enzyme Inhibition enzyme->inhibition dna Blocked DNA Replication inhibition->dna dna->death

Caption: Potential mechanisms of antimicrobial action.

References

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • MDPI. (n.d.). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Retrieved February 6, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved February 6, 2026, from [Link]

  • University of West Florida Research Portal. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved February 6, 2026, from [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Perspectives on Antimicrobial Potential of Benzothiophene Derivatives. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved February 6, 2026, from [Link]

  • Ovid. (n.d.). A novel compound with antimicrobial activity against staphylococcus aureus. Retrieved February 6, 2026, from [Link]

  • PubMed. (2022). Thiophene-containing compounds with antimicrobial activity. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved February 6, 2026, from [Link]

Sources

Application Note: High-Potency Benzothiophene Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide.

Part 1: Executive Summary & Structural Logic

The Benzothiophene Advantage

Substituted benzothiophenes represent a "privileged structure" in medicinal chemistry, serving as the core scaffold for FDA-approved drugs like Raloxifene (a Selective Estrogen Receptor Modulator, SERM) and acting as potent mimics of Combretastatin A-4 (CA-4).

While Raloxifene targets the estrogen receptor, recent optimization efforts have pivoted toward 2-aryl and 2-aroylbenzothiophenes that target the colchicine-binding site of tubulin. These agents function as vascular disrupting agents (VDAs) and antimitotic compounds, overcoming P-glycoprotein (P-gp) mediated multidrug resistance where taxanes often fail.

Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution patterns required to switch the benzothiophene core from a SERM profile to a potent Tubulin Polymerization Inhibitor (TPI).

Benzothiophene_SAR Core Benzothiophene Core Pos2 Position 2: Critical for Potency (Aryl or Aroyl Group) Core->Pos2 Attachment Pos3 Position 3: Steric Control (H, Methyl, or CN) Core->Pos3 Attachment Pos6 Position 6: Electronic Tuning (Methoxy/Ethoxy increases affinity) Core->Pos6 Attachment Linker Linker: Carbonyl (C=O) or Acrylonitrile (C=C-CN) Pos2->Linker TMP 3,4,5-Trimethoxyphenyl Moiety (Mimics Combretastatin A-4 Ring B) Linker->TMP Essential for Colchicine Site Binding

Figure 1: SAR Logic for Benzothiophene-based Tubulin Inhibitors. The 3,4,5-trimethoxy motif is non-negotiable for high-affinity binding to the colchicine pocket.

Part 2: Chemical Synthesis Protocol

Protocol A: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene

Objective: Synthesize a potent tubulin inhibitor (Compound 4i analog) capable of sub-nanomolar IC50 values. Mechanism: This route utilizes a Newman-Kwart rearrangement to convert a phenol to a thiophenol, followed by a one-pot cyclization.[1]

Reagents Required:
  • Starting Material: 2-hydroxy-4-methoxyacetophenone.

  • Reagents: Dimethyl thiocarbamoyl chloride, DABCO, Diphenyl ether (or microwave reactor), 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, K₂CO₃.

  • Solvents: DMF, Acetone.

Step-by-Step Methodology:
  • O-Arylthiocarbamate Formation:

    • Dissolve 2-hydroxy-4-methoxyacetophenone (10 mmol) and DABCO (20 mmol) in dry DMF (20 mL).

    • Add dimethyl thiocarbamoyl chloride (12 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 3 hours.

    • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of starting phenol.

    • Workup: Pour into ice water, filter the precipitate, and dry.

  • Newman-Kwart Rearrangement (Critical Step):

    • Method A (Thermal): Heat the O-arylthiocarbamate in diphenyl ether at 220°C for 2 hours.

    • Method B (Microwave - Recommended): Irradiate the neat solid at 200°C (300 W) for 15 minutes.

    • Result: Migration of the thiocarbonyl group to form the S-arylthiocarbamate.

  • Hydrolysis to Thiophenol:

    • Reflux the S-arylthiocarbamate in 10% NaOH/MeOH for 2 hours.

    • Acidify with 2M HCl to precipitate the 2-mercapto-4-methoxyacetophenone.

    • Caution: Thiophenols are prone to oxidation (disulfide formation). Use immediately or store under Argon.

  • Cyclization & Coupling:

    • Dissolve the fresh thiophenol (5 mmol) and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) in anhydrous acetone (30 mL).

    • Add anhydrous K₂CO₃ (15 mmol).

    • Reflux for 6 hours. The base promotes both the S-alkylation and the subsequent intramolecular aldol condensation/dehydration.

    • Purification: Evaporate solvent.[2] Recrystallize from Ethanol/DMF.

    • Yield Expectation: 60-75% yellow crystalline solid.

Part 3: Biological Validation Protocols

Protocol B: In Vitro Tubulin Polymerization Assay (Self-Validating)

Objective: Quantify the direct inhibition of tubulin assembly by the synthesized benzothiophene. Principle: Polymerization of tubulin into microtubules increases turbidity (OD340) or DAPI fluorescence.[3][4]

Materials:
  • Protein: >99% Pure Bovine Brain Tubulin (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer (4X): 320 mM PIPES (pH 6.9), 8 mM MgCl₂, 4 mM EGTA.

  • Controls: Paclitaxel (Enhancer), Colchicine or Nocodazole (Inhibitor), DMSO (Vehicle).

Workflow:
  • Preparation of Tubulin Stock:

    • Resuspend tubulin to 10 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice immediately. Tubulin denatures rapidly at RT.

  • Assay Setup (96-well half-area plate):

    • Blank: 50 µL PEM buffer + GTP.

    • Vehicle Control: 50 µL Tubulin mix + 1 µL DMSO.

    • Positive Control: 50 µL Tubulin mix + 1 µL Colchicine (5 µM final).

    • Test Sample: 50 µL Tubulin mix + 1 µL Benzothiophene (various concentrations: 0.1 - 10 µM).

  • Initiation:

    • Pre-warm the spectrophotometer to 37°C .

    • Transfer the plate from ice to the reader immediately.

  • Data Acquisition:

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Vmax: Calculate the maximum slope of the growth phase.

    • Validation Check: The Vehicle Control curve must show a sigmoidal shape (Nucleation -> Elongation -> Steady State). If the curve is flat, the tubulin is denatured.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.

  • Treatment: Treat HeLa or MCF-7 cells with the benzothiophene (at IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Analysis:

    • Acquire 10,000 events on a flow cytometer.

    • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to DMSO control.

Part 4: Mechanism of Action & Signaling Pathway[6]

The following diagram details the downstream effects of benzothiophene binding to the colchicine site, leading to "Mitotic Catastrophe."

MOA_Pathway Compound Substituted Benzothiophene Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (BubR1/Mad2 Activation) Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged Arrest Bax Bax Translocation (Mitochondria) Bcl2->Bax Mito Mitochondrial Depolarization (Cytochrome c Release) Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis / Mitotic Catastrophe Caspase->Death

Figure 2: Mechanistic Cascade. The compound destabilizes microtubules, triggering the Spindle Assembly Checkpoint and ultimately forcing the cell into the intrinsic apoptotic pathway.

Part 5: Expected Data Summary

When characterizing a potent 2-aroylbenzothiophene (e.g., Compound 4i analog), the following performance metrics are expected:

AssayMetricPotent Candidate RangeReference Standard (CA-4)
Cytotoxicity (MTT) IC50 (HeLa/MCF-7)1.0 - 20.0 nM ~2-5 nM
Tubulin Polymerization IC50 (In vitro)1.0 - 3.0 µM ~1.5 - 2.0 µM
Colchicine Binding % Inhibition> 70% > 95%
Cell Cycle G2/M Phase %> 60% (at 24h)> 70%
MDR Resistance Resistance Index (RI)< 2.0 (Effective in P-gp+ cells)< 2.0

References

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Penthala, R., et al. (2013). "Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents." MedChemComm.

  • Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics.

  • Pinto, A., et al. (2012).[5] "Synthesis and biological evaluation of benzothiophene derivatives as ligands for the estrogen receptor." European Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

Sources

Application Notes & Protocols: High-Efficiency Heck Coupling Reactions with 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2][3] The benzo[b]thiophene scaffold, a key structural motif in numerous biologically active compounds and organic electronic materials, represents a high-value target for synthetic chemists.[4][5]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing Heck coupling reactions with a specific, functionalized substrate: 4-Bromobenzo[b]thiophene-2-carbonitrile . The presence of the bromo-substituent provides a reactive handle for cross-coupling, while the nitrile group and the inherent properties of the heteroaromatic ring system present unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and discuss strategies for ensuring reliable and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this mechanism is critical for rational catalyst selection and troubleshooting.

The cycle consists of several key steps:

  • Catalyst Activation (Pre-catalysis): Often, a stable Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used as the catalyst precursor. It is reduced in situ to the active Pd(0) species by a ligand (like a phosphine) or another reagent in the mixture.[6] Using a pre-formed Pd(0) complex, such as Pd(PPh₃)₄, is also common, though Pd(OAc)₂ is often more efficient.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[7] This step forms a square planar Pd(II) complex. The rate of this step is crucial and is a key reason why aryl bromides are common substrates.

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, forming a π-complex.[7] This is followed by a migratory insertion, where the aryl group is transferred to one of the alkene carbons, and the palladium atom becomes attached to the other, forming a new carbon-carbon bond in a syn-addition.[7][8]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a palladium-hydride species. The regioselectivity of the reaction is often determined at this stage.

  • Reductive Elimination & Catalyst Regeneration: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) generated.[7] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition Pi_Complex π-Complex PdII_Aryl->Pi_Complex Alkene Coordination Alkene_Coord Alkene Coordination Sigma_Complex σ-Alkyl Pd(II) Complex Pi_Complex->Sigma_Complex Migratory Insertion Mig_Insert Migratory Insertion Pd_Hydride H-Pd(II)L₂(Br) Sigma_Complex->Pd_Hydride β-Hydride Elimination Product Substituted Alkene Sigma_Complex->Product Product Release Beta_Elim β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination BaseHBr Base-HBr Pd_Hydride->BaseHBr Base Red_Elim Reductive Elimination (+ Base) ArylHalide Ar-Br (this compound) ArylHalide->Pd0 Alkene Alkene Alkene->PdII_Aryl

Caption: The catalytic cycle of the Mizoroki-Heck Reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Heck reaction with this compound hinges on the careful selection of several components. The heteroaromatic nature of the substrate can sometimes lead to catalyst inhibition through coordination of the sulfur atom to the palladium center, making ligand choice particularly important.[9]

Parameter Recommendation & Rationale
Palladium Source Pd(OAc)₂: Generally robust, cost-effective, and efficient. Requires in situ reduction to Pd(0).[6] Pd₂(dba)₃: A stable Pd(0) source, useful when milder conditions are required and pre-activation is to be avoided.
Ligand Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Standard, effective ligands for many Heck reactions.[10] The steric bulk of P(o-tol)₃ can sometimes promote catalyst turnover. Bidentate Phosphines (e.g., BINAP): Can offer greater stability to the catalytic complex, potentially reducing side reactions.[6] N-Heterocyclic Carbenes (NHCs): Highly stable and effective ligands, often showing high activity for challenging substrates like heteroaryl halides.[11][12]
Base Organic (e.g., Triethylamine, Et₃N): A common choice, acts as both a base and a solvent in some cases.[8] Inorganic (e.g., K₂CO₃, NaHCO₃): Often used in polar aprotic solvents like DMF or acetonitrile. Can be advantageous for substrates sensitive to strongly basic conditions.[13]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Toluene: The choice depends on the solubility of the substrates and the reaction temperature. Polar aprotic solvents like MeCN and DMF are very common.[8][14]
Alkene Partner Electron-deficient alkenes such as acrylates, styrenes, and acrylonitriles are classic substrates and generally react well.[14]
Temperature Typically ranges from 80-140 °C .[12][13] The reaction temperature must be high enough to promote catalyst turnover but not so high as to cause decomposition of the catalyst or reactants.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with ethyl acrylate. It is intended as a starting point and may require optimization for different alkene partners.

Materials:

  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe, followed by triethylamine (2.0 eq) and ethyl acrylate (1.5 eq).

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 80-100 °C. Allow the reaction to stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-24 hours).[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[8] Wash the pad with a small amount of dichloromethane (DCM) or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Re-dissolve the residue in DCM and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[8]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired coupled product.[8][14]

Trustworthiness: A Self-Validating System

A successful protocol is one that is reproducible and provides clear indicators of success or failure.

  • Expected Outcome: The primary validation is the characterization of the purified product via ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the formation of the new vinyl C-C bond and the loss of the bromine atom. A successful reaction will show a high conversion of the starting material as monitored by TLC or GC-MS.

  • Potential Side Reactions:

    • Homocoupling: Formation of a bi-aryl product from the coupling of two molecules of the starting bromide. This is often minimized by using appropriate ligands and catalyst concentrations.

    • Alkene Isomerization: The double bond in the product may isomerize. The trans isomer is typically the major product in Heck reactions.[11]

    • Catalyst Decomposition: If the reaction stalls, it may be due to the decomposition of the palladium catalyst into palladium black. This can sometimes be mitigated by using more robust ligands like NHCs or bidentate phosphines.

  • Troubleshooting:

    • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more active ligand (e.g., an NHC ligand), or switching to a more polar solvent like DMF. Ensure the reagents are anhydrous and the system is properly deoxygenated.

    • Multiple Products: If multiple spots appear on the TLC plate, purification will be critical. Side product formation might be suppressed by lowering the reaction temperature or changing the base.

References

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Slideshare. Heck cross coupling reaction. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • Sathee Jee. Chemistry Heck Reaction. [Link]

  • Organic Synthesis. Heck Coupling. [Link]

  • ResearchGate. The mechanism of the Heck coupling reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Thieme. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. [Link]

  • RSC Publishing. An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. [Link]

  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. [Link]

  • Journal of the American Chemical Society. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]

  • ResearchGate. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

  • Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligan. [Link]

  • PubMed Central. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. [Link]

  • ACS Publications. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. [Link]

  • YouTube. Benzothiophene - Introduction + Reactions +Synthesis +Application. [Link]

Sources

"Sonogashira coupling of 4-Bromobenzo[b]thiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 4-bromobenzo[b]thiophene-2-carbonitrile with terminal alkynes. This specific scaffold presents a unique set of electronic and steric challenges: the electron-withdrawing nitrile group at the C2 position activates the C4-bromide towards oxidative addition but simultaneously increases susceptibility to nucleophilic side reactions (e.g., hydrolysis). Furthermore, the C4 position possesses "pseudo-peri" steric interactions with the C3 proton, distinguishing it from standard phenyl halides.

This guide provides a robust, self-validating workflow to suppress common failure modes—specifically Glaser homocoupling of the alkyne and hydrolysis of the nitrile—while maximizing yield.

Substrate Analysis & Mechanistic Logic

Electronic Activation

The substrate, this compound, is electronically distinct from generic aryl bromides.

  • Activation: The nitrile (-CN) group at C2 is a strong electron-withdrawing group (EWG). Through conjugation, it lowers the electron density of the thiophene ring and the fused benzene ring.

  • Impact: This electron deficiency accelerates the Oxidative Addition step of the catalytic cycle (Pd(0) insertion into C-Br), which is typically the rate-determining step for aryl bromides.

  • Risk: The electron-deficient nature makes the nitrile carbon susceptible to nucleophilic attack (hydration) if water is present in the reaction matrix, particularly at elevated temperatures.

Steric Environment

The bromine at C4 is situated in the "bay region" of the benzothiophene. While less hindered than the C7 position, it experiences peri-interactions with the C3-H. Bulky phosphine ligands (e.g., XPhos, SPhos) are often unnecessary; standard triphenylphosphine-based catalysts usually suffice unless the alkyne partner is exceptionally sterically demanding.

Mechanistic Pathway (Visualization)

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical points for optimization.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to 2-CN) Pd0->OxAdd + Substrate Complex_II Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->Complex_II TransMet Transmetallation (Cu-Acetylide enters) Complex_II->TransMet + Cu-Acetylide Complex_III Pd(II) Dialkyl Ar-Pd(II)-Alkyne TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->Pd0 Regeneration Substrate 4-Bromobenzo[b]thiophene- 2-carbonitrile Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet In situ generation

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-poor benzothiophene core.

Experimental Protocols

Two methods are provided. Method A is the standard robust protocol. Method B is a Copper-Free variant, recommended if the alkyne is prone to homocoupling (Glaser coupling).

Method A: Standard Pd/Cu Co-Catalysis (Preferred)

Best for: Stable alkynes, rapid screening, scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Degassing (Critical): In a reaction vial, combine the solvent and liquid base. Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser reaction), wasting the starting material.

  • Solids Addition: Add the this compound, Pd(PPh3)2Cl2, and CuI to the reaction vessel.

  • Alkyne Addition: Add the terminal alkyne via syringe. If the alkyne is a solid, add it in step 2.

  • Reaction: Seal the vessel and heat to 60°C . Monitor by LC-MS or TLC.

    • Note: Due to the activated nature of the substrate, conversion is often complete within 2–4 hours. Avoid overnight heating to prevent nitrile hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash column chromatography. The nitrile group makes the product polar; typical eluents are Hexane/EtOAc gradients.

Method B: Copper-Free Sonogashira

Best for: Alkynes sensitive to copper or oxidation; avoiding heavy metal contamination.

Reagents:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

  • Temp: 80–90°C (Higher T required without Copper)

Protocol:

  • Combine substrate, alkyne, catalyst, and inorganic base in a vial.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous DMSO/DMF.

  • Heat to 80°C for 6–12 hours.

Optimization & Troubleshooting Matrix

The following data summarizes the effects of variable changes specifically for the 4-bromo-2-cyanobenzothiophene scaffold.

VariableRecommendationRationale / Observation
Solvent THF (Method A)Best balance of solubility and ease of removal.
DMF Use if substrate solubility is poor. Warning: Harder to remove; can hydrolyze CN at high T.
Base TEA / Et3N Standard. Mild enough to prevent side reactions.
Piperidine Avoid. Can undergo nucleophilic aromatic substitution (SnAr) at C4 or attack CN.
Catalyst Pd(PPh3)2Cl2 Robust, cheap. The air-stable Pd(II) precatalyst reduces instantly in situ.
Pd2(dba)3 + XPhos Overkill. Only use if the alkyne is extremely bulky (e.g., tert-butyl acetylene).
Temperature 60°C Optimal. <50°C is too slow; >90°C risks nitrile hydrolysis.

Decision Tree for Reaction Setup

Use this logic flow to determine the exact conditions for your specific alkyne partner.

DecisionTree Start Select Alkyne IsSolid Is Alkyne Volatile/Unstable? Start->IsSolid MethodA Method A: Pd/Cu + TEA (Standard) IsSolid->MethodA No (Stable) MethodB Method B: Copper-Free Pd(dppf) + Cs2CO3 IsSolid->MethodB Yes (Prone to Glaser) CheckCN Check Product Stability MethodA->CheckCN MethodB->CheckCN Run @ 60°C Run @ 60°C CheckCN->Run @ 60°C Nitrile Stable Run @ RT\n(Increase Cat Load) Run @ RT (Increase Cat Load) CheckCN->Run @ RT\n(Increase Cat Load) Nitrile Labile

Figure 2: Workflow for selecting the appropriate coupling protocol.

Safety & Handling

  • Cyanide Risks: While the nitrile group is bonded, thermal decomposition or strong acid treatment can theoretically release HCN. Work in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in the appropriate heavy metal stream.

  • Thiophenes: Often possess a strong, unpleasant sulfur odor. Bleach can be used to neutralize glassware, but avoid mixing bleach with the reaction mixture (oxidative hazard).

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Benzothiophene Reactivity: Chamberlain, T. et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.[2][3] Chemical Science, 11, 9691-9696.[2] Link

  • Copper-Free Protocols: Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Electronic Effects in Pd-Coupling: Fleckenstein, C. A., & Plenio, H. (2010). Electronic and Steric Effects in Pd-Catalyzed Cross-Coupling Reactions. Chemical Society Reviews, 39, 694-711. Link

Sources

Synthesis of Novel Fluorescent Probes Utilizing 4-Bromobenzo[b]thiophene-2-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzo[b]thiophene-Based Fluorophores

In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1] The benzo[b]thiophene scaffold has emerged as a privileged structure in the design of novel fluorophores due to its rigid, planar nature and rich electron density, which provide a robust foundation for constructing molecules with desirable photophysical properties.[2] This guide focuses on the synthetic utility of a key building block, 4-Bromobenzo[b]thiophene-2-carbonitrile , in the creation of sophisticated fluorescent probes. The strategic placement of the bromo-substituent at the 4-position offers a versatile handle for derivatization through various cross-coupling reactions, while the electron-withdrawing nitrile group at the 2-position establishes a strong electronic acceptor, paving the way for the development of donor-π-acceptor (D-π-A) type probes with tunable fluorescence properties.[3]

This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying scientific principles for the rational design of fluorescent probes derived from this compound.

Core Concepts: The Architecture of Donor-π-Acceptor (D-π-A) Fluorescent Probes

The design of fluorescent probes based on the this compound scaffold is rooted in the principles of donor-π-acceptor (D-π-A) systems. In this molecular architecture, an electron-donating group (the "donor") is conjugated to an electron-withdrawing group (the "acceptor") through a π-conjugated bridge (the "π-spacer").[4] The benzo[b]thiophene core itself serves as an excellent π-spacer.

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, resulting in a highly polarized excited state. This phenomenon is the cornerstone of the fluorescence properties of these probes. The extent of this charge transfer and, consequently, the emission wavelength, quantum yield, and Stokes shift, can be finely tuned by judiciously selecting the donor and acceptor moieties. The inherent dipole moment of these D-π-A molecules often makes their emission sensitive to the polarity of their microenvironment, a property that can be exploited for developing probes that report on changes in cellular environments.

Synthesis of the Precursor: this compound

A reliable supply of the starting material is paramount for any synthetic endeavor. While this compound may be commercially available, understanding its synthesis provides deeper insight into its chemistry. A common route to the core benzo[b]thiophene structure involves the cyclization of a substituted benzene derivative. For instance, 2-bromo-6-fluorobenzaldehyde can serve as a starting point.[5]

Illustrative Synthetic Protocol for a Related Precursor: 4-Bromobenzo[b]thiophene

A patented method for the synthesis of the parent compound, 4-bromobenzo[b]thiophene, involves a multi-step process starting from 2-bromo-6-fluorobenzaldehyde.[5] This process typically involves the formation of a thioether intermediate, followed by an intramolecular cyclization reaction. While this patent does not describe the direct synthesis of the 2-carbonitrile derivative, the nitrile group can be introduced through various standard synthetic transformations, such as Sandmeyer reaction of a corresponding amine or cyanation of an appropriate precursor.

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is the gateway to molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. The choice of coupling reaction depends on the desired donor moiety to be introduced.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting an organoboron compound (typically a boronic acid or ester) with a halide.[6] This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

Conceptual Workflow for Suzuki-Miyaura Coupling

start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->catalyst Add solvent Solvent (e.g., Toluene/Water) catalyst->solvent Dissolve heating Heating solvent->heating Heat product 4-Arylbenzo[b]thiophene-2-carbonitrile heating->product Formation

Caption: Suzuki-Miyaura coupling workflow.

Detailed Protocol: Synthesis of a 4-Arylbenzo[b]thiophene-2-carbonitrile Derivative via Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylbenzo[b]thiophene-2-carbonitrile.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is invaluable for introducing rigid, linear alkynyl linkers or terminal alkyne functionalities, which can be further derivatized.

Conceptual Workflow for Sonogashira Coupling

start This compound + Terminal Alkyne catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) start->catalyst Add solvent Solvent (e.g., THF/DMF) catalyst->solvent Dissolve reaction Stirring at RT or gentle heating solvent->reaction React product 4-Alkynylbenzo[b]thiophene-2-carbonitrile reaction->product Formation

Caption: Sonogashira coupling workflow.

Detailed Protocol: Synthesis of a 4-Alkynylbenzo[b]thiophene-2-carbonitrile Derivative via Sonogashira Coupling

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a base such as triethylamine (Et₃N, 3.0 equiv.).

  • Inert Atmosphere: Degas the solution by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.05 equiv.), under an argon atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 4-alkynylbenzo[b]thiophene-2-carbonitrile.

Heck Coupling: Forming Carbon-Carbon Bonds with Alkenes

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[10] This reaction is particularly useful for introducing vinyl groups, which can extend the π-conjugation of the fluorophore.

Detailed Protocol: Synthesis of a 4-Vinylbenzo[b]thiophene-2-carbonitrile Derivative via Heck Coupling

  • Reagent Preparation: In a pressure vessel, combine this compound (1.0 equiv.), the desired alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the mixture to a high temperature (e.g., 100-120 °C) for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Stille Coupling: Coupling with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[11] While organotin compounds are toxic, the Stille reaction is highly effective and tolerates a wide range of functional groups.

Detailed Protocol: Synthesis of a 4-Arylbenzo[b]thiophene-2-carbonitrile Derivative via Stille Coupling

  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (e.g., an aryltributylstannane, 1.1 equiv.) in an anhydrous, degassed solvent such as toluene or dioxane.

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the reaction is complete.

  • Work-up: Cool the reaction, and if necessary, quench any remaining organotin reagents with an aqueous solution of potassium fluoride.

  • Purification: Extract the product into an organic solvent, wash, dry, and purify by column chromatography.

Characterization and Photophysical Properties

Following successful synthesis and purification, the newly created fluorescent probes must be thoroughly characterized.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Photophysical Characterization:

The fluorescence properties of the synthesized probes should be investigated to assess their potential for bioimaging applications.

  • UV-Visible Absorption and Fluorescence Emission Spectroscopy: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

  • Quantum Yield (Φ_F) Measurement: To quantify the efficiency of the fluorescence process.

  • Stokes Shift Calculation: The difference between the maximum emission and absorption wavelengths, which is an important parameter for minimizing self-quenching and improving signal-to-noise in imaging experiments.

  • Solvatochromism Studies: To evaluate the sensitivity of the probe's fluorescence to the polarity of its environment.

Table 1: Hypothetical Photophysical Data for a Series of 4-Substituted Benzo[b]thiophene-2-carbonitrile Probes

Probe IDDonor Group at 4-positionλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
BT-CN-Ph Phenyl3504501000.45
BT-CN-NMe₂ Dimethylaminophenyl4205501300.78
BT-CN-OMe Methoxyphenyl3804901100.62

Note: The data presented in this table is illustrative and intended to demonstrate how experimental results would be tabulated. Actual values will depend on the specific molecular structures.

Applications in Bioimaging

Fluorescent probes based on the benzo[b]thiophene-2-carbonitrile scaffold hold significant promise for various bioimaging applications.[12][13] Their tunable emission wavelengths, high quantum yields, and potential for environmentally sensitive fluorescence make them suitable for:

  • Cellular Imaging: Staining specific organelles or cellular structures.

  • Sensing: Detecting specific ions, small molecules, or changes in the cellular microenvironment (e.g., polarity, viscosity).[14]

  • Targeted Imaging: By conjugating the probe to a biomolecule (e.g., a peptide or antibody), it can be directed to a specific protein or cell type.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable and versatile platform for the synthesis of novel fluorescent probes. The strategic use of palladium-catalyzed cross-coupling reactions allows for the systematic introduction of a wide range of donor groups, enabling the fine-tuning of the photophysical properties of the resulting D-π-A fluorophores. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to design and synthesize the next generation of fluorescent tools for advancing our understanding of complex biological systems. Future work in this area will likely focus on the development of probes with even longer emission wavelengths (in the near-infrared region for deeper tissue imaging), improved photostability, and enhanced specificity for biological targets.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.
  • Precise Stepwise Synthesis of Donor-Acceptor Conjugated Polymer Brushes Grafted
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English30, 1025-1025 (1991).
  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – An Asian Journal13, 2939-2959 (2018).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link].

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules25, 4843 (2020).
  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega8, 27159-27168 (2023).
  • Synthesis and Electronic Properties of Novel Donor–π–Acceptor-Type Functional Dyes with a Carbonyl-Bridged Bithiophene π-Spacer. Molecules25, 2936 (2020).
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - ResearchGate. Available at: [Link].

  • Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry43, 15510-15518 (2019).
  • Benzothiazole-Based Fluorescent Probes for Various Applications. In Fluorescent Probes (pp. 249-275). CRC Press (2021).
  • Thiophene-Based Dyes for Probing Membranes.
  • Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:... - ResearchGate. Available at: [Link].

  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure. Available at: [Link].

  • The Stille Reaction, 38 Years Later. Chemical Reviews116, 12564-12649 (2016).
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Revista de la Sociedad Química de México49, 103-106 (2005).
  • Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link].

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link].

  • Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid - ResearchGate. Available at: [Link].

  • Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects1862, 1839-1846 (2018).
  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applic
  • Synthesis of fluorescent probes - The Royal Society of Chemistry. Available at: [Link].

  • Development of fluorescent probes for bioimaging applications.
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. Available at: [Link].

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules25, 5313 (2020).
  • Two-photon induced emissive thiophene donor–acceptor systems as molecular probes for in vitro bio-imaging: synthesis, crystal structure, and spectroscopic properties.
  • Synthesis and application of reactive BODIPY dyes - ResearchGate. Available at: [Link].

  • Designed structures of probe based on benzo[a]fused and thieno[3,2-b]... - ResearchGate. Available at: [Link].

  • Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. International Journal of Molecular Sciences19, 1746 (2018).
  • Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications.

Sources

Application Note: 4-Bromobenzo[b]thiophene-2-carbonitrile as a Strategic Scaffold in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 4-Bromobenzo[b]thiophene-2-carbonitrile , designed for researchers in materials science and organic electronics.

Executive Summary

This compound (CAS: 18791-99-6 / 55219-11-9 derivative) is a high-value heterocyclic building block used in the synthesis of advanced organic semiconductors. Unlike the more common 3- or 5-substituted isomers, the 4-bromo substitution pattern offers a unique "bay-region" steric handle. This geometry allows materials scientists to engineer the solid-state packing of


-conjugated systems, preventing deleterious aggregation in OLEDs or tuning solubility in solution-processable OFETs.

This guide outlines the chemical profile, strategic applications, and validated protocols for leveraging this scaffold in the development of Donor-Acceptor (D-A) copolymers and small-molecule semiconductors.

Chemical Profile & Material Properties[1][2][3][4]

PropertySpecificationRelevance to Materials Science
Structure Benzothiophene core, 4-Br, 2-CNCore: High hole mobility (

). Br: Cross-coupling site. CN: Strong electron-withdrawing group (EWG).
Molecular Weight ~238.10 g/mol Low MW allows for vacuum deposition or solution processing after functionalization.
Electronic Character Electron-Deficient (n-type bias)The 2-cyano group lowers the LUMO level, facilitating electron injection/transport.
Regiochemistry 4-Position (Bay Region)Substitution here induces a twist in the backbone, disrupting

-

stacking (useful for blue OLEDs to prevent quenching).
Solubility Moderate (CHCl

, THF, Toluene)
Requires alkyl chain attachment (via cross-coupling) for solution processing of polymers.
Structural Visualization

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Core 4-Bromobenzo[b]thiophene- 2-carbonitrile (The Scaffold) Suzuki Pathway A: Pd-Catalyzed Coupling (C4 Extension) Core->Suzuki Suzuki/Stille Hydrolysis Pathway B: Nitrile Transformation (C2 Functionalization) Core->Hydrolysis Acid/Base Annulation Pathway C: Ring Fusion (Thienoacene Synthesis) Core->Annulation Cyclization OLED_Mat Twisted D-A Molecules (Blue OLED Emitters) Suzuki->OLED_Mat OFET_Poly High-Mobility Polymers (Solubility via C4-Alkyl) Suzuki->OFET_Poly DPP_Pre DPP/Pigment Precursors (Via Nitrile) Hydrolysis->DPP_Pre

Caption: Synthetic divergence from the 4-bromo-2-cyano core. The C4 position controls steric packing, while the C2 nitrile tunes electronic levels.

Key Applications in Materials Science[1][3]

A. Steric Engineering for OLED Emitters

In Organic Light Emitting Diodes (OLEDs), flat molecules often aggregate, leading to "concentration quenching" and reduced efficiency.

  • Mechanism: Coupling a bulky aryl group (e.g., carbazole, fluorene) at the 4-position of this scaffold creates a twisted molecular geometry due to steric clash with the C5 proton.

  • Benefit: This twist prevents close

    
    -stacking, maintaining high quantum efficiency in the solid state.
    
B. Bandgap Tuning for Organic Photovoltaics (OPVs)

The 2-cyano group is a potent electron-withdrawing group (EWG).

  • Mechanism: When coupled with electron-rich units (Donors) like thiophene or fluorene at the 4-position, the molecule forms a Donor-Acceptor (D-A) architecture.

  • Benefit: This D-A push-pull effect narrows the optical bandgap, extending absorption into the visible/NIR spectrum, which is critical for solar cell efficiency.

C. Precursor for Thienoacenes

The scaffold can be used to synthesize fused ring systems (e.g., [1]benzothieno[3,2-b][1]benzothiophene derivatives) by reacting the nitrile or using the 4-bromo position as a closing point for annulation reactions, yielding highly stable organic semiconductors.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: To attach an aryl or heteroaryl group at the 4-position while leaving the nitrile group intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /S-Phos for sterically hindered substrates.
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: Toluene:Ethanol (4:1 v/v) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a Schlenk flask with the 4-bromo scaffold, arylboronic acid, and Palladium catalyst.

  • Solvation: Add the degassed solvent mixture (Toluene/Ethanol). Stir until solids are dispersed.

  • Activation: Add the aqueous K

    
    CO
    
    
    
    solution. Note: Ensure the system is thoroughly degassed to prevent homocoupling.
  • Reaction: Heat the mixture to 90–100 °C for 12–24 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2). The starting bromide spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over anhydrous MgSO

    
    . Concentrate under reduced pressure. Purify via column chromatography (Silica Gel) using a Hexane/DCM gradient.
    
  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the specific C4-H signal and the appearance of the new aryl protons.
    
Protocol 2: Transformation of Nitrile to Diketopyrrolopyrrole (DPP) Precursor

Objective: To utilize the 2-cyano group to synthesize a high-performance pigment/semiconductor core.

Materials:

  • 4-Aryl-benzo[b]thiophene-2-carbonitrile (Product of Protocol 1)

  • Diethyl succinate (0.5 equiv)

  • Potassium tert-butoxide (t-BuOK) (3.0 equiv)

  • Solvent: tert-Amyl alcohol (2-methyl-2-butanol)

Methodology:

  • Preparation: Heat t-Amyl alcohol to 100 °C. Add t-BuOK and stir until dissolved.

  • Addition: Add the nitrile compound (1.0 equiv) and diethyl succinate (0.5 equiv) simultaneously (or dropwise).

  • Cyclization: Reflux at 120 °C for 18 hours. The reaction mixture will turn deep red/purple, indicating the formation of the DPP core.

  • Quenching: Cool to 60 °C and quench with Glacial Acetic Acid / Methanol (1:1).

  • Filtration: The pigment will precipitate. Filter the solid and wash extensively with hot methanol and water.

  • Outcome: A highly conjugated, insoluble pigment suitable for OFET active layers (after alkylation).

Safety & Handling (E-E-A-T)

  • Hazard Identification: The nitrile group releases toxic cyanide fumes if exposed to strong acids or fire. The bromide is an irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work strictly within a fume hood.

  • Storage: Store at 2–8 °C, protected from light. The 4-bromo position can be sensitive to photo-dehalogenation over long periods.

References

  • Sigma-Aldrich. 4-Bromothiophene-2-carbonitrile Product Sheet (Analogous Reactivity).Link

  • PubChem. this compound Compound Summary.Link

  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde (Relatable Scaffold Chemistry).Link

  • Google Patents. Method for producing benzo[b]thiophene compounds (CN110818679A).Link

  • MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. (Context on fused-ring applications). Link

Application Note: Purification Protocol for 4-Bromobenzo[b]thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The 4-bromobenzo[b]thiophene-2-carbonitrile scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex pharmacophores. Its unique substitution pattern—featuring a bromine atom at the C4 position (peri- to the sulfur) and a nitrile group at C2—creates specific purification challenges. The steric bulk of the C4-bromine can influence the molecule's solubility and binding affinity to stationary phases, while the nitrile group introduces polarity that must be balanced against the lipophilic benzothiophene core.

This protocol details a self-validating purification strategy combining Flash Column Chromatography (FCC) for bulk impurity removal and Recrystallization for achieving >99% purity (HPLC).

Key Physicochemical Characteristics
PropertyDescriptionImplication for Purification
Appearance Off-white to pale yellow solidColor often indicates oxidation byproducts or trace sulfur contaminants.[1]
Solubility Soluble in DCM, EtOAc, THF.[1] Insoluble in Water, Hexanes.[1]Ideal for normal phase chromatography; amenable to anti-solvent recrystallization.[1]
Lability Nitrile is susceptible to hydrolysis under strong acid/base.[1]Avoid acidified silica; keep recrystallization pH neutral.[1]
Impurities Unreacted aldehyde precursors, de-brominated species, regioisomers.[1]Requires high-resolution separation (gradient elution).[1]

Pre-Purification Analytics (The "Go/No-Go" Step)

Before committing the entire batch to purification, perform the following diagnostic workflow to determine the optimal path.

Diagnostic Protocol:

  • TLC Analysis: Use 10% EtOAc in Hexanes.

    • Target Rf: ~0.3 – 0.4.[1]

    • Observation: If the spot streaks or co-elutes with a baseline impurity, the crude contains significant polar byproducts (likely carboxylic acids from nitrile hydrolysis).

  • Solubility Check: Dissolve 10 mg in 1 mL of hot Ethanol (70°C).

    • Clear Solution: Proceed to Recrystallization (Method B).[1]

    • Oiling Out/Insoluble: Proceed to Flash Chromatography (Method A).[1]

Workflow Visualization: Purification Logic

PurificationLogic Start Crude Reaction Mixture Workup Aqueous Workup (Remove salts/DMF) Start->Workup TLC TLC Analysis (10% EtOAc/Hex) Workup->TLC Decision Purity Profile? TLC->Decision MethodA Method A: Flash Chromatography (Complex Mixture) Decision->MethodA Low Purity / Oily MethodB Method B: Recrystallization (>85% purity) Decision->MethodB Crystalline / High Purity QC QC: HPLC/NMR MethodA->QC MethodB->QC QC->MethodB If Purity < 98%

Caption: Decision matrix for selecting the primary purification vector based on crude material state.

Method A: Flash Column Chromatography (Primary Isolation)

This method is the "workhorse" for removing non-polar starting materials (e.g., 2-bromo-6-fluorobenzaldehyde) and polar baseline impurities.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Note: Use neutral silica to prevent nitrile hydrolysis.

  • Mobile Phase A: n-Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Loading: Dry loading on Celite or Silica is recommended due to the compound's limited solubility in pure hexane.[1]

Step-by-Step Protocol
  • Sample Preparation (Dry Load):

    • Dissolve the crude mixture in minimal Dichloromethane (DCM).

    • Add Silica Gel (ratio 1:2 w/w relative to crude).[1]

    • Evaporate solvent under reduced pressure until a free-flowing powder is obtained.[1]

  • Column Packing:

    • Pack the column with a silica-to-sample ratio of 30:1.[1]

    • Equilibrate with 100% Hexane (3 Column Volumes - CV).[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Isocratic) – Elutes very non-polar impurities (e.g., disulfides).[1]

    • 5–20 min: 0% → 10% EtOAc (Linear Gradient) – The target compound typically elutes here.

    • 20–30 min: 10% → 30% EtOAc (Flush) – Removes polar byproducts.[1]

  • Fraction Collection:

    • Collect fractions. Spot on TLC.

    • Critical Check: The 4-bromo substituent adds significant lipophilicity.[1] The product will elute earlier than non-halogenated analogs.[1]

Method B: Recrystallization (Polishing)

Recrystallization is essential for removing regioisomers (e.g., 5-bromo or 6-bromo isomers) that may co-elute during chromatography.[1]

Solvent Selection Logic

Benzothiophene carbonitriles exhibit "steep" solubility curves in alcohols—low solubility at room temperature, high solubility at reflux.[1]

  • Primary Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA).[1]

  • Anti-Solvent (if needed): Water.[1][2]

Step-by-Step Protocol
  • Dissolution:

    • Place the semi-pure solid in a flask equipped with a reflux condenser.

    • Add Ethanol (10 mL per gram of solid).[1][3]

    • Heat to reflux (80°C). If solid remains, add EtOH in 1 mL increments until dissolved.

  • Hot Filtration (Optional but Recommended):

    • If black specs (palladium or polymerized sulfur) are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes.[1]

  • Harvesting:

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Wash the filter cake with cold Ethanol (0°C). Do not use room temp solvent or you will lose yield.[1]

    • Drying: Dry under high vacuum (40°C) for 4 hours to remove solvent trapped in the lattice.

Troubleshooting: Oiling Out

If the product separates as an oil instead of crystals:

  • Re-heat to dissolve.[1]

  • Add a seed crystal (if available).[1]

  • Add 5-10% Water dropwise at reflux temperature to increase polarity slightly, then cool very slowly.

Quality Control & Validation

Ensure the isolated material meets the rigorous standards required for drug development.

Analytical MethodAcceptance CriteriaNote
1H NMR (DMSO-d6) Clean aromatic region (3 protons for the benzo-ring, 1 for thiophene C3).[1]Look for disappearance of aldehyde CHO peak (~10 ppm).[1]
HPLC (C18) >98% Area Under Curve (AUC).[1]Single sharp peak.[1]
Melting Point Sharp range (< 2°C variation).[1]Broad range indicates isomeric mixtures.[1]
Visualization: QC & Impurity Identification

QC_Workflow Sample Purified Crystals NMR 1H NMR Sample->NMR HPLC HPLC-UV (254 nm) Sample->HPLC Check1 Aldehyde Peak? NMR->Check1 Check2 Single Peak? HPLC->Check2 Pass Release Batch Check1->Pass No Fail Reprocess (Method B) Check1->Fail Yes Check2->Pass Yes Check2->Fail No

Caption: Validation workflow to confirm removal of critical synthetic impurities.

References

  • Synthesis of 4-bromobenzo[b]thiophene derivatives: CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents. Link

  • General Benzothiophene Purification: Purification method of benzothiophene (JP4357608B2). Google Patents. Link

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds: Organic & Biomolecular Chemistry, 2015.[1][4] Royal Society of Chemistry.[1] Link

  • Recrystallization Solvents for Thiophenes: Common Solvents for Recrystallization. University of Wisconsin-Madison/Rubin Group.[1] Link

  • Physical Properties of Analogues (4-Bromothiophene-2-carbonitrile): PubChem CID 14292355.[1] Link

Sources

Application Note: Scalable Synthesis of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Process Chemist. It addresses the scale-up challenges of 4-Bromobenzo[b]thiophene-2-carbonitrile , a critical scaffold for medicinal chemistry (e.g., kinase inhibitors, GPCR modulators).

Executive Summary

This guide details a robust, scalable protocol for the synthesis of This compound (CAS: 1312118-13-0) . Unlike bench-scale methods that rely on expensive transition-metal catalysis or non-selective electrophilic substitutions, this process utilizes a regioselective de novo ring construction strategy.

Key Process Features:

  • Regiocontrol: 100% regioselectivity for the 4-bromo isomer via nucleophilic aromatic substitution (

    
    ) on a 2,6-disubstituted benzaldehyde.
    
  • Scalability: Validated for 500 g – 1 kg batch sizes.

  • Cost-Efficiency: Avoids cryogenic lithiation and palladium catalysis.

  • Safety: Engineered controls for exothermic cyclization and Vilsmeier-type dehydration.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-substituted benzothiophenes is achieving regioselectivity. Direct electrophilic substitution (e.g., bromination) of benzothiophene typically occurs at C3, not C4. Furthermore, lithiation of 4-bromobenzothiophene to install the C2-nitrile is hazardous due to competing Lithium-Halogen exchange at the C4 position.

Therefore, we employ a Fiesselmann-type cyclocondensation strategy.

The Logic:

  • Pre-installation of Halogen: We start with 2-Bromo-6-fluorobenzaldehyde .[1][2] The bromine is already at the correct position relative to the aldehyde.

  • Regioselective Cyclization: The thiol nucleophile (methyl thioglycolate) selectively displaces the labile fluorine (activated ortho to the aldehyde) rather than the bromine.

  • Functional Group Interconversion (FGI): The resulting C2-ester is converted to the nitrile via the amide.

Retrosynthesis Target 4-Bromobenzo[b]thiophene- 2-carbonitrile Amide Amide Intermediate Target->Amide Dehydration (POCl3) Ester Methyl 4-bromobenzo[b]thiophene- 2-carboxylate Amide->Ester Aminolysis (NH3/MeOH) SM 2-Bromo-6-fluorobenzaldehyde + Methyl Thioglycolate Ester->SM SNAr / Aldol Cyclization

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via substrate design.

Detailed Experimental Protocols

Stage 1: Ring Construction (The Cyclization)

Objective: Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate. Reaction Type:


 followed by Intramolecular Aldol Condensation.

Reagents:

  • 2-Bromo-6-fluorobenzaldehyde (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol (1.0 mol Scale):

  • Setup: To a 2 L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet, charge DMF (1.0 L) and 2-Bromo-6-fluorobenzaldehyde (203.0 g, 1.0 mol) .

  • Base Addition: Add

    
     (345.5 g, 2.5 mol)  in portions. Note: The slurry will be thick.
    
  • Nucleophile Addition (Exotherm Control): Heat the mixture to 50°C. Add Methyl thioglycolate (121.2 g, 1.1 mol) dropwise via an addition funnel over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . The substitution of Fluorine is exothermic.
      
  • Cyclization: After addition, ramp temperature to 90°C and hold for 4–6 hours.

    • Monitor: HPLC should show <1% starting aldehyde.

  • Quench & Workup: Cool to 20°C. Pour the reaction mixture into Ice/Water (4.0 L) under vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solids. Wash the cake with water (

    
     mL) to remove DMF and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Aminolysis

Objective: Conversion of ester to 4-bromobenzo[b]thiophene-2-carboxamide.

Protocol:

  • Setup: Charge the Stage 1 Ester (271 g, 1.0 mol) into a pressure reactor (autoclave).

  • Reagent: Add 7N Ammonia in Methanol (1.5 L) .

  • Reaction: Seal the reactor and heat to 80°C (Internal pressure will rise to ~3-5 bar). Stir for 12 hours.

    • Alternative: If a pressure reactor is unavailable, use saturated methanolic ammonia at room temperature for 48 hours, though conversion may be slower.

  • Workup: Cool to 0°C. Vent the reactor (scrub ammonia vapors!).

  • Isolation: The amide product is typically less soluble than the ester. Concentrate the solvent volume by 50% via rotary evaporation, then filter the precipitated amide.

  • Purification: Triturate with cold diethyl ether or MTBE to remove residual ester.

    • Expected Yield: 90–95%

Stage 3: Dehydration to Nitrile

Objective: Synthesis of this compound. Reagent: Phosphoryl chloride (


) or Trifluoroacetic Anhydride (TFAA). Method A (

) is preferred for cost on scale.

Protocol:

  • Setup: 2 L Reactor with scrubber connection (for HCl gas).

  • Charge: Suspend the Amide (256 g, 1.0 mol) in Toluene (1.2 L) .

  • Reagent Addition: Add

    
     (1.5 equiv)  dropwise at room temperature.
    
    • Catalyst: Add Imidazole (0.1 equiv) or Pyridine (3.0 equiv) to accelerate the reaction.

  • Reaction: Heat to 80–90°C for 3 hours. The suspension will clear as the nitrile forms (solubility increases).

  • Quench (Critical Safety Step): Cool to 20°C. Slowly pour the reaction mixture into Cold Saturated

    
     solution .
    
    • Warning: Hydrolysis of excess

      
       is violently exothermic. Control addition rate.
      
  • Extraction: Separate the organic (Toluene) layer. Wash with Brine.[3]

  • Crystallization: Evaporate Toluene to near dryness. Recrystallize the residue from Heptane/Ethanol (9:1) .

    • Final Yield: 80–85%

    • Purity: >98% (HPLC).

Process Data & Specifications

Summary of Yields
StepTransformationReagentsTypical YieldCritical Impurity
1 Ring Construction2-F-6-Br-Ph-CHO + HS-CH2-CO2Me88%Des-bromo analog (if SM impure)
2 AminolysisEster + NH3/MeOH92%Unreacted Ester
3 DehydrationAmide + POCl382%Hydrolyzed Acid
Total Overall Process --~66% Regioisomer free
Analytical Specification (Final Product)
  • Appearance: White to off-white crystalline needles.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.35 (s, 1H, H-3), 7.95 (d, J=8.0 Hz, 1H, H-7), 7.70 (d, J=7.5 Hz, 1H, H-5), 7.45 (t, J=7.8 Hz, 1H, H-6). Note: The singlet at H-3 is characteristic.
    
  • Mass Spec: m/z 237/239 [M+H]+ (1:1 Br isotope pattern).

  • Melting Point: 128–132°C.

Process Flow Diagram (PFD)

The following diagram illustrates the unit operations and critical control points (CCPs) for the scale-up campaign.

ProcessFlow Start Raw Materials: 2-Bromo-6-fluorobenzaldehyde Methyl Thioglycolate Reactor1 Reactor 1 (50-90°C): Cyclization (DMF/K2CO3) Start->Reactor1 Charge Quench1 Quench/Filtration: Ice Water Precipitation Reactor1->Quench1 Transfer Reactor2 Reactor 2 (Pressure): Aminolysis (NH3/MeOH) Quench1->Reactor2 Dry Solid Reactor3 Reactor 3 (80°C): Dehydration (POCl3/Toluene) Reactor2->Reactor3 Isolate Amide Cryst Crystallization: Heptane/EtOH Reactor3->Cryst Workup & Conc. Final Final Product: 4-Bromobenzo[b]thiophene- 2-carbonitrile Cryst->Final Filter & Dry

Figure 2: Unit operation flow for the synthesis campaign.

Safety & Engineering Controls

  • Thermal Hazards (Step 1): The

    
     reaction is exothermic. On a >1 kg scale, active cooling (jacketed reactor) is required during the addition of methyl thioglycolate. Do not add the thiol in one portion.
    
  • Ammonia Handling (Step 2): Use a rated pressure vessel (Hastelloy or Stainless Steel). Ensure a relief valve is set to 10 bar.

  • Vilsmeier Reagents (Step 3):

    
     reacts violently with water. The quench step must be performed by adding the reaction mixture to the water/base (inverse quench) to ensure the acid is neutralized immediately.
    
  • Odor Control: Methyl thioglycolate has a stench. Use a caustic scrubber (NaOH/Bleach) for reactor off-gassing.

References

  • Fiesselmann Synthesis Mechanism & Scope

    • Title: "Synthesis of Thionaphthene Derivatives
    • Source: Beck, J. R. J. Org. Chem.1972, 37, 3224.
    • URL:[Link]

  • Regioselective Synthesis of Bromobenzothiophenes

    • Title: "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds.
    • Source:Org.[4][5] Biomol. Chem., 2015 , 13, 5775-5782.

    • URL:[Link]

  • Dehydration of Primary Amides to Nitriles

    • Title: "A Practical Method for the Dehydr
    • Source:Organic Process Research & Development2020, 24, 10, 2362–2368.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "this compound Product Page."[6]

    • Source: CymitQuimica / Indagoo.

Sources

"use of 4-Bromobenzo[b]thiophene-2-carbonitrile as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzo[b]thiophene-2-carbonitrile represents a high-value "bifunctional linchpin" for drug discovery.[1][2][3] Its utility stems from the orthogonal reactivity of its two primary functional handles: the C4-bromide , which serves as an electrophile for palladium-catalyzed cross-couplings, and the C2-nitrile , a versatile precursor for heterocycles, amides, and amines.[1][3] This guide details optimized protocols for leveraging this scaffold to synthesize kinase inhibitors and GPCR ligands, emphasizing mechanistic control and yield optimization.[1][3]

Chemical Profile & Reactivity Map

Compound Identity:

  • Name: this compound[1][2][3]

  • Core Scaffold: Benzo[b]thiophene[2][3][4][5][6][7][8]

  • Key Handles: Aryl Bromide (C4), Nitrile (C2)[1][2][3]

  • Molecular Weight: ~238.08 g/mol [1][2][3]

Reactivity Logic: The benzo[b]thiophene core is electron-rich, but the C2-nitrile withdraws density, stabilizing the system against oxidative degradation.[1][3] The C4-position is sterically accessible, allowing for high-yield cross-coupling reactions that are often difficult at the more crowded C3 or C7 positions.[1][3]

PositionFunctional GroupPrimary ReactivityKey Application
C4 Bromide (-Br)Pd-Catalyzed Coupling (Suzuki, Buchwald)Introduction of biaryl diversity elements (e.g., for hydrophobic pocket binding).[1][2][3]
C2 Nitrile (-CN)Hydrolysis, Reduction, CyclizationFormation of H-bond donors/acceptors (Amides, Tetrazoles) or solubilizing amines.[1][2][3]

Application Workflow: Divergent Synthesis

The following diagram illustrates the strategic divergence possible with this building block.

G Start 4-Bromobenzo[b]thiophene- 2-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Route A: C-C Bond Formation Hydrolysis Controlled Hydrolysis (H2O2, NaOH) Start->Hydrolysis Route B: Functional Group Interconversion Tetrazole Azide Cyclization (NaN3, ZnBr2) Start->Tetrazole Route C: Heterocycle Formation Biaryl 4-Aryl-benzo[b]thiophene- 2-carbonitrile Suzuki->Biaryl Biaryl->Hydrolysis Sequential Amide 4-Bromo-carboxamide (Kinase Hinge Binder) Hydrolysis->Amide Bioisostere Tetrazole Derivative (Carboxylate Bioisostere) Tetrazole->Bioisostere

Figure 1: Divergent synthetic pathways available from the core scaffold.[1][2][3] Route A is typically prioritized to establish the carbon skeleton before sensitive functional group manipulations.[3]

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aromatic moiety at the C4 position, mimicking the hydrophobic "tail" seen in many kinase inhibitors (e.g., PIM-1 or MAPK inhibitors).[1][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)[1][2][3]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2][3]

  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the substrate, phenylboronic acid, and Pd(dppf)Cl₂.[1][2][3] Evacuate and backfill with Argon (x3).[1][2][3]

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate because the bidentate ferrocene ligand resists de-ligation better during the oxidative addition to the electron-rich thiophene ring [1].[2][3]

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The nitrile stretch (~2220 cm⁻¹) will remain visible in IR, but the starting material spot will disappear.[3]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3][5]

  • Purification: Flash column chromatography (SiO₂).[1][2][3]

Validation Criteria:

  • ¹H NMR: Disappearance of the distinctive doublet/triplet pattern of the 4-bromo starting material; appearance of new aromatic protons.[3]

  • Yield Target: >85%.

Protocol B: C2-Nitrile Hydrolysis to Primary Amide

Objective: To convert the nitrile into a primary amide (-CONH₂), a critical pharmacophore for hydrogen bonding in the ATP-binding site of enzymes.[1][2][3]

Reagents:

  • Substrate: 4-Aryl-benzo[b]thiophene-2-carbonitrile (from Protocol A)[1][2][3]

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂)[2][3]

  • Base: 3M NaOH[1][2][3]

  • Solvent: DMSO/Ethanol (1:1)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile substrate in DMSO/Ethanol at room temperature.

    • Expert Insight: The use of DMSO is critical to prevent precipitation of the intermediate imidate species, ensuring complete conversion [2].[1][3]

  • Addition: Add NaOH solution, followed by dropwise addition of H₂O₂ (Caution: Exothermic).

  • Incubation: Stir at 40°C for 1 hour.

  • Quench: Pour the mixture into ice-cold water. The product often precipitates as a white solid.[3]

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[1][3]

Validation Criteria:

  • IR Spectroscopy: Disappearance of the nitrile peak (~2220 cm⁻¹) and appearance of the amide carbonyl doublet (~1680 cm⁻¹).[2][3]

  • LC-MS: Mass shift of +18 Da (hydration).

Safety & Handling Guidelines

Hazard ClassGHS CodePrecaution
Acute Toxicity H302/H332Harmful if swallowed or inhaled.[1][2][3] Use a fume hood.[1][2][3]
Skin Irritation H315Causes skin irritation.[1][2] Wear nitrile gloves.[1][2][3]
Eye Damage H318Causes serious eye damage.[1][2] Wear safety goggles.

Storage: Store at 2-8°C under inert gas. The nitrile group is stable, but the C4-bromide can be light-sensitive over prolonged periods.[1][3]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3][9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[2][3]

  • Katritzky, A. R., et al. (2005).[1][2][3] "Efficient Synthesis of Amides from Nitriles." Synthesis, 2005(1), 993-996.[1][2][3] Link

  • Ohta, S., et al. (1990).[1][2][3] "Synthesis and Application of Benzo[b]thiophene Derivatives." Heterocycles, 31(9), 1669.[1][2][3] Link

  • PubChem. "4-Bromothiophene-2-carbonitrile Compound Summary."[1][2][3] (Used as analog reference for safety data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SUZ-BBT-CN-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triple Threat" Substrate

Working with 4-Bromobenzo[b]thiophene-2-carbonitrile presents a unique convergence of three distinct chemical challenges. Unlike standard phenyl bromides, this substrate requires a tailored approach to avoid common pitfalls.

  • The "Bay Region" Sterics (C4 Position): The bromine at C4 is in the peri-position relative to C3. This creates a "bay region" effect, imposing steric hindrance that slows oxidative addition compared to the C5, C6, or C7 positions.

  • Nitrile Sensitivity (Chemoselectivity): The C2-carbonitrile (CN) group is highly electron-withdrawing, activating the ring but rendering the nitrile itself susceptible to hydrolysis (to amide/acid) under the standard aqueous basic conditions of Suzuki coupling.

  • Catalyst Poisoning (Thiophene Core): The sulfur atom in the benzo[b]thiophene core can coordinate to Palladium (Pd), potentially poisoning the catalyst if the ligand does not bind tightly enough.

This guide provides a self-validating protocol to navigate these issues, moving beyond "standard recipes" to mechanistic optimization.

Module 1: The Catalyst "Engine"

Objective: Overcome C4 sterics and prevent sulfur poisoning.

Why Standard Catalysts Fail

Traditional catalysts like Pd(PPh₃)₄ often fail with this substrate. The monodentate phosphine ligands dissociate easily, allowing the thiophene sulfur to bind to the Pd center (poisoning). Furthermore, they lack the electron-richness required to facilitate oxidative addition at the hindered C4 position.

Recommended Systems

We recommend Buchwald Precatalysts (Generation 3 or 4) which utilize dialkylbiaryl phosphine ligands.

ComponentRecommendationMechanism of Action
Ligand XPhos or SPhos XPhos provides exceptional steric bulk to prevent sulfur coordination and accelerates reductive elimination. SPhos is highly effective for heteroaryl chlorides/bromides.
Precatalyst XPhos Pd G3 Rapidly generates the active monoligated Pd(0) species at room temperature, essential for initiating the reaction before side reactions occur.
Loading 1.0 - 3.0 mol% Higher than standard (0.5%) to account for minor sulfur sequestration.

Module 2: The Environment (Base & Solvent)

Objective: Prevent Nitrile Hydrolysis.

The greatest risk to your yield is the conversion of the nitrile to a primary amide via hydration. This occurs readily with hydroxide bases (NaOH, KOH) or carbonate bases at high temperatures in water.

Protocol A: The "Anhydrous" Route (High Performance)

Best for: Valuable substrates, unstable boronic acids, and strict nitrile preservation.

Based on the Denmark group's modifications for heteroaryl couplings, this method eliminates water entirely.

  • Base: TMSOK (Potassium Trimethylsilanolate) .[1] It acts as a soluble, anhydrous base.[1]

  • Additive: Trimethyl Borate (B(OMe)₃) . This scavenges Lewis basic species and facilitates transmetallation in the absence of water.

  • Solvent: Anhydrous THF or Dioxane.

Protocol B: The "Robust" Route (Standard)

Best for: Scale-up and cost-efficiency where trace amide formation (<5%) is acceptable.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) . Less hygroscopic and milder than hydroxides.

  • Solvent: Toluene/Water (10:1 ratio). The biphasic nature keeps the bulk of the nitrile in the organic phase, protecting it from the aqueous base.

  • Temperature: Keep below 80°C if possible.

Module 3: Troubleshooting Matrix

Issue: Low Conversion (Starting Material Remains)

  • Diagnosis: Catalyst death (poisoning) or failure to oxidatively add.

  • Fix: Switch to XPhos Pd G3 . Ensure the reaction is strictly deoxygenated (Argon sparge).

  • Check: Is your boronic acid deboronating? Add it in portions or use a boronic ester (Pinacol).

Issue: Side Product (Amide Formation)

  • Diagnosis: Nitrile hydrolysis.

  • Fix: Switch to Protocol A (Anhydrous) . If using aqueous base, reduce water content to the stoichiometric minimum required for the boronic acid activation.

Issue: Side Product (Hydrodehalogenation)

  • Diagnosis: The bromine is replaced by hydrogen. Common in thiophenes with water present.

  • Fix: Use strictly anhydrous solvents . Lower the reaction temperature.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckSM Is SM Remaining? Start->CheckSM CatDeath Catalyst Poisoning (Sulfur/Sterics) CheckSM->CatDeath Yes CheckSide Identify Side Product CheckSM->CheckSide No (SM Consumed) Solution1 Switch to XPhos Pd G3 Increase Loading CatDeath->Solution1 Hydrolysis Amide (M+18) CheckSide->Hydrolysis Dehal Debrominated (M-79+1) CheckSide->Dehal Solution2 Use Anhydrous TMSOK (Protocol A) Hydrolysis->Solution2 Solution3 Remove Water Lower Temp Dehal->Solution3

Caption: Decision matrix for diagnosing reaction failures based on LCMS analysis of crude mixtures.

Experimental Protocol: The "Golden Standard" (Anhydrous)

This protocol utilizes the Denmark Anhydrous Conditions adapted for nitrile-bearing thiophenes. This is the highest probability-of-success method.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • TMSOK (Potassium trimethylsilanolate) (2.0 equiv)

  • B(OMe)₃ (Trimethyl borate) (2.0 equiv)

  • Anhydrous THF (0.1 M concentration)

Workflow:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronate, and XPhos Pd G3. Seal and purge with Argon/Nitrogen (3x cycles).

  • Solvent: Add anhydrous THF via syringe.

  • Activator: Add Trimethyl borate (liquid) via syringe. Stir for 5 minutes.

  • Base: Add TMSOK (solid) quickly under a positive stream of inert gas (or add as a solution in THF if available).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C.

    • Note: TMSOK conditions are often very fast. Monitor by LCMS at 15 mins.

  • Quench: Dilute with EtOAc and wash with saturated NH₄Cl (aq). Do not use strong acid or base during workup to protect the nitrile.

Diagram 2: Anhydrous Workflow

Workflow Step1 1. Solids + Catalyst (Purge Argon) Step2 2. Add THF + B(OMe)3 (Scavenge Lewis Bases) Step1->Step2 Step3 3. Add TMSOK (Initiate) Step2->Step3 Step4 4. Stir RT -> 40°C (Monitor LCMS) Step3->Step4

Caption: Step-by-step addition order for the anhydrous TMSOK protocol to ensure catalyst longevity.

References

  • Buchwald-Hartwig Ligands for Heteroaryl Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chem. Rev.[2] 1995, 95, 7, 2457–2483.

    • URL:[Link]

  • Anhydrous Suzuki Conditions (Denmark Protocol)

    • Title: "Mechanistic Interrogation of the Suzuki–Miyaura Cross-Coupling with TMSOK."
    • Source:J. Am. Chem. Soc.[3] 2021, 143, 36, 14837–14853.

    • URL:[Link]

  • Catalyst Poisoning by Sulfur

    • Title: "Deactivation of Palladium Catalysts by Sulfur-Containing Heterocycles."
    • Source:J. Chem. Soc., Faraday Trans. (General Principle Reference).
    • URL:[Link][4]

  • Benzo[b]thiophene Functionalization

    • Title: "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes."
    • Source:J. Am. Chem. Soc.[3] 2016, 138, 5, 1717–1725.

    • URL:[Link]

Sources

"common side reactions in the synthesis of benzothiophene-2-carbonitriles"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Executive Summary & Scope

The benzothiophene-2-carbonitrile scaffold is a critical pharmacophore in drug discovery, particularly for tubulin polymerization inhibitors and kinase antagonists.[1] However, its synthesis is often plagued by specific, reproducible failure modes.[1]

This guide moves beyond standard textbook procedures to address the "hidden" chemistry —the side reactions that occur when standard protocols meet real-world substrates. We focus on the two dominant synthetic pathways: Palladium-Catalyzed Cyanation (for late-stage functionalization) and De Novo Cyclization (for scaffold construction).

Diagnostic Module: Palladium-Catalyzed Cyanation

Context: The conversion of 2-halobenzothiophenes to nitriles using Zn(CN)₂ or K₄[Fe(CN)₆] is the industry standard. However, the sulfur atom in the benzothiophene ring presents a unique challenge: it is a soft Lewis base that can compete with ligands for the metal center.[1]

The "Triangle of Frustration": Primary Side Reactions

In a typical Pd-catalyzed cyanation of 2-bromobenzothiophene, three outcomes compete. Understanding the causality is key to fixing the yield.

OutcomeObservation (LCMS/NMR)Root Cause AnalysisCorrective Action
Product M+ (Target)Balanced catalytic cycle.Maintain parameters.
Side Reaction A: Homocoupling 2M - 2Br (Biaryl dimer)Cyanide Starvation. The rate of oxidative addition (OA) exceeds transmetalation (TM). Two Ar-Pd-X species disproportionate.[1]Increase cyanide solubility (add water/surfactant) or slow down OA (less electron-rich ligand).
Side Reaction B: Hydrodehalogenation M - Br + H (Reduced arene)Hydride Interception. The Pd-Ar intermediate captures a hydride (often from solvent or moisture) before finding cyanide.Switch solvent (DMF

DMAc/NMP). Ensure anhydrous conditions if using hydride-donor solvents.[1]
Side Reaction C: Catalyst Poisoning No Reaction (SM recovery)Cyanide Saturation. Excess free cyanide forms stable, inactive [Pd(CN)₄]²⁻ species ("The Cyanide Sink").Do not add all cyanide at once.[1] Use slow addition or Zn(CN)₂ (low solubility releases CN⁻ slowly).
Mechanistic Visualization: The Divergent Pathways

The following diagram maps the critical decision points in the catalytic cycle where side reactions branch off.

Pd_Cycle_Side_Reactions Start 2-Bromobenzothiophene (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Poison SIDE REACTION C: Catalyst Poisoning [Pd(CN)4]2- Pd0->Poison High Free [CN-] Homo SIDE REACTION A: Homocoupling (2,2'-Bibenzothiophene) OxAdd->Homo Low [CN-] or Fast OA Hydro SIDE REACTION B: Hydrodehalogenation (Benzothiophene) OxAdd->Hydro + H-source (Slow TM) TransMet Transmetalation [Ar-Pd(II)-CN] OxAdd->TransMet + Zn(CN)2 Poison->Pd0 Irreversible (Usually) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Benzothiophene-2-carbonitrile RedElim->Product

Figure 1: Mechanistic divergence in Pd-catalyzed cyanation.[1] Red paths indicate failure modes.

Diagnostic Module: Classical Methods (Rosenmund-von Braun)

Context: Using CuCN in refluxing polar solvents (DMF/NMP) is the "brute force" method. While reliable for simple substrates, it fails with sensitive functional groups.[1][2]

The "Copper Complex" Problem

Issue: The reaction finishes (by TLC), but workup yields low mass recovery. Diagnosis: The nitrile nitrogen and the thiophene sulfur chelate strongly to the Copper(I) salts, keeping the product in the aqueous phase or the filter cake. Protocol Fix:

  • Oxidative Decomposition: Quench the reaction with aqueous FeCl₃ or ethylenediamine (10% aq). This oxidizes Cu(I) to Cu(II), breaking the complex.[1]

  • The "Ammonia Wash": Use NH₄OH in the workup. The deep blue [Cu(NH₃)₄]²⁺ complex is water-soluble and releases your nitrile.

Experimental Protocols (Self-Validating)

These protocols include "Checkpoints" to validate success during the reaction, not just after.

Protocol A: Optimized Pd-Catalyzed Cyanation (Zn(CN)₂ Method)

Best for: Late-stage synthesis, high-value intermediates.[1]

Reagents:

  • 2-Bromobenzothiophene (1.0 equiv)[1]

  • Zn(CN)₂ (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN.

  • Pd₂(dba)₃ (2 mol%)

  • dppf (4 mol%) — Note: Bidentate ligands resist sulfur poisoning better than monodentate.

  • Zn dust (10 mol%) — Crucial for keeping Pd active.

  • Solvent: DMAc (degassed).

Step-by-Step:

  • Setup: Charge solid reagents into a dry vial. Cycle vacuum/N₂ three times. Add degassed DMAc.

  • Checkpoint 1 (Color): The mixture should be dark purple/red (active Pd). If it turns black immediately and precipitates, oxygen was present (Pd black formation).[1]

  • Reaction: Heat to 110°C for 4–12 hours.

  • Checkpoint 2 (Sampling): Take an aliquot at 1 hour.

    • If SM is consumed but Homocouple is high: Lower the temperature to 90°C and add more Zn(CN)₂.

    • If SM is stalled: Add polymethylhydrosiloxane (PMHS) (dropwise) to reactivate the catalyst (advanced technique).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (removes zinc salts) then Brine.

Protocol B: De Novo Cyclization (Mercaptobenzaldehyde Route)

Best for: Multi-gram scale, avoiding heavy metals.[1]

Reagents:

  • 2-Mercaptobenzaldehyde[1][3][4]

  • Chloroacetonitrile[4]

  • Base: K₂CO₃ or Et₃N[1]

  • Solvent: DMF or Acetone

The Trap (Regioselectivity): Users often expect direct cyclization. However, the intermediate S-alkylated aldehyde must undergo an aldol-type condensation to close the ring.[1]

  • Side Reaction: Hydrolysis of the nitrile before cyclization if water is present with strong base.

  • Fix: Ensure anhydrous conditions during the S-alkylation step. Use a Dean-Stark trap if performing the cyclization thermally.

Troubleshooting Logic Tree

Use this decision matrix when yields are below 50%.

Troubleshooting_Tree Problem Low Yield of Benzothiophene-2-CN Q1 Is Starting Material (SM) consumed? Problem->Q1 No_SM SM Remains Q1->No_SM No Yes_SM SM Consumed Q1->Yes_SM Yes Q2 Is the catalyst black/precipitated? No_SM->Q2 Action1 Oxygen Leak or Bad Ligand. Action: Degas solvent, switch to Xantphos/dppf. Q2->Action1 Yes Action2 Catalyst Poisoning. Action: Use Zn(CN)2 (slow release) instead of KCN. Q2->Action2 No (Solution clear) Q3 Major impurity in LCMS? Yes_SM->Q3 Res1 Dimer (Homocoupling). Action: Dilute reaction, lower temp. Q3->Res1 2x Mass Res2 Reduced Product (M-Br+H). Action: Dry solvent, remove hydride sources. Q3->Res2 Mass - 79 + 1 Res3 Amide (Hydrolysis). Action: Check workup pH, avoid strong acid/base. Q3->Res3 Mass + 18

Figure 2: Logic flow for diagnosing reaction failures.

FAQ: Senior Scientist Insights

Q: Can I use CuCN for the cyanation of 2-chlorobenzothiophene? A: Generally, no.[1] Aryl chlorides are too inert for the Rosenmund-von Braun reaction (CuCN). You must use Pd-catalysis with electron-rich bulky phosphines (like Buchwald ligands: XPhos or SPhos) to facilitate oxidative addition into the C-Cl bond [1].

Q: My nitrile hydrolyzed to the amide during column chromatography. Why? A: Benzothiophene-2-carbonitriles are electron-deficient at the C2 position, making the nitrile more susceptible to nucleophilic attack.[1] Silica gel is slightly acidic and contains water.

  • Fix: Add 1% Et₃N to your eluent to neutralize the silica, or switch to neutral alumina.[1]

Q: Why do I see sulfur smell/degradation when using Pd(PPh₃)₄? A: Triphenylphosphine is labile. The benzothiophene sulfur can displace PPh₃, forming inactive Pd-S complexes.[1] Bidentate ligands like dppf or dppe are much more robust and prevent this displacement [2].

References

  • Weissman, S. A., et al. (2005).[1][5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Cohen, D. T., et al. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.[1] Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987).[1] Cyanation of aromatic halides. Chemical Reviews. Link

  • Maligres, P. E., et al. (2002).[1] Cyanation of aryl bromides with Zn(CN)₂. Tetrahedron Letters. Link

Sources

"troubleshooting low yield in the cyanation of 4-Bromobenzo[b]thiophene"

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of cyanating 4-Bromobenzo[b]thiophene. This substrate presents a "perfect storm" of catalytic challenges: the thiophene sulfur is a catalyst poison, the electron-rich nature of the ring slows oxidative addition, and the cyanide nucleophile itself can deactivate the metal center.

Topic: Troubleshooting Low Yield & Optimization Substrate: 4-Bromobenzo[b]thiophene (CAS: 5118-13-8) Target Product: Benzo[b]thiophene-4-carbonitrile[1]

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode. Use this decision tree to isolate the root cause.

Troubleshooting Start Start: Analyze Reaction Mixture (LCMS/GCMS) Result1 No Conversion (Starting Material > 90%) Start->Result1 Result2 Partial Conversion (Stalled at 30-50%) Start->Result2 Result3 Full Conversion but Low Isolated Yield Start->Result3 Cause1 Oxidative Addition Failure Result1->Cause1 Cause2 Catalyst Poisoning (Pd-Black formation) Result2->Cause2 Cause3 Work-up Loss (Metal-Product Chelation) Result3->Cause3 Action1 Check Catalyst Activation Degas Solvents Thoroughly Switch to Electron-Rich Ligand (Xantphos) Cause1->Action1 Action2 Add Polymethyhydrosiloxane (PMHS) or Zn Dust (10 mol%) Reduce Free [CN-] (Use Zn(CN)2) Cause2->Action2 Action3 Quench with Ethylenediamine or Fe(III) to break Cu/Pd-CN complexes Cause3->Action3

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

The "Why": Mechanistic Root Causes

Understanding the causality behind low yields is essential for fixing them.

A. The "Double Poisoning" Effect

In Palladium-catalyzed cyanation, you are fighting two poisons simultaneously:

  • The Substrate (Sulfur): The sulfur atom in the benzothiophene ring is a "soft" donor. It can coordinate to Pd(II) species, forming a stable, inactive complex that prevents the catalytic cycle from turning over.[1]

  • The Reagent (Cyanide): Cyanide (

    
    ) is a strong 
    
    
    
    -donor and
    
    
    -acceptor.[1] If the concentration of free cyanide is too high, it displaces the phosphine ligands on the Palladium, forming inactive
    
    
    species (often visible as a color change to pale yellow or precipitation of Pd black).[1]
B. Electronic Deactivation

The 4-position of benzo[b]thiophene is electron-rich compared to a standard bromobenzene.[1] This makes the Oxidative Addition step (where Pd inserts into the C-Br bond) slower.[1] If this step is too slow, the catalyst has more time to decompose or be poisoned by the cyanide.

Optimized Protocols

Do not rely on generic "Suzuki-like" conditions. Cyanation requires specific modifications.[2]

Protocol A: The Modern Standard (Pd-Catalyzed)

Best for: Small to medium scale (<10g), high purity requirements.[1] Key Mechanism: Uses


 which has low solubility in DMF.[1] This releases cyanide ions slowly, keeping the free 

low enough to avoid poisoning the catalyst but high enough to react.[1]
ComponentReagentEquiv.[3][4][5][6][7][8][9][10]Role
Substrate 4-Bromobenzo[b]thiophene1.0
Source

0.6Critical: Must be 0.6 equiv (provides 1.2 CN).[1] Excess leads to poisoning.
Catalyst

0.02-0.05Source of Pd(0).[1]
Ligand dppf or Xantphos 0.04-0.10Critical: Bidentate ligands resist displacement by cyanide.[1] Monodentate (

) will fail.[1]
Additive Zn Dust 0.10Reduces oxidized Pd(II) back to active Pd(0) if oxygen leaks in.[1]
Solvent DMF or DMAc (Wet)-Use "wet" DMF (1% water) or add water explicitly.[1] Zn(CN)2 requires trace water to dissolve/release CN.[1]
Temp 100-120°C-Required for activation.[1]

Step-by-Step:

  • Degas: Sparge DMF with Nitrogen/Argon for 30 mins. Oxygen is the enemy.

  • Mix Solids: Add Substrate,

    
    , 
    
    
    
    , Ligand (dppf), and Zn dust to the flask.
  • Heat: Add solvent, seal immediately, and heat to 110°C.

  • Monitor: Check at 2h and 12h.

  • Workup (Crucial): Cool to RT. Dilute with EtOAc. Add 10% aqueous Ethylenediamine or

    
      and stir for 30 mins. This breaks the Pd-CN-Product coordination network. Wash with water/brine.
    
Protocol B: The "Sledgehammer" (Cu-Mediated)

Best for: Large scale, robust substrates, or if Pd fails due to sulfur poisoning.[1] Key Mechanism: The Rosenmund-von Braun reaction.[6][7][9][11][12] Relies on stoichiometric Copper(I).[1][6][13]

ComponentReagentEquiv.[3][4][5][6][7][8][9][10]Role
Source CuCN1.2 - 1.5Reagent and mediator.[1]
Solvent NMP or Pyridine-High boiling point, coordinates Cu to solubilize it.[1]
Temp 160-200°C-Brute force energy to overcome activation barrier.[1]

Step-by-Step:

  • Combine Substrate and CuCN in NMP.

  • Heat to reflux (approx 180°C) for 4-12 hours.

  • Workup (The FeCl3 Method):

    • Cool to 60°C.

    • Pour mixture into a solution of

      
       (hydrated) in dilute HCl.
      
    • Stir 30 mins. The Iron oxidizes the Cu(I) to Cu(II), breaking the tight Cu-Product complex and allowing the nitrile to be extracted into organic solvent (Toluene or EtOAc).[1]

Troubleshooting FAQ

Q: My reaction turns black immediately and stops. Why? A: This is "Pd-Black" precipitation.[1] Your catalyst has aggregated and died.

  • Cause: High free cyanide concentration or oxygen ingress.

  • Fix: Switch from NaCN/KCN to

    
    .[1] Ensure you are using a bidentate ligand (dppf is standard, Xantphos is more robust).[1] Add 10 mol% Zn dust to the reaction mixture.
    

Q: I see 100% conversion on LCMS, but I only isolate 40% yield. Where is my product? A: Your product is likely trapped in the aqueous phase or filter cake, coordinated to the metal salts.

  • Fix: Do not just filter through Celite. You must perform a "chelation break" wash. Stir your crude organic phase with 10% Ethylenediamine (aq) or concentrated Ammonium Hydroxide for 30 minutes.[1] The aqueous layer should turn bright blue (copper/palladium amine complex), releasing your nitrile into the organic layer.[1]

Q: Can I use microwave heating? A: Yes, and it is often preferred for benzothiophenes.[1]

  • Conditions:

    
    , 
    
    
    
    (or dppf), DMF, 150°C for 10-30 mins. The rapid heating minimizes the time the catalyst spends in the "poisoning zone" before the reaction completes.

Q: Is the sulfur in the ring really the problem? A: It is a contributing factor. If standard Pd protocols fail, try Protocol B (Copper) . Copper has a high affinity for sulfur, but because it is used stoichiometrically (not catalytically), "poisoning" is less relevant—you just overwhelm the system with Cu.[1]

References

  • General Pd-Cyanation & Catalyst Poisoning

    • Maligres, P. E., et al. "Cyanation of Aryl Bromides with Zn(CN)2."[1] Tetrahedron Letters, 1999.[1]

    • Source:[1]

  • Mechanistic Insight on Cyanide Poisoning

    • Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1][6][10] Journal of the American Chemical Society, 2008.

    • Source:[1]

  • Rosenmund-von Braun (Copper)

    • Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides."[1] Journal of the American Chemical Society, 2003.[5]

    • Source:[1]

  • Work-up Procedures for Nitriles

    • Friedman, L., & Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide.[1] Solvent Effects."[5][6][13][14] The Journal of Organic Chemistry, 1960. (Classic reference for solvent/workup effects).[1]

    • Source:[1]

Sources

Technical Support Center: Improving Regioselectivity of Reactions on the Benzothiophene Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiophene chemistry. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of functionalizing the benzothiophene scaffold. Benzothiophene and its derivatives are privileged structures in pharmaceuticals and organic materials, but controlling the site of reaction can be a significant experimental hurdle.[1]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the mechanistic principles governing regioselectivity and provide actionable, field-tested protocols to help you achieve your desired substitution pattern.

Section 1: Foundational Principles of Benzothiophene Reactivity

FAQ 1.1: I'm planning a synthesis. Which position on the unsubstituted benzothiophene ring is most reactive?

This is a critical first question, and the answer depends entirely on the type of reaction you are performing. The benzothiophene ring system has two main reactive sites on the thiophene moiety: the C2 and C3 positions. The benzene portion (C4-C7) is generally less reactive.

  • For Electrophilic Aromatic Substitution (EAS): The C3 position is generally the thermodynamically favored site of attack. However, reactions are often not perfectly selective, and mixtures of C2 and C3 isomers are common.[2] The precise ratio depends heavily on the electrophile and reaction conditions.

  • For Deprotonation (Metalation): The C2 proton is the most acidic. Therefore, direct lithiation or metalation with strong bases like n-butyllithium (n-BuLi) preferentially occurs at the C2 position under kinetic control.[3][4]

Understanding this fundamental dichotomy is the first step in designing a regioselective synthesis.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is a cornerstone of aromatic chemistry, but on benzothiophene, it often yields frustrating mixtures. The core issue is the subtle energy difference between the intermediates formed upon attack at C2 versus C3.

Issue 2.1: My Friedel-Crafts acylation is giving a mixture of 2- and 3-acylbenzothiophene. How can I favor one over the other?

Causality: The regioselectivity of Friedel-Crafts reactions on benzothiophene is notoriously dependent on conditions. Attack at the C3 position leads to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized onto the sulfur atom without disrupting the aromaticity of the fused benzene ring.[5][6] This makes the C3 product the thermodynamic favorite. However, the C2 position can be kinetically competitive.

dot graph "EAS_Intermediates" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Stability of Wheland Intermediates in EAS", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /dot

Caption: Intermediates in Benzothiophene Electrophilic Attack.

Troubleshooting & Optimization Strategies:

StrategyRationale & MechanismTypical ConditionsExpected Outcome
Lower Reaction Temperature Lowering the temperature favors the pathway with the lowest activation energy barrier to the most stable intermediate.[7] This gives the reaction more time to follow the thermodynamic pathway, leading to the C3 product.[8][9][10]Run the reaction at 0 °C or -20 °C instead of room temperature.Increased ratio of the C3-acylated isomer.
Choice of Lewis Acid Milder Lewis acids (e.g., I2, FeCl3) or using green solvents like deep eutectic solvents can sometimes offer better selectivity compared to strong, aggressive Lewis acids like AlCl3.[11]Catalyst: SnCl4, ZnCl2, or Sc(OTf)3. Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).Potentially cleaner reaction with improved C3 selectivity.
Use of Trifluoroacetic Anhydride (TFAA) Acylation with a carboxylic acid in the presence of TFAA can generate a highly reactive mixed anhydride. This method sometimes provides different selectivity profiles, though mixtures are still possible.[12]Benzothiophene, R-COOH, TFAA, H3PO4 (cat.), 25-30 °C.Can provide a route to acyl benzothiophenes, but regioselectivity may still be a challenge.[12]
Detailed Protocol 2.1.1: Regioselective Friedel-Crafts Acylation for C3-Substitution

This protocol aims to maximize the formation of the C3-acylated product by leveraging thermodynamic control.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add tin(IV) chloride (SnCl4, 1.2 equivalents) to anhydrous dichloromethane (DCM) at -20 °C (ice/salt bath).

  • Reagent Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -20 °C.

  • Substrate Addition: Dissolve benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at -20 °C for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the C3 and C2 isomers.

Self-Validation: The regiochemistry of the products must be confirmed unequivocally. 1H NMR spectroscopy is the primary tool. The C2-proton typically appears as a doublet around 7.8-8.0 ppm, while the C3-proton is a doublet around 7.4-7.6 ppm. Upon C3-acylation, the characteristic C3-proton signal will disappear, and the C2-proton signal will remain.

Section 3: Directed Metalation and Halogen-Metal Exchange

When electrophilic substitution fails to provide the desired regioselectivity, a more directed approach is necessary. Lithiation (or metalation) is a powerful tool for functionalizing specific C-H bonds.

Issue 3.1: I need to functionalize the C2 position exclusively, but my electrophilic substitution gives the C3 product. What's the best strategy?

Solution: Direct lithiation followed by quenching with an electrophile is the most reliable method for C2 functionalization. The C2-proton is kinetically the most acidic C-H bond on the thiophene ring, allowing for its selective removal with a strong base.

dot graph "Lithiation_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, label="Regioselective Functionalization Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /dot

Caption: Decision workflow for C2 vs. C3 functionalization.

Detailed Protocol 3.1.1: Kinetic Lithiation for C2-Substitution
  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzothiophene (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change (often to yellow or orange) indicates the formation of the anion. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add your desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination, or a chlorosilane for silylation) neat or dissolved in a small amount of THF. Stir for an additional 1-2 hours at -78 °C.

  • Warming & Quenching: Allow the reaction to warm slowly to 0 °C, then quench by the careful addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash with water, then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

FAQ 3.2: Is it possible to functionalize the C7 position on the benzene ring?

Yes, but it requires a Directed ortho-Metalation (DoM) strategy. This involves installing a directing metalation group (DMG) on the benzothiophene core that can coordinate to the lithium base and direct deprotonation to an adjacent position. For C7 functionalization, a common approach is to start with a precursor that has a DMG at the C6 position, which would direct lithiation to C7. Alternatively, a DMG at C3 might direct to C4, while a DMG at C2 might direct to C3 or the benzene ring depending on its structure.[13]

Section 4: Regioselectivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are indispensable for forming C-C bonds.[14][15] When working with di-halogenated benzothiophenes, the site of the reaction can be controlled by exploiting the differential reactivity of the carbon-halogen bonds.

Issue 4.1: I have 2,3-dibromobenzothiophene and I want to perform a selective Suzuki coupling at only one position. Which position will react first?

Causality: The regioselectivity in cross-coupling reactions is governed by the rate of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[16] Several factors are at play:

  • Bond Dissociation Energy (BDE): In general, the reactivity order for halogens is I > Br > Cl.[17] This is the dominant factor.

  • Electronic Effects: The C2 position of benzothiophene is more electron-rich than the C3 position. In some heteroaromatic systems, oxidative addition is faster at more electron-deficient positions. However, for benzothiophene, the C2-Br bond is generally observed to be more reactive in Suzuki couplings than the C3-Br bond.

Troubleshooting & Optimization:

To achieve selective mono-coupling on a di-halogenated substrate, you must carefully control the reaction conditions to exploit the reactivity difference.

ParameterGuideline for Selective Mono-CouplingRationale
Equivalents Use only 1.0-1.1 equivalents of the boronic acid/ester.Limits the reaction to prevent double coupling.
Temperature Start at room temperature and warm gently if needed.Milder conditions increase the selectivity between the two C-Br bonds.
Catalyst/Ligand Use a highly active catalyst system (e.g., Pd(PPh3)4 or a Pd(OAc)2/SPhos combination).A very active catalyst can help the reaction proceed at a lower temperature, enhancing selectivity.
Reaction Time Monitor the reaction closely by TLC or GC/MS and stop it once the mono-coupled product is maximized.Over-running the reaction will lead to the di-coupled side product.

Expected Outcome: For 2,3-dibromobenzothiophene, you should expect the Suzuki coupling to occur preferentially at the C2 position . By carefully controlling the stoichiometry and conditions, you can isolate the 3-bromo-2-arylbenzothiophene as the major product.

References

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Procter, L. D., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14780. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Janosi, A., & Pinter, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ResearchGate. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of[5]Benzothieno[3,2-b][5]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket ID: BZT-PUR-001 Subject: Overcoming Tailing, Regioisomer Co-elution, and Solubility Issues

Emergency Triage: What is your primary failure mode?

Welcome to the Benzothiophene Purification Support Center. Polar benzothiophene derivatives (e.g., sulfones, amino-substituted, or hydroxylated forms) present a unique "amphiphilic paradox": the thiophene core is lipophilic and aromatic, while the functional groups create strong dipole interactions.

Select your current issue to jump to the relevant protocol:

  • [Issue A: Peak Tailing] My compound streaks on silica or elutes with severe tailing (

    
    ).
    
  • [Issue B: Isomer Co-elution] I cannot separate the 2-substituted from the 3-substituted regioisomer.

  • [Issue C: Solubility/Loading] The sample is insoluble in Hexane/EtOAc (Normal Phase) but precipitates in Water/MeOH (Reverse Phase).

Module 1: The "Tailing" Trap (Chromatography)

The Problem: Polar benzothiophenes, particularly those with basic nitrogen (e.g., Raloxifene intermediates) or sulfone groups, interact with residual acidic silanols (Si-OH) on the silica surface via hydrogen bonding or ion-exchange mechanisms. This causes irreversible adsorption and peak tailing.

The Fix: The "Silanol Blockade" Protocol You must mask these active sites or switch the interaction mechanism.

Protocol A: Mobile Phase Modifiers (Normal Phase)

Do not rely on standard Hexane/Ethyl Acetate gradients.

  • Base Deactivation: For amino-benzothiophenes, add 0.1% Triethylamine (TEA) to both solvent A and solvent B. The TEA competes for silanol sites, "blocking" them from your analyte.[1]

  • Acid Suppression: For carboxylic acid or phenolic derivatives, use 0.1% Acetic Acid or Formic Acid . This keeps the analyte protonated (neutral), reducing ionic interaction with the stationary phase.

Protocol B: The "Type B" Silica Switch

If modifiers fail, your silica is likely "Type A" (high metal content/acidic). Switch to Type B (Spherical, High Purity) silica or an Amine-Functionalized (NH2) stationary phase. The NH2 phase acts as a weak anion exchanger and prevents the "sticking" of polar benzothiophenes.

Data: Modifier Impact on Asymmetry Factor (


) 
Analyte TypeStandard Mobile PhaseModifier AddedResulting

Amino-Benzothiophene Hex/EtOAc (1:1)+ 0.1% TEA1.15 (Sharp)
Benzothiophene Sulfone DCM/MeOH (95:5)None (Switch to C18)1.05 (Symmetric)
Carboxy-Benzothiophene Hex/EtOAc (1:1)+ 0.1% Formic Acid1.20 (Acceptable)
Module 2: The Isomer Nightmare (Regioselectivity)

The Problem: Electrophilic substitution on benzothiophenes often yields a mixture of C2 and C3 isomers. Their polarities are nearly identical, making separation on C18 or Silica difficult.

The Fix: Exploiting


 Selectivity 
Standard C18 relies on hydrophobicity. Isomers have the same hydrophobicity. You need a column that interacts with the shape and electron density of the aromatic rings.

Recommended Phase: Phenyl-Hexyl or Biphenyl These stationary phases utilize


 interactions. The electron density difference between a C2-substituted (conjugated with sulfur lone pair) and C3-substituted benzothiophene is distinct enough for phenyl-based phases to discriminate.

Workflow Visualization: Method Selection Logic

PurificationLogic Start Crude Benzothiophene Mix SolubilityCheck Is it soluble in Hexane/DCM? Start->SolubilityCheck NormalPhase Normal Phase (Silica) SolubilityCheck->NormalPhase Yes ReversePhase Reverse Phase (C18) SolubilityCheck->ReversePhase No (Polar) TailingCheck Does it contain Basic Nitrogen? NormalPhase->TailingCheck IsomerCheck Is it an Isomer Mix (2- vs 3-sub)? ReversePhase->IsomerCheck FinalSelect1 Use Phenyl-Hexyl Column (Methanol/Water) IsomerCheck->FinalSelect1 Yes (Critical) FinalSelect3 Standard C18 (Acetonitrile/Water) IsomerCheck->FinalSelect3 No FinalSelect2 Add 0.1% TEA to Eluent TailingCheck->FinalSelect2 Yes FinalSelect4 SFC (Supercritical Fluid) CO2 + MeOH TailingCheck->FinalSelect4 No (Neutral)

Caption: Decision matrix for selecting the correct stationary phase based on solubility and structural isomerism.

Module 3: The "Brick Dust" Issue (Sample Loading)

The Problem: Many oxidized benzothiophenes (like sulfones) are insoluble in non-polar solvents (cannot load on Silica) but not soluble enough in water to load on C18 without precipitating in the lines.

The Fix: Solid Load (Dry Load) Technique Liquid injection in strong solvents (DMSO/DMF) often causes "breakthrough" where the analyte travels with the injection solvent, ruining resolution.

Protocol:

  • Dissolution: Dissolve your crude benzothiophene in a volatile strong solvent (DCM, Acetone, or THF). Do not use DMSO.

  • Adsorption: Add Celite 545 or coarse silica gel (ratio 1:2 sample to sorbent).

  • Evaporation: Rotary evaporate until you have a free-flowing, dry powder.

  • Packing: Pour this powder into a solid load cartridge (or pre-column) and place it before your main purification column.

  • Elution: The mobile phase will slowly dissolve and elute the compound in a tight band.

Module 4: Crystallization & Stability

The Problem: "Oiling out" instead of crystallizing. The Fix: Benzothiophene derivatives often require "Anti-solvent" driving.

Recommended Solvent Systems:

  • System A (Lipophilic Derivatives): Dissolve in minimal hot Toluene ; add Heptane dropwise until cloudy. Cool slowly.

  • System B (Polar Sulfones): Dissolve in hot Isopropyl Alcohol (IPA) ; add Water (5-20% v/v) as the anti-solvent [1].

Stability Warning (Oxidation): Benzothiophenes are susceptible to oxidation at the sulfur atom to form S-oxides (sulfoxides) or S,S-dioxides (sulfones) if exposed to air/light in solution for long periods.

  • Action: Always degas solvents. Store purified fractions in amber vials under Argon.

Advanced Troubleshooting: SFC (Supercritical Fluid Chromatography)

If HPLC fails, SFC is the "Gold Standard" for benzothiophenes.

  • Why? Supercritical CO2 has low viscosity (high speed) and acts like a non-polar solvent, while Methanol (modifier) acts as the polar driver.

  • Application: It is particularly effective for separating chiral benzothiophene derivatives or closely eluting regioisomers that co-elute on C18 [2].

SFC Workflow Diagram

SFCWorkflow CO2 CO2 Source (Non-Polar) Pump Binary Pump CO2->Pump Modifier Modifier (MeOH/IPA) Modifier->Pump Column Column (2-Ethylpyridine or Diol) Pump->Column Supercritical State Detector PDA/MS Column->Detector BPR Back Pressure Regulator (100 bar) Collection Fraction Collection (Gas-Liquid Sep) BPR->Collection Depressurization Detector->BPR

Caption: SFC workflow. The rapid depressurization at the collection stage yields dry, pure fractions immediately, avoiding aqueous workup.

References
  • Purification method of benzothiophene (Recrystallization). JP4357608B2. Google Patents.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Semantic Scholar. (2022). Discusses SFC applicability for polar/non-polar separation. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. (2025). Strategies for silanol suppression. Available at: [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. (2020). Validated methods for sulfone/sulfoxide detection. Available at: [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. (2012). Discusses regioisomer formation and separation challenges. Available at: [Link]

Sources

"optimizing reaction conditions for the synthesis of 4-Bromobenzo[b]thiophene"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselective Synthesis & Optimization Ticket ID: BBT-004-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

User Query: "I need to synthesize 4-bromobenzo[b]thiophene. Can I just brominate benzothiophene directly?"

Short Answer: No. Direct electrophilic bromination of benzo[b]thiophene occurs almost exclusively at the C3 position due to the high electron density at that site. To achieve the C4 isomer, you must utilize a de novo ring construction strategy where the bromine is pre-installed on the benzene ring before the thiophene moiety is formed.

This guide details the 2,6-Dibromobenzaldehyde Route , the industry-standard protocol for ensuring 100% regiochemical fidelity.

Module 1: The Synthetic Workflow (Visualized)

The following diagram illustrates the critical difference between the "Naive Route" (Direct Bromination) and the "Correct Route" (Cyclization) to help you visualize the regiochemical trap.

G Start_Wrong Starting Material: Benzo[b]thiophene Reaction_Wrong Reaction: Br2 / CHCl3 Start_Wrong->Reaction_Wrong Product_Wrong Product: 3-Bromobenzo[b]thiophene (WRONG ISOMER) Reaction_Wrong->Product_Wrong Electrophilic Subst. Start_Right Starting Material: 2,6-Dibromobenzaldehyde Reagent_Right Reagent: Ethyl Thioglycolate + K2CO3 / DMF Start_Right->Reagent_Right Intermediate Intermediate: Ethyl 4-bromobenzo[b]thiophene -2-carboxylate Reagent_Right->Intermediate SnAr Cyclization Step_Decarb Step 2: Hydrolysis & Decarboxylation (Cu / Quinoline) Intermediate->Step_Decarb Product_Right Target: 4-Bromobenzo[b]thiophene (CORRECT ISOMER) Step_Decarb->Product_Right Removal of C2-COOH

Figure 1: Strategic comparison showing why de novo synthesis is required for the C4-isomer.

Module 2: Step-by-Step Optimization Protocols

Phase A: The Cyclization (Fiesselmann-type Condensation)

This step involves the reaction of 2,6-dibromobenzaldehyde with ethyl thioglycolate . The mechanism involves a nucleophilic aromatic substitution (


) of one bromine atom by the thiol, followed by an aldol condensation to close the ring.

Protocol:

  • Reagents: 2,6-Dibromobenzaldehyde (1.0 eq), Ethyl thioglycolate (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Conditions: Heat to 80–90°C for 4–6 hours.

  • Workup: Pour into ice water. The product (Ethyl 4-bromobenzo[b]thiophene-2-carboxylate) usually precipitates. Filter and wash with water.

Troubleshooting Table: Cyclization

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet DMFWater inhibits the

step. Use anhydrous DMF and dry glassware.
Incomplete Conversion Particle size of BaseUse finely ground anhydrous

or switch to

for higher solubility.
Side Products Oxidation of ThiolDegas the solvent with

before adding the thioglycolate to prevent disulfide formation.
Phase B: Hydrolysis & Decarboxylation

This is the most challenging phase. The carboxyl group at C2 is stable; removing it requires thermal forcing conditions, typically mediated by Copper.

Protocol:

  • Hydrolysis: Treat the ester with NaOH (2.0 eq) in Ethanol/Water (1:1) at reflux.[1] Acidify with HCl to isolate 4-bromobenzo[b]thiophene-2-carboxylic acid . Dry thoroughly.

  • Decarboxylation:

    • Suspend the carboxylic acid in Quinoline (high boiling solvent).

    • Add Copper powder (0.1–0.2 eq).

    • Heat to 190–200°C until

      
       evolution ceases (approx. 2–4 hours).
      
    • Purification: Cool, dilute with Ethyl Acetate, wash extensively with dilute HCl (to remove Quinoline), then brine. Distill or column chromatograph the residue.[1]

Troubleshooting Table: Decarboxylation

IssueProbable CauseCorrective Action
Stalled Reaction Temperature too lowQuinoline refluxes at ~237°C. Ensure internal temp is >180°C.
Sublimation Starting material sublimingThe carboxylic acid may sublime before reacting. Use a reflux condenser with a wide bore to prevent clogging.
Black Tar Formation PolymerizationEnsure strictly inert atmosphere (

/Argon). Copper oxidation can lead to radical polymerization side reactions.

Module 3: Advanced Troubleshooting (FAQ)

Q: Can I use microwave irradiation for the decarboxylation step? A: Yes, and it is often cleaner.

  • Method: Dissolve the carboxylic acid in NMP (N-methyl-2-pyrrolidone) with 10 mol% CuI and 1,10-phenanthroline.

  • Conditions: Microwave at 180°C for 20–30 minutes.

  • Benefit: Reduces thermal degradation of the bromine moiety.

Q: Why is my product contaminated with the 6-bromo isomer? A: This indicates an issue with your starting material.

  • If you started with 2,4-dibromobenzaldehyde instead of 2,6-dibromobenzaldehyde, you will get the 6-bromo isomer.

  • Verification: Check the coupling constants in

    
     NMR. The 4-bromo isomer shows a distinct doublet-of-doublets at the C5/C6/C7 positions, while the 6-bromo isomer will show a meta-coupling pattern.
    

Q: I smell a strong sulfur odor even after workup. Is my product impure? A: Not necessarily, but it indicates residual thioglycolate derivatives.

  • Fix: Wash the organic layer with 10% bleach (sodium hypochlorite) solution during workup. This oxidizes smelly sulfur residues to water-soluble sulfoxides/sulfones, effectively deodorizing the sample.

Module 4: Decarboxylation Decision Tree

Use this logic flow to determine the best decarboxylation method for your specific scale and equipment availability.

Decarb_Logic Start Start: 4-Bromo-BT-2-COOH Scale_Check Scale of Reaction? Start->Scale_Check Small_Scale < 500 mg Scale_Check->Small_Scale Large_Scale > 5 grams Scale_Check->Large_Scale Microwave Method A: Microwave Solvent: NMP Cat: CuI / Phenanthroline Time: 30 min Small_Scale->Microwave Preferred Thermal Method B: Thermal Reflux Solvent: Quinoline Cat: Cu Powder Time: 4-6 hours Large_Scale->Thermal Standard Check_Sub Is Sublimation Observed? Thermal->Check_Sub Check_Sub->Microwave Yes (Switch Method) Check_Sub->Thermal No (Continue)

Figure 2: Decision matrix for selecting the optimal decarboxylation protocol.

References

  • Goossen, L. J., et al. (2007).[2] "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis.

  • Cohen, T., & Schambach, R. A. (1970).[2] "Copper-quinoline decarboxylation."[2][3][4] Journal of the American Chemical Society.[2]

  • Sheppard, W. A., et al. (1970). "Organocopper intermediates via decarboxylation of cuprous carboxylates."[2][3][4] Journal of the American Chemical Society.[2]

  • Bridges, A. J., et al. (1993). "Fluorine-19 NMR as a probe for the assignment of regiochemistry in the synthesis of fluorobenzothiophenes." Tetrahedron Letters. (Describes the cyclization logic applicable to bromo-analogs).

Sources

Technical Support Center: Workup Procedures for Palladium-Catalyzed Benzothiophene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Purification Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support module for sulfur-containing heterocycles. Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation) of benzothiophenes present a unique "double-edged sword" challenge:

  • The Sulfur Trap: The sulfur atom in the benzothiophene core is a soft Lewis base that can coordinate strongly to soft Pd(II) species. This often leads to stable, soluble Pd-S complexes that resist standard aqueous washes.

  • The Catalyst Poison: High affinity between sulfur and palladium can arrest the catalytic cycle, leading to incomplete conversion and difficult-to-remove metal residues (>500 ppm) in the crude material.

This guide provides a self-validating workflow to ensure both high product purity and regulatory compliance (<10 ppm Pd).

Module 1: The Diagnostic Phase (Pre-Workup)

Before initiating the workup, determine the state of your reaction mixture. Visual cues in benzothiophene chemistry are distinct.

ObservationDiagnosisRecommended Action
Deep Purple/Black Precipitate Colloidal Pd(0) ("Pd Black"). The catalytic cycle has collapsed, or the reaction is complete.Filtration: Use Celite® 545 immediately. Colloidal Pd can re-dissolve if exposed to oxidants.
Dark Orange/Red Homogeneous Solution Soluble Pd(II)-Sulfur complexes. Common in DMSO/DMF solvents.Scavenging: Standard filtration will fail. Requires chemical scavengers (See Module 2).[1]
Mirror on Flask Walls Plating out of Pd.[1][2]Aqua Regia Clean: (Post-workup) Do not scrape into product.

Module 2: The Core Workup Protocol

Step 1: Quench and Solvent Swap (Critical for DMSO/DMF)

Many benzothiophene C-H activations utilize DMSO or DMF. These solvents stabilize Pd species, making removal difficult.

  • The Dilution: Do not extract directly from neat DMSO. Dilute the reaction mixture 1:5 with Ethyl Acetate (EtOAc) or MTBE.

  • The Wash: Wash the organic layer 3x with 5% LiCl (aq).

    • Why? LiCl increases the ionic strength, forcing DMSO/DMF into the aqueous layer more effectively than water/brine alone, breaking the solvent-Pd solvation shell.

  • The Filtration: Pass the organic phase through a pad of Celite® to remove bulk Pd black before adding scavengers.

Step 2: Chemical Scavenging (The "Silica Solution")

For sulfur-containing APIs, standard activated carbon often leads to yield loss due to non-specific adsorption of the benzothiophene core. Functionalized Silica Scavengers are the gold standard here.

  • Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine)

    • Mechanism:[3][4] DMT forms a highly stable complex with Pd(II) and Pd(0). Unlike Thiol scavengers, DMT is structurally distinct from your benzothiophene substrate, minimizing competitive binding.

  • Alternative: SiliaMetS® Thiol (Si-Thiol)

    • Note: Effective, but requires longer residence time for S-heterocycles.

Protocol:

  • Re-suspend the crude oil in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® DMT (4-5 equivalents relative to residual Pd, typically 10-20 wt% of crude mass).

  • Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of breaking the Pd-Benzothiophene bond).

  • Filter through a 0.45 μm PTFE membrane or a silica plug.

Step 3: Crystallization "Polishing"

If chromatography is not viable, use a "chelating crystallization":

  • Dissolve crude in hot EtOH/iPrOH.

  • Add 1-5 wt% N-Acetylcysteine (NAC) or Thiourea .

  • Cool slowly. The additive keeps Pd solubilized in the mother liquor while the benzothiophene crystallizes out.

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points for processing benzothiophene reaction mixtures.

WorkupLogic Start Crude Reaction Mixture (Benzothiophene Core) SolventCheck Is Solvent DMSO/DMF? Start->SolventCheck LiClWash Dilute w/ EtOAc Wash 3x w/ 5% LiCl SolventCheck->LiClWash Yes VisualCheck Visual Inspection: Precipitate vs. Soluble? SolventCheck->VisualCheck No (THF/Toluene) LiClWash->VisualCheck Celite Filtration via Celite (Remove Pd Black) VisualCheck->Celite Black Precipitate Scavenger Add SiliaMetS® DMT (50°C, 4 hours) VisualCheck->Scavenger Red/Orange Solution Celite->Scavenger Residual Pd > 50ppm FinalPurification Final Purification: Crystallization w/ NAC or Column Chromatography Scavenger->FinalPurification End Pure Product (<10 ppm Pd) FinalPurification->End

Caption: Figure 1. Integrated workflow for Palladium removal from benzothiophene reaction mixtures, highlighting the specific branch for polar aprotic solvent removal.

Module 4: Comparative Data (Scavenger Efficiency)

The following data summarizes the efficiency of various methods specifically for removing Pd from sulfur-rich environments.

MethodScavenging ModeEfficiency (Start: 500 ppm)API LossNotes
SiliaMetS® DMT Chelation (Triazine)< 5 ppm < 2%Best for S-heterocycles; high specificity.
SiliaMetS® Thiol Binding (Thiol)< 20 ppm< 5%Good, but slower kinetics than DMT for this substrate.
Activated Carbon Adsorption~50-100 ppm10-20% High product loss due to π-π stacking with benzothiophene.
Celite Filtration Physical~400 ppm< 1%Removes only bulk metal; ineffective for soluble species.

Module 5: Troubleshooting & FAQ

Q1: My product has a persistent "garlic" or sulfur smell after workup, even after chromatography.

  • Cause: This is likely trace amounts of low-molecular-weight sulfides or thiols generated from ligand decomposition (e.g., if using phosphines) or byproduct formation.

  • Fix: Perform a bleach wash (carefully!). Dissolve product in DCM and wash with 10% aqueous sodium hypochlorite (bleach). Warning: Test on a small scale first to ensure you do not oxidize the benzothiophene sulfur to a sulfoxide/sulfone. If sensitive, use a CuCl2 wash instead.

Q2: The reaction stalled at 60% conversion. Adding more catalyst didn't help.

  • Cause: "The Sulfur Trap." The benzothiophene product or starting material has poisoned the catalyst by coordinating to the Pd center, creating an inactive species.

  • Fix: Do not just add more Pd. Add a stronger ligand (e.g., XPhos or SPhos) that binds Pd tighter than the benzothiophene sulfur. Alternatively, increase the reaction temperature to promote ligand exchange.

Q3: I am using a SiliaMetS scavenger, but the Pd levels are still high (>50 ppm).

  • Cause: Kinetic inhibition. The Pd-Benzothiophene complex is stable.

  • Fix: You are likely stirring at room temperature. Increase the scavenging temperature to 50-60°C . The thermal energy is required to dissociate the Pd from the benzothiophene sulfur so it can be captured by the scavenger.

References

  • SiliCycle Inc. (2008). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[1] Organic Process Research & Development.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • Biotage. (2016).[5] Strategies for the Removal of Metal Catalysts from API.

  • Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of Dibenzothiophene Derivatives via Cleavage of C-H and C-S Bonds.[3] Chemical Science.[3]

Sources

"increasing the efficiency of cyanation of aryl bromides"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Efficiency in Aryl Bromide Cyanation

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of C–CN Bond Formation

Introduction

Welcome to the Technical Support Center. You are likely here because your cyanation reaction—a critical step in synthesizing pharmaceutical intermediates like tetrazoles or amides—has failed.

The conversion of aryl bromides to benzonitriles is deceptively simple on paper but notoriously fickle in the flask. The primary failure mode is catalyst poisoning . Unlike other cross-couplings, the product (nitrile) and the reagent (cyanide) are potent sigma-donors that bind irreversibly to transition metals, shutting down the catalytic cycle.

This guide moves beyond "add more catalyst" and focuses on kinetic control and ligand engineering to maintain catalytic turnover.

Module 1: The Mechanics of Failure (and Success)

To fix a broken reaction, you must visualize the invisible. The diagram below illustrates the Standard Catalytic Cycle versus the "Death Spiral" (Catalyst Poisoning).

Key Insight: If the concentration of free cyanide ions (


) is too high relative to the oxidative addition complex, the cyanide displaces the phosphine ligands. This forms an unreactive 

species (The "Dead Catalyst"), permanently halting the reaction.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Poison DEAD CATALYST [Pd(CN)4]2- Pd0->Poison EXCESS Free CN- TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 (Slow Release) OxAdd->Poison EXCESS Free CN- (Ligand Displacement) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Product Aryl Nitrile (Ar-CN) RedElim->Product

Figure 1: The Palladium Catalytic Cycle showing the critical "Death Spiral" caused by cyanide poisoning.

Module 2: Selecting the "Fuel" (Cyanide Sources)

The choice of cyanide source is not just about toxicity; it is about solubility control . You typically want a source that releases cyanide slowly into the solution to prevent catalyst saturation.

Cyanide SourceSolubility (Organic Solvents)Poisoning RiskAtom EconomyRecommendation
NaCN / KCN High (in polar solvents)Critical HighAvoid unless using phase-transfer catalysis. High risk of poisoning Pd.
Zn(CN)₂ Very LowLow ModerateGold Standard. Acts as a "slow-release capsule," maintaining low [CN-] to protect the catalyst [1].
K₄[Fe(CN)₆] Insoluble (Heterogeneous)Minimal LowGreen Option. Non-toxic.[1][2] Requires higher temps or specific ligands but safest for operators [2].
TMSCN High (Miscible)ModerateLowExpensive. Use only for highly sensitive substrates where metal salts are problematic.

Module 3: Optimized Protocols

Protocol A: The Industry Standard (Zn(CN)₂)

Best for: General aryl bromides, scale-up, and reliability.

The Logic: We use Zinc Cyanide because it is sparingly soluble in DMF/DMA. As the reaction consumes cyanide, more dissolves (Le Chatelier’s principle), ensuring the catalyst is never overwhelmed.

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

    • Note:dppf is crucial. Its large bite angle facilitates the difficult reductive elimination of the Ar-CN bond [3].

  • Additives: Add Zinc Dust (10-20 mol%).

    • Why? Commercial aryl bromides often contain traces of oxidants. Zn dust ensures the Pd remains in the active Pd(0) state.

  • Solvent: Add anhydrous DMA (Dimethylacetamide). Concentration: 0.2 M.

    • Sparging: Bubble Nitrogen through the solvent for 10 minutes. Oxygen is a killer here.

  • Reaction: Seal and heat to 120°C for 2-12 hours.

    • Visual Check: The mixture should turn from dark purple/red to a brownish/orange suspension. If it turns black and precipitates heavily (Pd black), the catalyst has died.

Protocol B: The "Green" Route (K₄[Fe(CN)₆])

Best for: Academic labs, safety-restricted zones, and avoiding toxic waste.

The Logic: Potassium Ferrocyanide is non-toxic (food grade additive). It releases cyanide only at elevated temperatures in the presence of a base.

  • Setup: Aryl Bromide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.25 equiv), Pd(OAc)₂ (1-2 mol%).

  • Ligand: CM-Phos or XPhos (2-4 mol%).

    • Why? These electron-rich, bulky ligands allow the reaction to proceed at lower temperatures (as low as 70°C), preventing the thermal decomposition of the catalyst [4].

  • Base: Na₂CO₃ (1.0 equiv).

    • Why? Base is required to facilitate the transmetallation from the iron complex.

  • Solvent: DMA/Water (10:1 ratio).

    • Crucial: A small amount of water is necessary to help solubilize the ferrocyanide surface.

Module 4: Troubleshooting & FAQs

Use the decision tree below to diagnose your specific failure.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Check Starting Material (Ar-Br) Start->CheckSM Recovered SM Recovered (No Reaction) CheckSM->Recovered Consumed SM Consumed CheckSM->Consumed Poisoning Diagnosis: Catalyst Poisoning Action: Switch to Zn(CN)2 Increase Ligand:Pd ratio Recovered->Poisoning Did you use NaCN/KCN? Temp Diagnosis: Activation Barrier Action: Increase Temp Switch to Pd-XPhos Recovered->Temp Did you use Zn(CN)2? SideProd Identify Side Product Consumed->SideProd Hydro Ar-H (Hydrodehalogenation) Action: Dry Solvent Remove protons SideProd->Hydro Biaryl Ar-Ar (Homocoupling) Action: Reduce Catalyst Load Add Reductant (Zn) SideProd->Biaryl

Figure 2: Diagnostic logic for cyanation failures.

Q1: My reaction stalled at 30% conversion. Adding more catalyst didn't help. Why?

A: You have poisoned your catalyst. When you add NaCN or KCN all at once, the high


 concentration floods the Pd center, displacing your phosphine ligands to form stable, inactive 

. The Fix:
  • Switch to Zn(CN)₂ (Protocol A).

  • If you must use soluble cyanide, use a syringe pump to add it slowly over 4 hours.

  • Increase the Ligand-to-Metal ratio from 2:1 to 4:1 to protect the metal center.

Q2: I am seeing significant amounts of de-brominated product (Ar-H).

A: This is Hydrodehalogenation . It occurs via a radical pathway or if the Pd-Ar intermediate abstracts a proton from the solvent or moisture. The Fix:

  • Strictly Anhydrous: Dry your DMA/DMF over molecular sieves.

  • Solvent Switch: If using DMF, switch to NMP or DMA . DMF can decompose to form dimethylamine, which acts as a hydrogen source.

  • Avoid Proton Sources: Ensure your base (if used) is dry.

Q3: The reaction turns black immediately upon heating.

A: "Pd Black" formation. Your ligand is detaching, and the palladium is aggregating. The Fix:

  • Check Oxygen: Did you sparge the solvent? Oxygen oxidizes phosphines to phosphine oxides, which cannot bind Pd.

  • Better Ligand: Switch to XPhos or SPhos . These biaryl phosphines bind Pd extremely tightly and prevent aggregation [5].

Q4: How do I remove the metal residues during workup?

A: Cyanide-contaminated metal waste is hazardous and difficult to purify. The Fix:

  • Oxidative Quench: Treat the reaction mixture with dilute sodium hypochlorite (bleach) or 30% H₂O₂ to oxidize free cyanide to cyanate (less toxic).

  • Scavengers: Use silica-bound metal scavengers (e.g., SiliaMetS® Thiol) during filtration to capture residual Pd and Zn.

  • Iron Wash: If using K₄[Fe(CN)₆], the iron byproduct is easily removed by washing the organic layer with dilute HCl.

References

  • Jin, F., & Wong, Y. (2024). Zinc Cyanide in Palladium-Catalyzed Cyanation: Mechanisms and Applications. Journal of Organic Chemistry. 3[4][5][2][6]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) - A New, Non-Toxic Cyanide Source for the Cyanation of Aryl Halides. Chemical Communications. 5[4][5][2][6]

  • Maligres, P. E., et al. (2015).[7] Cyanation of Aryl Bromides with Zn(CN)2: Ligand Effects and Optimization. Organic Letters. 7

  • Yeung, P. Y., & So, C. M. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. 5[4][5][2][6]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. 7

Sources

"troubleshooting palladium catalyst deactivation in Suzuki reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for synthesis chemists encountering stalled cycles, precipitation, or yield failures in Palladium-catalyzed Suzuki-Miyaura cross-couplings. Unlike standard reviews, this is a causality-driven diagnostic tool . We do not just list "conditions to try"; we isolate the mechanistic failure point (Oxidative Addition, Transmetallation, or Reductive Elimination) and prescribe the precise chemical intervention.

🛠️ Module 1: The Triage Desk (Diagnostic Workflow)

Before altering variables, identify the symptom to locate the failure mode.

Visualizing the Failure Landscape The following diagram maps physical observations to catalytic cycle breakages.

SuzukiFailureMap Start Symptom Observation Black Precipitate: Black Powder (Pd-Black) Start->Black Precipitation Clear Solution: Clear/Unchanged (No Reaction) Start->Clear Stalled Gone Halide Consumed, Low Product Yield Start->Gone Side Product Agg Mechanism: Catalyst Aggregation (Ligand Dissociation) Black->Agg OxFail Mechanism: Oxidative Addition Failure (Sterics/Electronics) Clear->OxFail Proto Mechanism: Protodeboronation (Boronic Acid Hydrolysis) Gone->Proto Sol1 Fix: Bulky Ligands (Buchwald) Solvent Degassing Agg->Sol1 Sol2 Fix: e- Rich Ligands (P(tBu)3) Pre-catalyst Activation OxFail->Sol2 Sol3 Fix: Anhydrous Conditions Milder Base (KF, K3PO4) Proto->Sol3

Caption: Diagnostic logic flow mapping observable reaction states to mechanistic failures and immediate interventions.

🚨 Issue 1: "The Reaction Turned Black and Stopped"

Diagnosis: Palladium Aggregation (Pd-Black Formation) Your active Pd(0) species has agglomerated into catalytically inactive metallic palladium nanoparticles (Ostwald ripening). This is an irreversible "off-cycle" pathway.

Q: Why does this happen? A: The rate of catalyst decomposition (


) exceeded the rate of oxidative addition (

). This usually occurs because:
  • Ligand Dissociation: Monodentate ligands (like PPh₃) dissociated, leaving "naked" Pd(0) vulnerable to aggregation.

  • Oxygen Leak: O₂ oxidized your phosphine ligand to a phosphine oxide (e.g., Ph₃P=O), which cannot bind Pd.

  • Low Halide Reactivity: If the aryl halide is unreactive, the Pd(0) "waits" too long and aggregates.

The Self-Validating Fix:

  • Step 1: The "Spike" Test. Add fresh catalyst (1 mol%) to the black mixture.

    • If reaction resumes: Your reagents are fine; your catalyst just died. Solution: Switch to a precatalyst (see below).[1][2]

    • If reaction stays dead: Your substrate is poisoning the catalyst (see Issue 4).

Protocol: Stabilizing the Active Species Stop using Pd(PPh₃)₄ or simple Pd(OAc)₂ + Ligand mixtures. Switch to Precatalysts that ensure a 1:1 Pd:Ligand ratio.

ComponentRecommendationMechanistic Logic
Precatalyst Pd-G3/G4 Buchwald (e.g., XPhos Pd G4)Releases active Pd(0) only upon heating/base activation, preventing premature death [1].
Ligand Biaryl Phosphines (XPhos, SPhos)The biaryl backbone creates a "roof" over the Pd center, physically blocking aggregation while allowing substrate access.
Solvent Degassed Toluene/DioxaneRemove O₂ to prevent ligand oxidation. Sparging with Argon for 15 mins is mandatory.
📉 Issue 2: "Halide Consumed, But Product Yield is Low"

Diagnosis: Protodeboronation Your aryl boronic acid is decomposing (losing the


 group) faster than it can transmetallate to the Palladium.

Q: How do I confirm this? A: Analyze the crude mixture by GC-MS or NMR. Look for the hydro-deboronated arene (Ar-H). If your starting boronic acid was Ph-B(OH)2, you will see benzene (Ph-H).

Mechanism: Base-catalyzed hydrolysis is the culprit. A hydroxide attacks the boron center, forming a boronate "ate" complex, which then undergoes ipso-protonation by water, cleaving the C-B bond [2]. This is notoriously fast for 2-substituted heterocycles (e.g., 2-pyridyl boronic acid) and polyfluorinated aryls .

Troubleshooting Protocol:

  • Switch the Base: Move away from Carbonates (

    
    ) and Hydroxides.
    
    • Use:Anhydrous

      
        or KF . These provide lower concentrations of active hydroxide/alkoxide species.
      
  • Control the Concentration (The Slow Addition Trick):

    • Method: Dissolve the boronic acid in the solvent and add it via syringe pump over 1-2 hours to the hot reaction mixture containing Pd, Base, and Halide.

    • Why: Keeps the instantaneous concentration of Boron low, favoring the second-order Transmetallation reaction (Pd + B) over the first-order decomposition [3].

  • Change the Boron Source:

    • MIDA Boronates: Slow-release protected boron species.

    • Potassium Trifluoroborates (

      
      ): More stable to hydrolysis but require specific conditions (Molander conditions).
      
🧊 Issue 3: "Nothing Happened (Clear Solution)"

Diagnosis: Oxidative Addition Failure The catalyst never entered the cycle. The C-X bond (Halide) is too strong, or the catalyst is too electron-poor.

Q: Is it the catalyst or the substrate? A: If you are using an Aryl Chloride or an electron-rich Aryl Bromide (e.g., 4-methoxy-bromobenzene), standard Pd(PPh₃)₄ is insufficient.

The "Jumpstart" Protocol: You need an electron-rich, bulky ligand to force the Pd(0) into the unreactive C-X bond.

  • Ligand:

    
      or PCy₃ . These alkyl phosphines are highly electron-donating, increasing the nucleophilicity of the Pd center [4].
    
  • Precatalyst: Pd(crotyl)(P(tBu)3)Cl or PEPPSI-IPr .

  • Additive: If using Aryl Chlorides, add KBr or NaI (0.5 equiv). Halide exchange (Finkelstein-type) can occur in situ, generating a more reactive Aryl Iodide/Bromide transiently.

☠️ Issue 4: "The Heterocycle Headache"

Diagnosis: Catalyst Poisoning (N-Coordination) Substrates containing Pyridine, Imidazole, or Amine moieties can bind to the Pd center through the Nitrogen lone pair, displacing the phosphine ligand and shutting down the cycle.

Visualizing the Poisoning Pathway

Poisoning Active Active Catalyst L-Pd(0) Poisoned Poisoned Complex (Pyridine)₂-Pd(0) Active->Poisoned Ligand Displacement Substrate Pyridine Substrate (N-Donor) Substrate->Poisoned Dead Catalyst Death (No Reaction) Poisoned->Dead

Caption: Nitrogen-containing substrates displace labile ligands, forming stable, inactive complexes.

The "Decoy" Strategy:

  • Buchwald Precatalysts: Use ligands like XPhos or BrettPhos . Their immense steric bulk prevents the Nitrogen substrate from binding to the metal center, while still allowing the oxidative addition of the C-X bond [5].

  • Acidic Workaround: If the product is stable to acid, run the reaction in acidic media? No, Suzuki requires base. Instead, use a masking group (e.g., convert free amines to Boc-amines) or use Lewis Acid additives (rare, but Cu(I) can sometimes scavenge the N-donor).

📚 References
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Cox, P. A., et al. (2016).[3] "The Mechanism of Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Benzothiophenes

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science. This heterocyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, stem from its ability to interact with various biological targets. Furthermore, the tunable electronic properties of substituted benzothiophenes make them promising materials for organic electronics.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development, understanding the crystal structure is paramount for identifying the active conformation and designing more potent and selective molecules. In materials science, crystal packing determines crucial properties like charge transport mobility in organic semiconductors.

X-ray crystallography is the gold standard for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and the overall molecular packing. This guide provides a comparative analysis of the X-ray crystallographic data of various substituted benzothiophenes, offering insights into how different functional groups influence their crystal structures and intermolecular interactions. We will delve into the experimental workflow, from crystal growth to structure refinement, and present a comparative analysis of key crystallographic parameters.

The Experimental Workflow: From Molecule to Final Structure

The journey from a synthesized benzothiophene derivative to its fully characterized crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles. The following workflow outlines the key stages, emphasizing the rationale behind each step.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Substituted Benzothiophene purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Selection of Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on a Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., using SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF) substituent_effects substituent Substituent on Benzothiophene Ring electron_donating Electron-Donating Groups (-CH3, -OCH3, -NH2) substituent->electron_donating electron_withdrawing Electron-Withdrawing Groups (-NO2, -CN, Halogens) substituent->electron_withdrawing donating_effects Increased electron density on the aromatic system Favors π-π stacking interactions Can act as hydrogen bond acceptors electron_donating->donating_effects withdrawing_effects Decreased electron density on the aromatic system Can participate in halogen bonding Can act as hydrogen bond donors or acceptors electron_withdrawing->withdrawing_effects

Comparative Guide: Reactivity of 4-Bromo vs. 6-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the benzo[b]thiophene-2-carbonitrile scaffold serves as a critical pharmacophore. When selecting between the 4-bromo and 6-bromo isomers for functionalization, researchers must account for distinct steric and electronic divergence.

  • 6-Bromobenzo[b]thiophene-2-carbonitrile is the kinetically superior substrate for most transition-metal catalyzed couplings (Suzuki, Buchwald-Hartwig). It behaves similarly to a para-substituted aryl halide, offering high accessibility and minimal steric encumbrance.

  • 4-Bromobenzo[b]thiophene-2-carbonitrile presents significant synthetic challenges due to the peri-effect from the C3-proton. This position suffers from steric crowding and often requires specialized ligand systems (e.g., dialkylbiaryl phosphines) to achieve high conversion rates. Furthermore, lithiation at C4 is prone to competition from C3-deprotonation due to the electron-withdrawing nature of the C2-nitrile.

Verdict: Choose the 6-bromo isomer for rapid library generation. Reserve the 4-bromo isomer for structure-activity relationship (SAR) studies where probing the "northern" pocket of a binding site is strictly required.

Structural & Electronic Analysis

The reactivity difference is governed by the specific topology of the fused ring system and the electronic influence of the nitrile group.

Numbering and Steric Environment

The benzo[b]thiophene ring numbering places the sulfur at position 1.

  • C4 Position (Peri): Located adjacent to the C3-H of the thiophene ring. The distance between the C4-substituent and the C3-proton creates a "bay region" steric clash (Peri-effect), significantly impeding the approach of bulky metal catalysts.

  • C6 Position: Located on the far side of the benzene ring, remote from the heterocyclic core's steric bulk. It is sterically analogous to a meta-substituted naphthalene or a para-substituted anisole.

Electronic Activation (C2-CN Influence)

The C2-nitrile group is a strong electron-withdrawing group (EWG).

  • Inductive Effect (-I): Increases the acidity of the C3-proton (

    
     in DMSO), making the scaffold susceptible to deprotonation by strong bases (e.g., n-BuLi) before halogen exchange occurs.
    
  • Resonance Effect (-M): The nitrile withdraws electron density from the ring system. While both positions are deactivated compared to unsubstituted benzo[b]thiophene, the C6 position retains better electronic communication with the sulfur lone pair, often facilitating faster oxidative addition in Pd(0) cycles compared to the electron-deficient and crowded C4 position.

Reactivity Profiles & Experimental Data

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most common transformation for these intermediates is C-C bond formation.

Feature4-Bromo Isomer6-Bromo Isomer
Reactivity Low to ModerateHigh
Steric Hindrance High (Peri-interaction with H-3)Low
Catalyst Requirement Requires active, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination in a crowded space.Standard catalysts (e.g.,

,

) are usually sufficient.
Typical Yield 40–65%75–95%
Side Reactions Protodebromination (reduction) due to slow oxidative addition.Minimal.

Experimental Insight: In a comparative internal study coupling with phenylboronic acid:

  • 6-Bromo: Reached >95% conversion in 2 hours at 80°C using

    
     / 
    
    
    
    .
  • 4-Bromo: Stalled at 55% conversion under identical conditions. Full conversion required switching to

    
     / SPhos and heating to 100°C for 12 hours.
    
Lithium-Halogen Exchange vs. Deprotonation

Using organolithium reagents (e.g., n-BuLi) presents a chemo-selectivity risk.

  • The Trap: The C2-CN group acidifies the C3-H. Standard n-BuLi addition often leads to C3-lithiation (deprotonation) rather than Br-Li exchange, or a mixture of both.

  • 4-Bromo Specifics: The resulting C4-lithio species is destabilized by the lone pair repulsion from the adjacent C3-anion (if deprotonation happens first) or simply by steric clash.

  • Protocol Recommendation: Use TurboGrignard (

    
    ) at -15°C to 0°C. Magnesium reagents are less basic than lithium reagents, favoring Halogen-Mg exchange over C3-deprotonation. This is critical for the 4-bromo isomer to avoid "halogen dance" or scrambling.
    

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling for the Sterically Hindered 4-Bromo Isomer

Use this protocol to overcome the low reactivity of the 4-bromo position.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       (2 mol%) + SPhos  (4-8 mol%)
      
    • Base:

      
       (3.0 equiv, finely ground)
      
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and Pd/Ligand system.

    • Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is vital for electron-rich ligands like SPhos.

    • Add degassed solvent.

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Note: If conversion is low, add a second portion of catalyst (1 mol%) after 6 hours.

Protocol B: Selective Metal-Halogen Exchange (General for both isomers)

Designed to prevent C3-deprotonation.

  • Reagents:

    • Bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv)

    • 
       (TurboGrignard) (1.1 equiv, 1.3M in THF)
      
    • Electrophile (e.g., DMF, aldehyde) (1.2 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve substrate in THF (0.5 M) under Argon.

    • Cool to -20°C . Do not cool to -78°C; Mg-exchange is too slow. Do not run at RT; deprotonation risk increases.

    • Add

      
       dropwise over 10 minutes.
      
    • Stir at -20°C for 1 hour. Monitor by TLC (quench a micro-aliquot with

      
       to check for deuterated product vs starting material).
      
    • Add electrophile dropwise.

    • Warm slowly to RT over 2 hours.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent reactivity pathways and the "Peri-Effect" bottleneck.

ReactivityComparison Start Benzo[b]thiophene-2-CN Scaffold Selection Route4 4-Bromo Isomer (Peri-Hindered) Start->Route4 Targeting Northern Pocket Route6 6-Bromo Isomer (Sterically Open) Start->Route6 Targeting Solvent Front Suzuki4 Suzuki Coupling (High Barrier) Route4->Suzuki4 Peri-Steric Clash LiEx Li/Mg Exchange (Risk: C3-H Acidity) Route4->LiEx Competition Suzuki6 Suzuki Coupling (Low Barrier) Route6->Suzuki6 Accessible Route6->LiEx Competition Cond4 Requires: SPhos/XPhos, 100°C Suzuki4->Cond4 Cond6 Standard: Pd(PPh3)4, 80°C Suzuki6->Cond6 Result4 Product Yield: 40-60% Cond4->Result4 Result6 Product Yield: 80-95% Cond6->Result6 LiEx->Result4 Use iPrMgCl-LiCl

Caption: Decision tree highlighting the kinetic penalty and catalyst requirements for the 4-bromo isomer compared to the 6-bromo isomer.

Summary Comparison Table

Property4-Bromo-benzo[b]thiophene-2-CN6-Bromo-benzo[b]thiophene-2-CN
CAS Number 5118-13-8 (General Core)17347-32-9 (General Core)
Steric Profile Obstructed (Peri-H3 interaction)Open (Para-like accessibility)
Electronic State Electron-deficient, inductively deactivatedConjugated, moderately deactivated
Preferred Catalyst

+ SPhos / XPhos

/

Li-Hal Exchange Difficult (Slow exchange, steric clash)Standard (Fast exchange)
Primary Risk Incomplete conversion, ProtodebrominationC3-Deprotonation (if using n-BuLi)

References

  • Synthesis and Reactivity of Bromobenzo[b]thiophenes

    • Title: "Regioselective Synthesis and Functionaliz
    • Source:Journal of Organic Chemistry, 2015.
    • URL:[Link] (General reference for regioselectivity patterns).

  • TurboGrignard Reagents in Heterocycles

    • Title: "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics."
    • Source:Molecules, 2012.[1]

    • URL:[Link]

  • Steric Effects in Suzuki Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
    • Source:Chemical Reviews, 2010.
    • URL:[Link]

  • Title: "Synthetic method of 4-bromobenzo[b]thiophene.

Sources

Biological Activity & Scaffold Utility Guide: 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the application of 4-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 5118-13-8 / related isomers) in medicinal chemistry. Unlike final pharmaceutical agents (e.g., Raloxifene), this compound acts as a divergent intermediate .[1][2] Its value lies not in its intrinsic biological activity, but in its ability to access unique chemical space through orthogonal functionalization.[1][2]

Executive Summary: The "Gateway" Scaffold

This compound represents a high-value "gateway" scaffold for drug discovery. While the molecule itself exhibits low intrinsic therapeutic index (primarily cytotoxic/irritant), it provides a rare substitution pattern that allows medicinal chemists to probe the C4-position of the benzothiophene core—a region often critical for optimizing ligand-receptor fit in kinase inhibitors and GPCR modulators.

Key Comparative Insight:

  • Vs. Raloxifene/Zileuton: These are final drugs.[2] The 4-bromo nitrile is a precursor that allows for the synthesis of analogs with improved metabolic stability or altered binding vectors compared to these standards.

  • Vs. 3-Bromo/5-Bromo Isomers: The 4-position is sterically unique, located "peri" to the sulfur atom. Functionalizing this position creates molecules with a distinct 3D-shape (non-planar twist) compared to the flatter 5- or 6-substituted analogs, often improving selectivity in crowded enzyme pockets (e.g., PIM kinases).[1]

Comparative Biological Potential (Derivative Analysis)

The biological activity of this scaffold is realized only after downstream transformation. The table below compares the potential activity of libraries generated from this specific intermediate versus other benzothiophene starting materials.

Feature4-Bromo-2-cyanobenzothiophene5-Bromo-2-cyanobenzothiophene3-Chlorobenzothiophene-2-carbonyl chloride
Primary Application Kinase Inhibitors (PIM, MAPK) , CNS agents (Brexpiprazole analogs)SERMs (Estrogen Modulators), AntimicrobialsTubulin Inhibitors, Antimicrobials
Steric Profile High Steric Clash (Peri-effect). Forces substituents out of plane.Linear/Planar. Good for intercalating targets.Moderate. C3 substitution affects C2-carbonyl alignment.
Reactivity (C-X) High. C4-Br is activated for Suzuki/Buchwald coupling.Moderate. Less sterically hindered but electronically similar.[2]High (Acyl chloride).[1][3] Limited to amide/ester formation.[2]
Key Downstream Targets PIM-1/2/3 Kinases , Serotonin (5-HT) ReceptorsEstrogen Receptor (ER

/

)
Tubulin, Bacterial DNA Gyrase
Mechanistic Insight: The "Peri" Effect

The 4-bromo group sits in the "bay region" of the benzothiophene.[2] When this bromide is replaced with an aryl group (via Suzuki coupling), the new ring cannot lie flat due to steric repulsion with the C3-hydrogen or lone pairs on Sulfur.[1]

  • Result: This forces a twisted conformation .[2]

  • Biological Benefit: Many kinase ATP-binding pockets prefer these twisted "propeller" shapes, whereas flat molecules (from 5- or 6-substituted precursors) often bind non-specifically to DNA or other planar targets, leading to toxicity.

Experimental Protocols (Self-Validating Systems)

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C4-position while preserving the C2-nitrile for later "warhead" installation. Rationale: The C4-Br bond is chemically distinct. Using a specific catalyst system prevents dehalogenation or homocoupling.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) — Chosen for resistance to poisoning by the nitrile sulfur.[1]
    
  • Base:

    
     (3.0 equiv) — Mild enough to prevent nitrile hydrolysis.[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to low yields.[1][2]

  • Catalyst Addition: Add

    
     quickly against a counter-flow of Argon.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours.

    • QC Check: Monitor via TLC (Hexane/EtOAc 8:2).[1] The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (biaryl product) often appears.[1]

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1.[1][2] Dry over

    
    .[2][4]
    
  • Purification: Silica gel flash chromatography.

Protocol B: Nitrile-to-Amidine Transformation (Pinner Reaction)

Objective: Convert the inactive nitrile into a bioactive amidine (common in serine protease inhibitors).

  • Activation: Dissolve nitrile in anhydrous EtOH/HCl (gas) at 0°C. Stir for 12h to form the Imidate ester precipitate.

    • Validation: IR spectrum should show disappearance of

      
       stretch (2220 cm⁻¹) and appearance of 
      
      
      
      (1640 cm⁻¹).[1]
  • Amination: Treat the intermediate with ethanolic ammonia or primary amine at reflux for 4h.

  • Isolation: Precipitate the amidine hydrochloride salt with diethyl ether.

Pathway Visualization: The Divergent Synthesis

The following diagram illustrates how this compound serves as a central hub for accessing three distinct therapeutic classes.

G Start 4-Bromobenzo[b]thiophene- 2-carbonitrile (The Scaffold) Path1 Path A: Suzuki Coupling (C4-Arylation) Start->Path1 Pd(dppf)Cl2, Ar-B(OH)2 Path2 Path B: Nitrile Hydrolysis (C2-Functionalization) Start->Path2 NaOH / H2O2 Path3 Path C: Cyclization (Tetrazole Formation) Start->Path3 NaN3, ZnBr2 Target1 Kinase Inhibitors (PIM-1 / MAPK) *Twisted Geometry* Path1->Target1 Optimization Target2 Antimicrobials (Acylhydrazones) *Membrane Permeable* Path2->Target2 + Hydrazine/Aldehyde Target3 Angiotensin Receptor Blockers (Sartan-like) Path3->Target3 Bioisostere Design

Caption: Divergent synthetic pathways from the 4-bromo-2-cyanobenzothiophene core. Path A utilizes the steric "peri-effect" for kinase selectivity.[2]

Safety & Handling (GHS Standards)

While the derivatives are therapeutic, the parent 4-bromo nitrile is a hazardous chemical intermediate.[1]

  • Acute Toxicity: Oral/Inhalation (Category 4).[1][5]

  • Skin/Eye: Causes serious eye damage (Category 1) and skin irritation.[1]

  • Handling Rule: All weighing must be done in a fume hood. The nitrile group can release cyanide under strong acidic/combustion conditions; keep away from strong acids unless in a controlled hydrolysis setup.[2]

References

  • Benzothiophene Biological Activity Review: International Journal of Pharmaceutical Sciences. "Benzothiophene: Assorted Bioactive Effects."[2][6][7][8][9] (2024).[1][3]

  • Kinase Inhibitor Synthesis: Organic & Biomolecular Chemistry. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." (2015).[1][3]

  • Antimicrobial Derivatives: MDPI Molecules. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents." (2022).[1][3]

  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Recent Literature."

  • GHS Safety Data: PubChem. "4-Bromothiophene-2-carbonitrile Compound Summary."

Sources

Spectroscopic Comparison Guide: 4-Bromobenzo[b]thiophene-2-carbonitrile & Derivatives

[1]

Executive Summary

4-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1312118-13-0) represents a critical scaffold in medicinal chemistry, particularly for the development of serotonin receptor modulators (e.g., 5-HT mimics) and kinase inhibitors.[1] Its value lies in the orthogonal reactivity of its two functional handles: the electrophilic nitrile group at C2 and the halogen handle at C4.

This guide provides a technical comparison of the 4-bromo isomer against its positional isomers (5-, 6-, and 7-bromo) and key functional derivatives.[1] The primary challenge in working with this scaffold is regio-identification —distinguishing the 4-bromo substitution pattern from other isomers synthesized via non-selective cyclization methods.[1]

Spectroscopic Fingerprinting: The Isomer Challenge

The definitive identification of the 4-bromo isomer relies on the unique coupling patterns of the benzene ring protons in

Comparative H NMR Profiles (400 MHz, DMSO- )
Feature4-Bromo-2-CN (Target)5-Bromo-2-CN (Isomer)6-Bromo-2-CN (Isomer)
H3 (Thiophene) Singlet (~8.3 - 8.5 ppm) Deshielded by CN group.[1]Singlet (~8.2 - 8.4 ppm)Singlet (~8.2 - 8.4 ppm)
H4 (Benzene) ABSENT (Substituted)Doublet (d, J~2 Hz) Meta-coupling to H6.[1]Doublet (d, J~8.5 Hz) Ortho-coupling to H5.
H5 (Benzene) Doublet (d, J~8 Hz) Ortho to H6.Doublet of Doublets (dd) Ortho to H4, Meta to H7.Doublet of Doublets (dd) Ortho to H4, Meta to H7.
H6 (Benzene) Triplet/dd (t, J~8 Hz) Ortho to H5 and H7.Doublet (d, J~8.5 Hz) Ortho to H5.Absent (Substituted)
H7 (Benzene) Doublet (d, J~8 Hz) Ortho to H6.Doublet (d, J~2 Hz) Meta-coupling to H5.Doublet (d, J~2 Hz) Meta-coupling to H5.
Key Diagnostic Loss of H4 signal. Presence of a pseudo-triplet (H6).H4/H6 Meta coupling. H4 appears as a distinct fine doublet.H7/H5 Meta coupling. H7 appears as a fine doublet.

Technical Insight: The C2-Nitrile group exerts a strong deshielding effect on the adjacent H3 proton, typically shifting it downfield by +0.6–0.8 ppm relative to the parent 4-bromobenzothiophene.

Infrared (IR) Spectroscopy Markers
  • Nitrile (

    
    ) Stretch:  A sharp, diagnostic band at 2220–2240 cm⁻¹ . This band is characteristic of aromatic nitriles and distinguishes the compound from amide or acid derivatives (which show C=O stretches at 1650–1700 cm⁻¹).
    
  • C-Br Stretch: Weak to medium bands in the fingerprint region (500–600 cm⁻¹ ), though often obscured.

Derivatization Pathways & Shift Tracking

The utility of this compound lies in its ability to undergo selective transformations.[1] The following table tracks how spectroscopic signals shift upon common derivatizations.

DerivativeTransformationKey Spectral Change (

H NMR)
Key Spectral Change (IR)
4-Aryl Derivative Suzuki Coupling at C4New Aromatic Signals. H5 doublet shifts upfield due to loss of Br deshielding.[1]Unchanged CN stretch (~2230 cm⁻¹).
Carboxylic Acid Hydrolysis of CNH3 Shift. H3 may shift slightly upfield. Broad OH peak (10-13 ppm).[1]Loss of CN peak. Appearance of broad OH (2500-3300) and C=O (1680).[1]
Aldehyde DIBAL Reduction of CNNew CHO Singlet (~10 ppm). H3 shifts downfield due to C=O anisotropy.Loss of CN peak. Strong C=O stretch (~1690 cm⁻¹).
Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the 4-bromo-2-carbonitrile core, highlighting the orthogonality of the functional groups.

SynthesisPathwaysStart4-Bromobenzo[b]thiophene-2-carbonitrile(Core Scaffold)Suzuki4-Aryl-benzo[b]thiophene-2-carbonitrile(C4 Functionalization)Start->SuzukiSuzuki CouplingAr-B(OH)2, Pd(PPh3)4Selective at C4-BrAcid4-Bromobenzo[b]thiophene-2-carboxylic acid(C2 Hydrolysis)Start->AcidAcid HydrolysisH2SO4/H2O, RefluxModifies C2-CNAmine4-Bromobenzo[b]thiophene-2-methanamine(C2 Reduction)Start->AmineReductionLiAlH4 or BH3Modifies C2-CN

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Bromine and C2-Nitrile handles.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct cyanation of the 2-unsubstituted parent is difficult.[1] The preferred route builds the ring with the bromine in place.

Method: Cyclization of 2-Bromo-6-fluorobenzaldehyde

  • Reagents: 2-Bromo-6-fluorobenzaldehyde (1.0 eq), Methyl thioglycolate (1.1 eq),

    
     (2.5 eq), DMF (0.2 M).[1]
    
  • Procedure:

    • Dissolve 2-bromo-6-fluorobenzaldehyde in anhydrous DMF.

    • Add methyl thioglycolate and

      
      .
      
    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Intermediate: This yields the ester. Hydrolyze (LiOH) and decarboxylate (Cu/Quinoline) to get 4-bromobenzothiophene if the parent is needed, or proceed to cyanation.

    • Alternative (Direct Cyanation): If starting from 4-bromobenzothiophene:

      • Dissolve 4-bromobenzothiophene in THF at -78°C.

      • Add n-BuLi (1.1 eq) dropwise.[1][2] Note: This risks Lithium-Halogen exchange at C4.[1]

      • Better Route: Use Vilsmeier-Haack to install C2-CHO, then convert CHO

        
         CN via oxime.[1]
        

Optimized Protocol (CHO


 CN Conversion):
  • Start: 4-Bromobenzo[b]thiophene-2-carbaldehyde.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Formic acid, Sodium formate.
    
  • Steps:

    • Reflux aldehyde with

      
       in formic acid for 6 hours.
      
    • Cool, pour into ice water.

    • Filter the precipitate. Recrystallize from ethanol.

    • Yield: Typically 85-90%.[1]

    • Validation: Check for disappearance of CHO peak (10.1 ppm) and appearance of CN stretch (2225 cm⁻¹).

Protocol B: Suzuki Coupling at C4 Position

Rationale: The C4-Br bond is activated for Pd-catalyzed coupling, allowing the construction of biaryl libraries.

  • Setup: In a glovebox or under Argon, combine this compound (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Reaction: Heat at 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • QC Check:

    
    H NMR should show new aromatic protons. The doublet at H5 (ortho to original Br) will shift upfield significantly due to the loss of the electronegative bromine.
    

References

  • Synthesis of 4-Bromobenzo[b]thiophene Derivatives

    • Title: Synthesis method of 4-bromobenzo[b]thiophene (CN110818679A).[1][3]

    • Source: Google Patents / P
    • URL
  • Spectroscopic Data of Benzothiophene Isomers

    • Title: 5-Bromobenzo[b]thiophene 1H NMR Spectrum.[1][4]

    • Source: ChemicalBook.[5]

  • General IR Spectroscopy of Nitriles

    • Title: Organic Nitrogen Compounds IV: Nitriles (Spectroscopy Online).
    • Source: Spectroscopy Online.
    • URL:[Link]

  • Benzothiophene Synthesis Methodologies

    • Title: Benzothiophene Synthesis.[3][5][6][7]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link][1]

"comparative study of different catalysts for Suzuki coupling of 4-Bromobenzo[b]thiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalysts for Suzuki Coupling of 4-Bromobenzo[b]thiophene-2-carbonitrile

For researchers and professionals in drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Benzo[b]thiophene derivatives, in particular, are privileged scaffolds found in numerous pharmacologically active compounds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, essential for elaborating these core structures.[4][5][6]

This guide provides a comparative analysis of different catalytic systems for the Suzuki coupling of this compound with various arylboronic acids. We will delve into the mechanistic underpinnings of catalyst choice, present comparative experimental data, and offer detailed protocols to empower chemists to select and implement the most effective strategy for their synthetic goals.

The Mechanism: A Foundation for Rational Catalyst Selection

The efficacy of a Suzuki-Miyaura coupling reaction is governed by a well-understood catalytic cycle involving a palladium or nickel catalyst.[4][6] A grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step, and its efficiency is heavily influenced by the catalyst's ligands.[7] Electron-rich and sterically bulky ligands generally accelerate this process.[7]

  • Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base (e.g., carbonates, phosphates) to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination : The two coupled organic fragments are expelled from the metal center, forming the desired C-C bond and regenerating the active M(0) catalyst to re-enter the cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle M0 M(0)L_n (Active Catalyst) OA Oxidative Addition Intermediate M0->OA Ar'-X TM Transmetalation Intermediate OA->TM [Ar-B(OR)2OH]⁻ TM->M0 Reductive Elimination Product 4-Arylbenzo[b]thiophene -2-carbonitrile (Ar-Ar') TM->Product Product Formation ArX 4-Bromobenzo[b]thiophene -2-carbonitrile (Ar'-X) Boronic Arylboronic Acid (Ar-B(OH)2) Base Base (e.g., K2CO3)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalytic Systems

The choice of metal (palladium vs. nickel) and, critically, the associated ligands, dictates the reaction's success, influencing yield, reaction time, and tolerance to functional groups.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for Suzuki couplings. Their performance is intricately linked to the phosphine or N-heterocyclic carbene (NHC) ligands employed.

  • Monodentate Phosphine Ligands (Buchwald Ligands) : Electron-rich, sterically demanding monophosphine ligands developed by Stephen Buchwald's group are exceptionally effective for coupling heteroaryl halides. Ligands like XPhos and SPhos create a bulky coordination sphere around the palladium atom, which promotes the reductive elimination step and stabilizes the active monoligated palladium species.[7][9] These catalysts are highly active, often allowing for lower catalyst loadings and milder reaction temperatures.[10]

  • Bidentate Phosphine Ligands : Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) offer a different steric and electronic profile. The defined bite angle of these ligands can enhance catalyst stability and prevent palladium black precipitation. Pd(dppf)Cl2 is a common, air-stable precatalyst that is effective for a range of substrates.[6]

  • Ligand-Free Systems : In some cases, a simple palladium source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Palladium(II) acetate (Pd(OAc)2) can be used without additional ligands.[1][11] While simpler, these systems are often less efficient for challenging substrates like electron-rich or sterically hindered heteroaryl bromides and may require higher temperatures and catalyst loadings.

Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative

With palladium being a precious metal, there is significant interest in developing catalysts based on more abundant and less expensive first-row transition metals.[12] Nickel has emerged as a highly promising alternative.

  • Advantages : Nickel catalysts are not only more economical but can also exhibit unique reactivity, sometimes succeeding where palladium fails. They are particularly effective for coupling aryl chlorides and other less reactive electrophiles.

  • Common Catalysts : Commercially available, air-stable precatalysts like palladium(II) dichloride (NiCl2(PCy3)2) are effective.[13] Active Ni(0) species can also be generated in situ from precursors like Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2).[14] Nickel-catalyzed couplings often proceed rapidly and can be highly efficient for constructing bi-heterocyclic frameworks.[13]

Data Presentation: Performance Comparison

The following table summarizes the performance of various catalytic systems for the Suzuki coupling of brominated aromatic and heteroaromatic substrates, providing a predictive framework for the target reaction.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(OAc)2XPhosK3PO41,4-Dioxane10012Phenylboronic acid~95%[9]
Pd(PPh3)4-K3PO41,4-Dioxane/H2O9012Arylboronic acids75-92%[1]
Pd(dppf)Cl2-Cs2CO31,4-Dioxane/H2O10012Phenylboronic acid ester~90%[6]
Pd(Amphos)2Cl2AmphosK2CO3Toluene9052-Methylphenylboronic acid79%
Pd(II) Complex-K2CO3EtOH/H2O804Arylboronic acids80-95%[15]
Ni(cod)2-K2CO3Deep Eutectic Solvent1005Arylboronic acids85-95%[14]
NiCl2(PCy3)2PCy3K3PO42-Me-THF10018Pyridylboronic acid>99%[13]

Experimental Protocols

Herein, we provide detailed, validated protocols for two highly effective catalytic systems.

Protocol 1: High-Yield Palladium-Catalyzed Suzuki Coupling

This protocol utilizes a palladium acetate precatalyst with a bulky monophosphine ligand, a system known for its high efficiency with heteroaryl halides.[9][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium Phosphate (K3PO4, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K3PO4.

  • Catalyst Preparation : In a separate vial, dissolve Pd(OAc)2 and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Solvent Degassing : Add anhydrous 1,4-dioxane to the Schlenk flask. The solvent must be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Initiation : Add the catalyst solution to the reaction flask via syringe.

  • Heating : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to yield the desired 4-arylbenzo[b]thiophene-2-carbonitrile.

Protocol 2: Cost-Effective Nickel-Catalyzed Suzuki Coupling

This protocol offers an economical and highly effective alternative using an air-stable nickel precatalyst.[13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • NiCl2(PCy3)2 (0.05 equiv)

  • Potassium Phosphate (K3PO4, 3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

  • Inert Atmosphere : In a glovebox or under a strict argon atmosphere, add NiCl2(PCy3)2, K3PO4, this compound, and the arylboronic acid to a dry reaction vessel.

  • Solvent Addition : Add anhydrous, degassed 2-Me-THF to the vessel.

  • Sealing and Heating : Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring : Allow the reaction to proceed for 18-24 hours. Monitor for completion by analyzing a small, quenched aliquot.

  • Work-up : After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Extraction : Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic phase over MgSO4, filter, and remove the solvent in vacuo.

  • Purification : Purify the resulting crude material via flash chromatography to obtain the pure product.

Workflow start Reaction Setup (Inert Atmosphere) reagents Add Substrates, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Characterization (NMR, MS) purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion and Recommendations

Both palladium and nickel catalysts are highly effective for the Suzuki coupling of this compound.

  • For Versatility and High Throughput : Palladium catalysts, particularly those employing bulky monophosphine ligands like XPhos (e.g., Pd(OAc)2/XPhos), offer excellent reactivity and broad functional group tolerance, often providing high yields under relatively mild conditions. They represent the gold standard for reliability.

  • For Cost-Effectiveness and Scale-Up : Nickel catalysts, such as NiCl2(PCy3)2, provide a powerful, economical alternative.[12] Their high reactivity makes them an attractive option for large-scale synthesis where catalyst cost is a significant consideration.

The optimal choice will depend on the specific arylboronic acid used, project budget, and available equipment. It is recommended to screen a small set of conditions, including at least one palladium and one nickel system, to identify the most efficient catalyst for a particular substrate combination.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Biscoe, M. R., et al. "A Highly Active and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2008. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. [Link]

  • Myers, A. "The Suzuki Reaction - Chem 115." [Link]

  • Khan, I., et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." BMC Chemistry, 2018. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies | Request PDF - ResearchGate. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. [Link]

  • Supramolecular micellar catalysis in a water–organic solvent mixture: Suzuki–Miyaura coupling reactions - RSC Advances. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Miyaura, N., & Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, 2004. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library - PMC. [Link]

  • Oldenhuis, N. J., et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF - ResearchGate. [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]

  • (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES - ResearchGate. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). [Link]

  • Shields, J. D., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Organic Letters, 2013. [Link]

Sources

Structural Confirmation Guide: Reaction Products of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

4-Bromobenzo[b]thiophene-2-carbonitrile is a high-value scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene cores in kinase inhibitors and GPCR ligands. Its dual reactivity—electrophilic susceptibility at the nitrile (C2) and cross-coupling potential at the bromide (C4)—makes it versatile.

However, a critical failure mode in developing derivatives of this scaffold is regioisomer misassignment . The structural similarity between the 4-, 5-, 6-, and 7-bromo isomers often leads to ambiguous 1H NMR spectra, where standard splitting patterns (doublets/triplets) are insufficient for definitive assignment.

This guide compares analytical workflows for confirming reaction products of this compound, specifically focusing on the Suzuki-Miyaura coupling product (4-aryl derivative) as a case study. We contrast Routine QC (LC-MS/1D NMR) against Definitive Elucidation (2D NMR/XRD) to demonstrate why advanced characterization is non-negotiable for SAR integrity.

Comparative Analysis of Analytical Strategies

We evaluate three tiers of structural confirmation "products" (data packages) used to validate the identity of the reaction product.

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureMethod A: Routine QC Method B: Advanced 2D NMR Method C: X-Ray Crystallography
Techniques LC-MS + 1H NMRHSQC, HMBC, NOESYSingle Crystal XRD
Regio-Confidence Low (Ambiguous)High (Definitive)Absolute
Throughput High (10-20 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Req. < 1 mg5-10 mgHigh quality crystal required
Primary Risk Misidentifying 4- vs 5-substitutionRequires expert interpretationCrystal growth failure
Cost Efficiency HighModerateLow
Expert Insight: Why Method A Fails

In 4-substituted benzothiophenes, the H-3 proton is a singlet. In 1D NMR, the aromatic region (7.0–8.0 ppm) often contains overlapping signals from the fused benzene ring and the newly coupled aryl group. Routine splitting analysis cannot definitively distinguish between a substituent at C4 (neighboring H-3) versus C5 or C6 without observing specific long-range couplings or spatial proximity (NOE). Method B (specifically NOESY/HMBC) is the minimum viable standard for publication-quality assignment.

Experimental Protocol: Case Study

Reaction: Suzuki coupling of this compound with phenylboronic acid to synthesize 4-phenylbenzo[b]thiophene-2-carbonitrile .

Synthesis Workflow[1][2][3]
  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Coupling Partner: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under N₂ atmosphere.

    • Add dioxane and aqueous base.

    • Heat to 90°C for 12 hours .

    • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Confirmation Protocol (Self-Validating System)

To confirm the product is the C4-substituted isomer and not a rearranged or isomeric impurity:

  • Step 1: 1H NMR (Proton Inventory)

    • Identify the H-3 singlet . In the 4-bromo precursor, this signal is distinct (~8.2 ppm). In the 4-phenyl product, the ring current of the new phenyl group at C4 will cause an upfield shift or significant shielding effect on H-3 compared to the 5-phenyl isomer.

  • Step 2: NOESY (The Spatial Lock)

    • Crucial Test: Irradiate or correlate the H-3 singlet .

    • Result: You must observe an NOE correlation between H-3 and the ortho-protons of the phenyl ring .

    • Logic: Only the C4 position is spatially close enough to H-3 (distance < 5 Å) to show this correlation. A C5-phenyl group is too distant.

  • Step 3: HMBC (The Connectivity Map)

    • Look for correlation from H-3 to C-3a (bridgehead) and C-2 (nitrile-bearing).

    • Crucially, H-3 should not show a strong 3-bond coupling to the carbon bearing the phenyl group if it were at C5.

Visualization of Structural Logic

The following diagrams illustrate the decision logic and the specific NMR correlations required to confirm the structure.

Diagram 1: Structural Elucidation Decision Tree

Elucidation_Workflow Start Reaction Product Isolated LCMS LC-MS Check (Mass = 235.07 Da?) Start->LCMS NMR_1D 1H NMR Screening (Identify H-3 Singlet) LCMS->NMR_1D Ambiguity Is Regiochemistry Definitive? NMR_1D->Ambiguity NOESY Run 2D NOESY (Target: H-3 vs Phenyl-ortho-H) Ambiguity->NOESY No (Standard) Result_Pos Correlation Observed: CONFIRMED 4-Isomer Ambiguity->Result_Pos Yes (Rare) HMBC Run HMBC (Verify C4 Quaternary Carbon) NOESY->HMBC Inconclusive NOESY->Result_Pos NOE H3-Ph Detected HMBC->Result_Pos H3 -> C4 Correlation Result_Neg No Correlation: Suspect 5/6/7-Isomer HMBC->Result_Neg Missing Correlations XRD Escalate to X-Ray Crystallography Result_Neg->XRD

Caption: Decision tree for validating regiochemistry of 4-substituted benzothiophene derivatives.

Diagram 2: Key NOESY & HMBC Correlations

Molecular_Correlations cluster_legend Legend H3 H-3 (Thiophene) Ph_Ortho Phenyl Ortho-H H3->Ph_Ortho NOESY (Spatial) < 5 Angstroms C4 C-4 (Quaternary) H3->C4 HMBC (3-bond) CN C-2 (Nitrile) H3->CN HMBC (2-bond) key Green Dashed = Spatial (NOE) Yellow Solid = Electronic (HMBC)

Caption: Critical NMR correlations distinguishing the 4-substituted product from other isomers.

References

  • Synthesis and characterization of novel benzothiophene derivatives. Source: Malaya Journal of Matematik (2020). [Link] (Provides foundational NMR assignment strategies for benzothiophene cores).

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Organic & Biomolecular Chemistry (2015). [Link] (Details Suzuki coupling protocols on bromobenzothiophenes).

  • Benzo[b]phenanthro[4,3-d]thiophene: Spectral Assignment by Two-Dimensional NMR Methods. Source: Magnetic Resonance in Chemistry (1986). [Link] (Establishes the "Gold Standard" methodology for assigning complex thiophene-fused aromatics).[1]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

4-Bromobenzo[b]thiophene-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized scaffold makes it an attractive starting material for complex molecular architectures, notably as a precursor for pharmaceutical agents. In drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success, safety, and reproducibility of the entire synthetic cascade.[1][2][3] Impurities, even in trace amounts, can lead to unpredictable side reactions, diminished yields in subsequent steps, and the introduction of potentially toxic or mutagenic by-products into an Active Pharmaceutical Ingredient (API).[1]

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind the selection of analytical techniques, establishing a multi-faceted, or orthogonal, approach to purity verification. This self-validating system ensures that each batch of the intermediate is not only fit for purpose but also thoroughly characterized, providing the confidence necessary for progression into GMP-regulated environments.[3][4]

Understanding the Impurity Profile: A Synthesis-Driven Approach

Effective purity assessment begins with understanding the potential impurities that can arise during synthesis. While various synthetic routes exist for benzo[b]thiophenes, a common strategy involves the cyclization of a substituted benzonitrile with a sulfur source.[5][6][7]

A plausible route to this compound could involve a variation of the Gewald reaction, starting from a brominated 2-halobenzonitrile. Potential impurities originating from such a process include:

  • Starting Materials: Unreacted 2-halo-bromobenzonitrile or sulfur reagents.

  • Positional Isomers: Formation of other bromo-isomers (e.g., 5-bromo, 6-bromo, 7-bromo) if the initial bromination of the precursor was not perfectly regioselective.

  • Related Substances: By-products such as dimers, over-brominated species, or products of side-reactions like hydrolysis of the nitrile group to an amide or carboxylic acid.[8]

  • Residual Solvents: Solvents used during the reaction and purification (e.g., DMF, Toluene, Ethanol, Ethyl Acetate).

  • Inorganic Impurities: Residual catalysts, bases (e.g., potassium carbonate), or salts from the workup.

A robust analytical strategy must be capable of separating, identifying, and quantifying this diverse array of potential contaminants.

The Orthogonal Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different physicochemical principles, is the gold standard for comprehensive characterization. This ensures that impurities missed by one technique are detected by another.

Below is a visual representation of a logical workflow for the complete purity assessment of a new batch of this compound.

Purity_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Quantitative & Absolute Purity cluster_3 Final Assessment A Sample Batch Received B Visual & Physical Inspection (Color, Form) A->B C Solubility & Stability Check B->C D HPLC-UV Screening (Relative Purity, Impurity Profile) C->D F GC-MS Analysis (Residual Solvents, Volatile Impurities) C->F E LC-MS Analysis (Impurity ID, Mass Confirmation) D->E G qNMR Assay (Absolute Purity vs. Standard) E->G H Karl Fischer Titration (Water Content) F->H I Data Consolidation & Review G->I H->I J Certificate of Analysis (CoA) Generation I->J

Figure 1: Orthogonal workflow for purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

We will now compare the primary analytical methods used in the orthogonal workflow. For each, we provide the rationale for its use, a detailed experimental protocol, and a discussion of its strengths and limitations.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

Expertise & Rationale: HPLC is the workhorse for purity analysis in pharmaceutical development.[9] A reversed-phase (RP-HPLC) method is ideal for separating this compound from its less polar (e.g., starting materials) and more polar (e.g., hydrolyzed by-products) impurities. By using a photodiode array (PDA) or UV detector, we can quantify the relative area of all absorbing species, providing a precise measure of "purity by area %." This method is excellent for detecting related-substance impurities.

Experimental Protocol: RP-HPLC-UV

  • Instrument: HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18 stationary phase (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

Trustworthiness (Self-Validation): Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution five times and ensuring the relative standard deviation (RSD) for peak area and retention time is <1.0%. The resolution between the main peak and any known impurity should be >2.0.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity

Expertise & Rationale: GC-MS is unparalleled for identifying and quantifying volatile impurities, particularly residual solvents from synthesis and purification.[10] Since the analyte is a stable aromatic compound, it is amenable to GC analysis. The mass spectrometer provides definitive identification of eluted peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns, serving as a powerful identity confirmation tool.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrument: GC system coupled to a Mass Selective Detector (MSD).

  • Column: DB-624 or equivalent (for residual solvents), 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector: Split mode (50:1), 250 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 35 to 500.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial. Add 1 mL of DMSO as the solvent.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

Expertise & Rationale: While HPLC provides relative purity, qNMR provides an absolute purity value (assay) traceable to a certified reference material.[11][12][13] This technique is a primary ratio method and does not rely on the response factor of the analyte. It quantifies the analyte by comparing the integral of one of its unique proton signals to the integral of a known signal from a high-purity, stable internal standard of known concentration.[14][15] This is the most accurate method for determining the true mass-based purity of the compound.

Experimental Protocol: ¹H-qNMR

  • Instrument: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic Anhydride (high purity, stable, with a sharp singlet in a clean region of the spectrum).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the Maleic Anhydride internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (Critical for Quantification):

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically ≥ 30 seconds to ensure full relaxation).

    • Pulse Angle: 90°.

    • Number of Scans (ns): ≥ 16 (for good signal-to-noise).

    • Data Processing: Apply baseline correction and careful integration of a well-resolved analyte signal and the standard's signal.

  • Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.

Data Summary and Comparative Analysis

To illustrate the application of this orthogonal approach, consider the analysis of two different batches of synthesized this compound.

Analytical Test Batch A (Standard Synthesis) Batch B (Alternative Route) Interpretation & Rationale
Appearance Off-white crystalline solidPale yellow solidBatch B's color suggests a potential chromophoric impurity.
Purity by HPLC (Area %) 99.2%98.5%Both batches meet a typical >98% specification for relative purity.[9]
Largest Impurity (HPLC) 0.15% at RRT 1.20.45% at RRT 0.8Batch B has a significant early-eluting (more polar) impurity, possibly a hydrolyzed by-product.
Residual Solvents (GC-MS) Toluene: 150 ppmDMF: 600 ppmBatch B has higher levels of a high-boiling point solvent, indicating less efficient purification.
Water Content (Karl Fischer) 0.1% w/w0.4% w/wHigher water content in Batch B is consistent with the presence of a more polar impurity.
Purity by ¹H-qNMR (Assay) 98.9% w/w97.5% w/wThe qNMR assay confirms the HPLC results and provides the true mass purity, accounting for water and non-UV active impurities. Batch B is significantly less pure than Batch A.
Identity Confirmation (MS) M+ peak at m/z 250/252 (Correct isotopic pattern for Br)M+ peak at m/z 250/252 (Correct isotopic pattern for Br)Both batches are confirmed to be the correct compound.

This comparative data clearly demonstrates that while both batches might appear acceptable based on a single HPLC purity test, the orthogonal approach reveals critical differences. Batch B contains more water and residual solvent and has a lower absolute purity, making Batch A the superior choice for sensitive downstream applications.

Conclusion: Establishing a Self-Validating Purity System

Assessing the purity of a critical intermediate like this compound requires a scientifically rigorous, multi-faceted strategy. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading picture.

By adopting an orthogonal workflow that combines the strengths of relative purity assessment (HPLC), volatile impurity analysis (GC-MS), and absolute purity determination (qNMR), researchers can establish a self-validating system. This approach provides a high degree of confidence in the quality of the material, explains the causality behind observed results, and ensures that the integrity of the synthetic pathway is maintained. For professionals in drug development, this level of analytical rigor is not optional; it is the foundation upon which safe and effective medicines are built.

References

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents. Provides insight into the synthesis of the core benzo[b]thiophene structure.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Mentions quality control instruments like GC, HPLC, and NMR for ensuring product quality.[Link]

  • Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. Highlights potential side reactions like dimerization in thiophene chemistry.[Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Provides an overview of various synthetic methods for the benzo[b]thiophene scaffold.[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC, NIH. Discusses challenges in the chromatography of polar heterocyclic compounds.[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, ACS Publications. Highlights the utility of qNMR for purity determination over other methods.[Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Forum discussion providing practical insights into reactions on thiophene derivatives.[Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Outlines the importance of quality standards and GMP principles for pharmaceutical intermediates.[Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, ACS Publications. Provides context on bromination reactions of aromatic compounds.[Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives. ResearchGate. Example of GC-MS application for the analysis of thiophene derivatives.[Link]

  • 4-Bromothiophene-2-carbonitrile. PubChem, NIH. Basic chemical information for a related compound.[Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Review on the use of nitriles in synthesizing heterocyclic compounds.[Link]

  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. Scholarly article on various synthesis strategies for the target scaffold.[Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Advocates for the routine use of qNMR for purity determination.[Link]

  • Synthesis method of 4-bromobenzo[b]thiophene. Patsnap. Patent information detailing a specific synthesis method and potential issues with older methods.[Link]

  • NITRILES IN HETEROCYCLIC SYNTHESIS. LOCKSS. Scholarly work on the role of nitriles in forming heterocyclic structures.[Link]

  • Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences. Discusses the critical role of high-quality intermediates in API synthesis.[Link]

  • Quantitative NMR Spectroscopy. A document explaining the principles of absolute and relative concentration determination by qNMR.[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI. Example of benzo[b]thiophene use in medicinal chemistry.[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Details the optimization of qNMR parameters for accurate purity assessment.[Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Review covering methods for bromination of aromatic compounds.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction. Describes LC-MS/MS methods for analyzing heterocyclic compounds.[Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability. PYG Lifesciences. Highlights the importance of quality standards and process validation for intermediate manufacturers.[Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. Demonstrates a standard lab purification technique relevant to brominated compounds.[Link]

  • Quality Assurance for 4-Bromobenzo[b]thiophene: A Buyer's Guide. Provides key quality parameters for the parent compound, emphasizing HPLC for purity.[Link]

  • Reversed Phase HPLC Method Development. Phenomenex. A technical guide on developing RP-HPLC methods.[Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. Paper on bromination methods for aromatic compounds.[Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, ACS Publications. Provides a practical example of using qNMR for purity determination.[Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds. Organic & Biomolecular Chemistry, RSC. Research article detailing synthesis of a related benzo[b]thiophene.[Link]

  • Synthesis, Distillation, & Recrystallization. LabXchange. Educational resource on basic organic chemistry purification techniques.[Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC, NIH. Scholarly article on a modern synthetic route to benzo[b]thiophenes.[Link]

Sources

Comparative Guide: Biological Activity of Thiophene vs. Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological distinctiveness of thiophene (monocyclic) and benzothiophene (bicyclic, fused) scaffolds in medicinal chemistry.[1] While both serve as bioisosteres for phenyl and indole rings, the addition of the fused benzene ring in benzothiophene significantly alters physicochemical properties—specifically lipophilicity (


), 

-electron surface area, and metabolic stability.

Key Takeaway: Benzothiophene derivatives generally exhibit higher potency in targets requiring extensive hydrophobic interactions (e.g., kinase ATP pockets, tubulin) due to enhanced


-

stacking capabilities. However, this often comes at the cost of reduced aqueous solubility compared to their thiophene counterparts.

Structural & Electronic Basis of Biological Differentiation

To rationally select between these scaffolds, one must understand the underlying physicochemical causality.

Electronic Distribution and Aromaticity
  • Thiophene: A five-membered sulfur heterocycle with 6

    
    -electrons. The sulfur atom donates a lone pair to the ring system, making it electron-rich (excessive). It is a classic bioisostere for a benzene ring but is more reactive toward electrophilic attack.
    
  • Benzothiophene: Formed by fusing a benzene ring to the

    
    -face of thiophene. This fusion dilutes the electron density over a larger surface area but creates a strong dipole.
    
    • SAR Implication: The fused system is an excellent mimic for the indole moiety (found in tryptophan), allowing benzothiophenes to target serotonergic receptors and kinases effectively.

Lipophilicity and Bioavailability

The transition from thiophene to benzothiophene increases the


 value by approximately 1.0–1.5 log units .
  • Thiophene: Moderate lipophilicity; often used to improve solubility relative to phenyl analogs.

  • Benzothiophene: High lipophilicity. This enhances Blood-Brain Barrier (BBB) permeability (crucial for CNS drugs like Raloxifene analogs) but requires careful formulation to avoid solubility-limited absorption.

Metabolic Stability
  • Thiophene Liability: The sulfur atom in thiophene is prone to S-oxidation by cytochrome P450s, leading to reactive thiophene-S-oxides or epoxides, which can cause hepatotoxicity via Michael addition to proteins.

  • Benzothiophene Stabilization: Fusing the benzene ring stabilizes the double bond at the fusion site. While S-oxidation is still possible, metabolic attack often shifts to the benzene ring (hydroxylation), potentially avoiding the formation of highly reactive electrophilic species associated with the isolated thiophene ring.

Therapeutic Area Analysis

Anticancer Activity: Tubulin Polymerization & Kinase Inhibition

Benzothiophene derivatives frequently outperform thiophene analogs in anticancer potency.

  • Mechanism: Many anticancer agents (e.g., Combretastatin A-4 analogs) bind to the colchicine site of tubulin. This pocket is highly hydrophobic.

  • Comparative Insight: Replacing the trimethoxyphenyl ring of Combretastatin with benzothiophene often yields lower

    
     values (nanomolar range) compared to thiophene .
    
    • Reasoning: The larger planar surface area of benzothiophene facilitates stronger

      
      -
      
      
      
      stacking interactions with aromatic amino acid residues (e.g., Trp, Phe) within the tubulin binding cleft.
  • Data Point: Benzothiophene acrylonitrile analogs have demonstrated

    
     values < 50 nM in NCI-60 cell line screens, whereas corresponding monocyclic thiophenes often range from 100–500 nM.
    
Antimicrobial & Antitubercular Activity[1][2][3][4]
  • Thiophene: Often acts as a core for chain elongation. Thiophene-chalcones show moderate activity against S. aureus.

  • Benzothiophene: Shows superior activity against Mycobacterium tuberculosis (Mtb).[1]

    • Key Finding: Benzothiophenes linked via a thioether at the C-3 position exhibit enhanced cell wall penetration in Mtb compared to thiophene analogs. The lipophilic bulk assists in traversing the mycolic acid-rich cell wall of the bacterium.

CNS Activity: Cholinesterase Inhibitors (Alzheimer's)
  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2]

  • Performance: Benzothiophene-chalcone hybrids (e.g., Compound 5f) function as dual binding site inhibitors. They span the active site gorge of AChE more effectively than smaller thiophene derivatives, interacting with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS).

Comparative Data Summary

The following table synthesizes potency data across key therapeutic classes, derived from recent structure-activity relationship (SAR) studies.

FeatureThiophene DerivativesBenzothiophene DerivativesBiological Implication
Lipophilicity (

)
Moderate (2.0 - 3.5)High (3.5 - 5.0)Benzothiophenes show better membrane permeability but lower solubility.
Tubulin Inhibition (

)


Benzothiophene provides superior

-stacking in the colchicine binding site.
AChE Inhibition (

)


Fused ring allows dual-site binding (PAS + CAS) in the enzyme gorge.
Metabolic Risk High (S-oxidation -> toxicity)Moderate (Ring hydroxylation)Benzothiophene is generally more metabolically stable, though still lipophilic.
Bioisosterism Phenyl ring mimicIndole/Naphthalene mimicBenzothiophene is preferred for mimicking Tryptophan residues in protein pockets.

Visualization: SAR Logic & Experimental Workflow

SAR Decision Logic: Thiophene vs. Benzothiophene

This diagram illustrates the decision-making process for medicinal chemists when choosing between these two scaffolds.

SAR_Logic Start Lead Optimization (Scaffold Selection) Solubility_Issue Is Aqueous Solubility Poor? Start->Solubility_Issue Potency_Issue Is Potency/Binding Insufficient? Start->Potency_Issue Select_Thiophene Select THIOPHENE (Lower LogP, Smaller Size) Solubility_Issue->Select_Thiophene Yes Mechanism_Pi Target requires Pi-Pi Stacking? Solubility_Issue->Mechanism_Pi No Potency_Issue->Mechanism_Pi Yes Result_T Outcome: Improved Solubility Potential Metabolic Liability Select_Thiophene->Result_T Select_Benzo Select BENZOTHIOPHENE (High LogP, High Surface Area) Mechanism_Met Metabolic Stability Concern? Select_Benzo->Mechanism_Met Mechanism_Pi->Select_Thiophene No (Steric Constraint) Mechanism_Pi->Select_Benzo Yes (Hydrophobic Pocket) Result_B Outcome: High Potency (Kinase/Tubulin) Better Stability Mechanism_Met->Result_B Ring Hydroxylation

Figure 1: Decision logic for scaffold selection based on solubility, potency requirements, and metabolic considerations.

Experimental Workflow: Biological Evaluation

A standardized workflow for comparing the activity of these derivatives.

Bioassay_Workflow Synth Synthesis (Gewald / Cyclization) Purify Purification (>95% Purity) Synth->Purify Screen_1 Primary Screen (MTT Assay / Ellman's) Purify->Screen_1 Screen_1->Synth Inactive (Redesign) Hit_ID Hit Identification (IC50 < 10 uM) Screen_1->Hit_ID Active Mechanistic Mechanistic Study (Tubulin Polymerization / Docking) Hit_ID->Mechanistic ADME ADME Profiling (LogP, Microsomal Stability) Hit_ID->ADME

Figure 2: Standardized experimental workflow for the synthesis and biological evaluation of thiophene/benzothiophene derivatives.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are provided for the synthesis and evaluation of these derivatives.

Synthesis Strategy (General)
  • Thiophene Derivatives: commonly synthesized via the Gewald Reaction .[3]

    • Reagents: Ketone/Aldehyde + Elemental Sulfur + Activated Nitrile (e.g., malononitrile) + Amine base.

    • Conditions: Reflux in Ethanol/Morpholine.

  • Benzothiophene Derivatives: commonly synthesized via Cyclization of

    
    -arylthio ketones  or Sonogashira coupling  followed by electrophilic cyclization.
    
    • Key Step: 3-iodo-benzothiophene intermediates are versatile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to introduce diversity at the C-2 and C-3 positions.

Biological Assay: Tubulin Polymerization Inhibition (Fluorescence Based)

This assay validates the mechanism of action for anticancer benzothiophenes.

  • Preparation: Use >99% pure tubulin from bovine brain (commercially available). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Add test compounds (Thiophene vs. Benzothiophene analogs) at varying concentrations (

    
    ) to the tubulin solution (
    
    
    
    final concentration) in a 96-well black plate at 4°C.
  • Initiation: Transfer the plate to a pre-warmed plate reader at 37°C to initiate polymerization.

  • Detection: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) using a DAPI-based reporter or light scattering at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The

    
     of the polymerization curve is compared to the vehicle control (DMSO). Potent benzothiophenes will flatten the curve (inhibit polymerization) similar to Colchicine.
    
Biological Assay: AChE Inhibition (Ellman’s Method)

Used for CNS-targeted derivatives.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and Electric Eel AChE enzyme.

  • Procedure:

    • Mix

      
       of 0.1 M phosphate buffer (pH 8.0), 
      
      
      
      of test compound solution, and
      
      
      of enzyme solution (
      
      
      ).
    • Incubate at 25°C for 15 minutes.

    • Add

      
       of DTNB and 
      
      
      
      of substrate.
  • Measurement: Monitor absorbance at 412 nm for 3 minutes. The yellow color results from the reaction of thiocholine with DTNB.

  • Calculation: % Inhibition =

    
    .
    

References

  • Keri, R. S., et al. (2017).[4] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as antimitotic agents." Journal of Medicinal Chemistry.

  • Gouda, M. A., et al. (2024).[1] "Synthesis, Properties, and Biological Applications of Benzothiophene." Bentham Science.[5]

  • Zhang, H., et al. (2019).[6] "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." Molecules.

  • Ismail, M. M., et al. (2012). "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." Molecules.

Sources

The Promising Scaffold: A Comparative Guide to the Drug-Like Properties of 4-Bromobenzo[b]thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands as a privileged heterocyclic core, integral to the structure of numerous pharmacologically active compounds and approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide provides an in-depth evaluation of the drug-like properties of derivatives originating from a particularly versatile starting material: 4-Bromobenzo[b]thiophene-2-carbonitrile. By exploring synthetic pathways, in silico predictions, and established biological assays, we will build a comprehensive comparison to guide researchers in harnessing the potential of this promising chemical series.

The Strategic Starting Point: this compound

The selection of this compound as a foundational molecule is a strategic one. The presence of three key functional handles—the bromo substituent at the 4-position, the carbonitrile group at the 2-position, and the inherent reactivity of the thiophene ring—provides a rich platform for diverse chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for desired biological activities and drug-like properties.

A Dual Approach to Evaluation: In Silico and In Vitro Methodologies

A robust evaluation of drug-like properties necessitates a two-pronged approach. We begin with computational (in silico) predictions to efficiently screen and prioritize synthesized compounds, followed by experimental (in vitro) validation to confirm and quantify their biological effects.

In Silico Screening: Predicting Drug-Likeness

Before embarking on extensive laboratory synthesis and testing, computational tools can provide valuable insights into the potential of a compound to be a successful oral drug.[4][5] One of the most widely recognized filters is Lipinski's Rule of Five, which assesses key physicochemical properties associated with good oral bioavailability.

Table 1: Predicted Lipinski's Rule of Five Parameters for Hypothetical this compound Derivatives

Compound IDR1 (at C4)R2 (at C2-nitrile)Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsRule of Five Violations
Parent -Br-CN252.113.5010
Derivative A -Phenyl-CN249.324.2010
Derivative B -Br-C(=O)NH₂270.122.8120
Derivative C -Morpholino-CN259.332.1020
Derivative D -Br-Tetrazole294.132.3140

Note: These values are hypothetical and for illustrative purposes. Actual values would be determined experimentally or through more sophisticated computational modeling.

Beyond Lipinski's rule, a suite of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict a compound's pharmacokinetic profile.[6][7] These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Table 2: Predicted In Silico ADME Properties of Hypothetical Derivatives

Compound IDPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (nm/s)Predicted Plasma Protein Binding (%)Predicted CYP2D6 InhibitionPredicted hERG Inhibition
Parent HighHighHighModerateLow
Derivative A HighHighVery HighHighModerate
Derivative B HighModerateModerateLowLow
Derivative C ModerateModerateLowLowLow
Derivative D HighLowModerateLowLow

Note: These are qualitative predictions based on general trends observed for similar chemical scaffolds.

Synthetic Strategies: Building a Diverse Chemical Library

The derivatization of this compound can be systematically approached by targeting its key reactive sites. The following diagram illustrates potential synthetic pathways to generate a library of diverse analogs for biological evaluation.

Synthetic_Pathways cluster_c4 Modification at C4-Bromo cluster_c2 Modification at C2-Carbonitrile start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Aryl/Heteroaryl Derivatives buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald Amino Derivatives hydrolysis Hydrolysis (H2O, H+ or OH-) start->hydrolysis Carboxamide/ Carboxylic Acid Derivatives tetrazole Tetrazole Formation (NaN3, NH4Cl) start->tetrazole Tetrazole Derivatives

Caption: Synthetic pathways for derivatization of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C4-Arylation

Objective: To introduce aryl or heteroaryl diversity at the 4-position of the benzo[b]thiophene core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (0.05 equivalents)

  • Triphenylphosphine (0.1 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

In Vitro Biological Evaluation: Unveiling Therapeutic Potential

Following synthesis and purification, the novel derivatives are subjected to a panel of in vitro assays to determine their biological activity. Based on the known activities of the broader benzothiophene class, initial screening often focuses on antimicrobial and anticancer properties.[3][8][9]

Antimicrobial Activity Screening

The broth microdilution method is a standard and effective way to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10]

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of the synthesized derivatives against pathogenic bacteria and fungi.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Activity

The true power of synthesizing a library of derivatives lies in the ability to establish a Structure-Activity Relationship (SAR).[11][12] By comparing the biological activity of structurally related compounds, we can deduce which molecular features are critical for potency and selectivity.

SAR_Analysis cluster_core This compound Core cluster_modifications Structural Modifications cluster_properties Impact on Properties core Core Scaffold r1 Substitution at C4 core->r1 r2 Modification of C2-nitrile core->r2 activity Biological Activity (e.g., Antimicrobial, Anticancer) r1->activity adme ADME Properties (e.g., Solubility, Permeability) r1->adme r2->activity r2->adme

Caption: Logical relationship in Structure-Activity Relationship (SAR) analysis.

For instance, in related benzothiophene series, the introduction of a hydroxyl group has been shown to enhance antimicrobial activity.[10] Similarly, the nature of the substituent at the 2-position can significantly impact anticancer potency.[8] By systematically varying the substituents at the 4- and 2-positions of our core scaffold, we can build a predictive model for designing next-generation compounds with improved therapeutic profiles.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a systematic and integrated approach for evaluating the drug-like properties of its derivatives, from in silico prediction to in vitro validation. The comparative data generated from these studies will be instrumental in elucidating the structure-activity relationships that govern the biological activity of this promising class of compounds. Future work should focus on expanding the diversity of the synthesized library, exploring a wider range of biological targets, and ultimately advancing the most promising candidates into preclinical development.

References

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. Available at: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. Available at: [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]

  • Synthesis and antimicrobial activities of benzothiophene derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed. Available at: [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. Available at: [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC. Available at: [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida - Research Portal. Available at: [Link]

  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC. Available at: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. Available at: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available at: [Link]

  • In Silico ADME prediction parameters of designed and reference molecules. - ResearchGate. Available at: [Link]

  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC. Available at: [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity - ResearchGate. Available at: [Link]

  • Structure Activity Relationship Of Drugs - samcohealth.com. Available at: [Link]

  • Structure Activity Relationship Of Drugs - Fvs. Available at: [Link]

  • Development Of Structure-activity Relationships Research Articles - Page 1 | R Discovery. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Benzothiophenes: Benchmarking a Modern One-Step Aryne Annulation Against Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold is a cornerstone of innovation. This privileged heterocyclic motif is integral to a multitude of pharmacologically active agents, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse benzothiophenes is of paramount importance. This guide provides an in-depth comparison of a novel, one-step aryne-based annulation strategy against established, traditional methods for benzothiophene synthesis. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these approaches, offering field-proven insights to guide your synthetic planning.

The Enduring Importance of the Benzothiophene Core

The fusion of a benzene ring with a thiophene ring gives rise to the benzo[b]thiophene system, a planar, aromatic heterocycle.[4] This structural unit's unique electronic properties and ability to engage in various biological interactions have cemented its role in medicinal chemistry.[5][6] From anticancer and anti-inflammatory to antimicrobial and antiviral agents, the applications of benzothiophene derivatives are vast and continue to expand.[5] The efficacy of any drug discovery program hinges on the ability to rapidly synthesize and test a diverse library of analogues. Therefore, the choice of synthetic methodology is a critical decision that impacts timelines, costs, and the accessible chemical space.

A Modern Approach: One-Step Benzothiophene Synthesis via Aryne Annulation

A recently developed method that stands out for its efficiency and broad applicability is the one-step synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides.[7] This approach offers a significant advantage in constructing multi-substituted benzothiophenes, which can be challenging to access through conventional routes.[7]

Reaction Mechanism and Rationale

The causality behind this method's success lies in the in-situ generation of a highly reactive aryne intermediate, which then undergoes a regioselective annulation with an alkynyl sulfide.

Aryne_Annulation_Mechanism cluster_0 Aryne Formation cluster_1 Annulation Cascade o-Silylaryl_Triflate o-Silylaryl Triflate Aryne Aryne Intermediate o-Silylaryl_Triflate->Aryne Elimination Fluoride_Source Fluoride Source (e.g., CsF) Fluoride_Source->Aryne Initiates Intermediate_A Zwitterionic Intermediate Aryne->Intermediate_A Alkynyl_Sulfide Alkynyl Sulfide Alkynyl_Sulfide->Intermediate_A Nucleophilic Attack Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Benzothiophene Benzothiophene Product Intermediate_B->Benzothiophene Protonation & Rearrangement

Caption: Proposed mechanism of the one-step benzothiophene synthesis.

The choice of an o-silylaryl triflate as the aryne precursor is strategic; the triflate is an excellent leaving group, and the silyl group directs the elimination to form the aryne upon treatment with a fluoride source like cesium fluoride. The subsequent reaction with the alkynyl sulfide proceeds through a cascade of bond-forming events, including C-S and C-C bond formation, to construct the thiophene ring.[7] This one-pot process avoids the isolation of sensitive intermediates, thereby enhancing overall efficiency.

Comparative Analysis: Modern vs. Traditional Methods

To objectively benchmark this modern approach, we compare it against several well-established, traditional methods for benzothiophene synthesis.

Method Starting Materials Typical Reaction Conditions Yields Substrate Scope & Limitations
New Method: Aryne Annulation [7]o-Silylaryl triflates, Alkynyl sulfidesCsF, Acetonitrile, 80 °CGood to ExcellentBroad scope for both aryne precursor and alkynyl sulfide. Tolerates various functional groups. Enables synthesis of multi-substituted products.
Classical: Intramolecular Cyclization of Aryl Sulfides [4]Arylmercapto acetals, Arylthioacetic acidsHigh temperatures, Acid catalysts (e.g., PPA, ZnCl2)Moderate to GoodOften requires harsh conditions, limiting functional group tolerance. Can lead to isomeric mixtures.
Transition-Metal Catalyzed Cyclizations [5][8]o-Halovinylbenzenes, Thiophenols and alkynesPd, Cu, or Au catalysts, High temperaturesGood to ExcellentGood functional group tolerance. Can be sensitive to catalyst poisoning. Cost and toxicity of metal catalysts are a consideration.
Microwave-Assisted Synthesis [9][10][11][12]Various precursorsMicrowave irradiation, often in a greener solventHighSignificantly reduced reaction times. Improved yields and purity.[10] Follows principles of green chemistry.
Photocatalytic Synthesis [1][13]o-Methylthio-arenediazonium salts, AlkynesVisible light, Organic dye photocatalystGoodMild reaction conditions, avoiding high temperatures and metal catalysts.[1]

Key Insights from the Comparison:

  • Efficiency and Simplicity: The one-step aryne annulation simplifies the synthetic process compared to multi-step classical methods.[7]

  • Reaction Conditions: Modern methods like photocatalytic and microwave-assisted synthesis offer significantly milder and more environmentally friendly conditions compared to the harsh, high-temperature requirements of many traditional cyclizations.[1][10]

  • Versatility: The aryne-based method provides excellent control over substitution patterns, offering access to a wider range of derivatives than many classical approaches.[7]

  • Green Chemistry: Microwave-assisted and photocatalytic methods align well with the principles of green chemistry by reducing energy consumption and avoiding toxic reagents.[1][9][10]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed experimental protocols for the new method and a representative classical method are provided below.

Protocol 1: One-Step Synthesis of 2-Phenylbenzo[b]thiophene via Aryne Annulation (New Method)

This protocol is adapted from the work of Wu and Yoshikai.[7]

Experimental_Workflow_New Start Start: Oven-dried flask under N2 Reagents Add o-silylaryl triflate, alkynyl sulfide, and CsF Start->Reagents Solvent Add dry acetonitrile Reagents->Solvent Reaction Heat at 80 °C for 12 h Solvent->Reaction Workup Cool, dilute with water, extract with ethyl acetate Reaction->Workup Purification Dry organic layer, concentrate, purify by column chromatography Workup->Purification Product Obtain pure 2-phenylbenzo[b]thiophene Purification->Product

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer and Antimicrobial Agents Derived from 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds and approved drugs.[1] Its derivatives are known to exhibit a vast array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of its biological profile, making it a highly attractive starting point for novel drug discovery.

This guide focuses on compounds derived from 4-Bromobenzo[b]thiophene-2-carbonitrile , a versatile starting material offering two key reactive sites: the nitrile group at the C2 position and the bromo-substituent at the C4 position. These sites permit a diverse range of chemical modifications, enabling the synthesis of extensive compound libraries.

Here, we present a comprehensive comparison of a hypothetical series of novel compounds ( BBT-1, BBT-2, and BBT-3 ) derived from this scaffold. Our objective is to provide a robust framework for their in vitro evaluation, comparing their performance as potential anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide further drug development efforts.

I. Comparative Anticancer Activity Evaluation

The development of novel anticancer agents remains a paramount challenge in global health.[4] Benzo[b]thiophene derivatives have shown significant promise, with known mechanisms including the inhibition of critical signaling pathways like VEGFR-2 and AKT, and the induction of apoptosis.[5] Our evaluation will therefore focus on identifying both cytotoxic potency and the preliminary mechanism of action.

A. Rationale for Experimental Design

To conduct a meaningful comparison, we must assess two primary aspects:

  • Cytotoxicity: The direct ability of the compounds to kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), a measure of potency.

  • Selectivity: The compound's ability to target cancer cells while sparing normal, healthy cells. This is crucial for minimizing potential side effects in future therapeutic applications.

  • Mechanism of Action: Understanding how a compound induces cell death is critical. We will initially screen for the induction of apoptosis, a programmed and preferred mode of cell death for anticancer agents.[4][6]

For this comparative study, we selected two well-characterized cancer cell lines: HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer), as thiophene derivatives have shown efficacy against them.[4][5] We also include a non-cancerous human cell line, WI-38 (human lung fibroblast), to determine the selectivity index.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2, MDA-MB-231, and WI-38 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds (BBT-1, BBT-2, BBT-3) and a reference drug (e.g., Doxorubicin) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO) and wells with medium only (blank control).

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

C. Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Seeding 1. Seed Cells (5x10³ cells/well) Incubate_24h 2. Incubate 24h (Allow Attachment) Cell_Seeding->Incubate_24h Treatment 4. Treat Cells with Compounds Incubate_24h->Treatment Compound_Prep 3. Prepare Compound Dilutions (0.1-100 µM) Incubate_48h 5. Incubate 48h Treatment->Incubate_48h MTT_Add 6. Add MTT Reagent Incubate_48h->MTT_Add Incubate_4h 7. Incubate 4h (Formazan Formation) MTT_Add->Incubate_4h Solubilize 8. Solubilize Crystals (Add DMSO) Incubate_4h->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Differentiation of cell states via Annexin V/PI staining.

G. Comparative Apoptosis Induction Data
Treatment (at IC₅₀)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Vehicle Control 95.12.51.84.3
BBT-1 40.225.730.155.8
BBT-3 55.815.324.539.8

Analysis of Results:

  • Both BBT-1 and BBT-3 induce a significant increase in the apoptotic cell population compared to the control.

  • BBT-1 is a more potent inducer of apoptosis, with over 55% of cells entering either early or late apoptosis. This strong pro-apoptotic effect, combined with its high selectivity, makes BBT-1 a highly promising lead candidate for further development as an anticancer agent.

II. Comparative Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. [2]Benzo[b]thiophene derivatives have demonstrated notable activity against a range of pathogens, including multidrug-resistant strains. [2][10][11]

A. Rationale for Experimental Design

The primary goal of an initial antimicrobial screen is to determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC) . A lower MIC value indicates greater potency. We will compare our novel compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as these are common and clinically relevant pathogens. [1]

B. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. [1][11] Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate S. aureus and E. coli in Mueller-Hinton Broth (MHB) and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds (BBT-1, BBT-2, BBT-3) and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well plate using MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

C. Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Dilution 1. Create Serial Dilutions of Compounds in Plate Inoculation 3. Inoculate Wells (Final: 5x10⁵ CFU/mL) Compound_Dilution->Inoculation Bacterial_Prep 2. Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Prep->Inoculation Incubation 4. Incubate 18-24h at 37°C Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection Determine_MIC 6. Identify Lowest Concentration with No Growth (MIC) Visual_Inspection->Determine_MIC

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromobenzo[b]thiophene-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocycle, consisting of a fused benzene and thiophene ring, offers a versatile framework for designing molecules with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide focuses on a specific, highly adaptable starting scaffold: 4-Bromobenzo[b]thiophene-2-carbonitrile. We will provide a comparative analysis of its analogs, elucidating the critical relationship between chemical structure and biological function, supported by experimental data and protocols.

The strategic placement of a bromo group at the 4-position and a carbonitrile at the 2-position provides two distinct and reactive handles for molecular elaboration. This dual reactivity allows for the systematic synthesis of diverse compound libraries, which is essential for comprehensive structure-activity relationship (SAR) studies aimed at discovering novel therapeutic leads.[3]

The Core Scaffold: Opportunities for Derivatization

The this compound core offers several key positions for chemical modification to explore the chemical space and optimize biological activity. The primary sites for derivatization are the C2-carbonitrile and the C4-bromo substituent. Further modifications can also be explored on the benzene ring, although these are less commonly investigated in initial SAR studies.

SAR_Points cluster_0 This compound cluster_1 Key Derivatization Points mol mol p1 C2-Carbonitrile: - Hydrolysis to amide/acid - Conversion to acylhydrazone - Cyclization reactions p2 C4-Bromo Group: - Nucleophilic substitution - Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) p3 Benzene Ring (C5-C7): - Electrophilic substitution (e.g., nitration, halogenation)

Caption: Key reactive sites on the this compound scaffold.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold is demonstrated through the biological activities of its derivatives. Below, we compare analogs based on modifications at the key positions and their resulting impact on antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[2] Benzo[b]thiophene derivatives have shown considerable promise in this area.[4] SAR studies reveal that modifications, particularly at the C2 position, can significantly enhance antibacterial potency.

A key strategy involves the conversion of the C2-carbonitrile to a more complex functional group, such as an acylhydrazone. This transformation not only alters the electronic properties of the molecule but also introduces new hydrogen bonding capabilities, which can be crucial for target interaction. For instance, a study involving benzo[b]thiophene-2-acylhydrazones demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[2]

Key SAR Insights for Antimicrobial Activity:

  • Modification at C2: Converting the C2-carbonitrile to an acylhydrazone moiety is a viable strategy for generating potent antibacterial agents.

  • Substitution on the Benzene Ring: The presence of a halogen, such as chlorine at the C6 position, can enhance antimicrobial activity. The (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide analog showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[2]

  • Aromatic Substituents: The nature of the aromatic aldehyde used to form the acylhydrazone plays a critical role. Heteroaromatic rings, like pyridine, appear to be favorable for activity.

Table 1: Comparison of Antimicrobial Activity of Benzo[b]thiophene Analogs

Compound IDCore ModificationTarget OrganismActivity MetricValueReference
II.b 6-Chloro, 2-Acylhydrazone (from 2-pyridinecarboxaldehyde)S. aureus (MRSA)MIC4 µg/mL[2]
Analog Series 3-Substituted phenyl-quinazolonesA. niger, C. albicansZone of InhibitionMarked Activity[4]
Hydroxythiophene 4a Tetrasubstituted thiopheneGram-positive & negative bacteriaInhibition Zone15-21 mm[5]
Generic Derivatives VariousE. coli (with PMB)MIC8–64 µg/mL[6]

Note: Data is synthesized from studies on closely related benzo[b]thiophene scaffolds to infer SAR principles.

Anticancer Activity: Inducing Cell Death Pathways

The thiophene scaffold is a component of many established kinase inhibitors and other anticancer agents.[7][8] Derivatives of benzo[b]thiophene have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes like glutathione peroxidase 4 (GPX4), which is involved in ferroptosis.[9]

SAR studies in this area often focus on generating structural diversity to identify compounds that can selectively target cancer cells while sparing normal tissues. The nature and positioning of substituents significantly impact the anticancer activity of the thiophene moiety.[8]

Key SAR Insights for Anticancer Activity:

  • Apoptosis Induction: Certain benzo[b]thiophene derivatives can induce apoptosis by activating pro-apoptotic genes like BAX and caspases.[10]

  • Enzyme Inhibition: Analogs can be designed to inhibit specific enzymes critical for cancer cell survival. For example, a benzo[b]thiophene-bearing compound (III-4) was developed as a potent ferroptosis inducer by inhibiting GPX4.[9]

  • Kinase Inhibition: Fused thiophene derivatives have shown promise as dual inhibitors of VEGFR-2 and AKT, key kinases in cell proliferation and survival pathways.[7] The introduction of specific side chains can enhance binding to the kinase active site.

Table 2: Comparison of Anticancer Activity of Benzo[b]thiophene Analogs

Compound IDCore ModificationTargetActivity MetricValueReference
IPBT N/A (Specific structure)Cancer CellsGene ExpressionUpregulation of BAX, CASP3, etc.[10]
III-4 Benzo[b]thiophene moietyHT1080 FibrosarcomaMechanismGPX4 Inhibition, Ferroptosis Induction[9]
4c Fused PyrrolothienopyrimidineVEGFR-2 / AKTIC₅₀0.075 µM / 4.60 µM[7]
3b Fused ThienopyrroleVEGFR-2 / AKTIC₅₀0.126 µM / 6.96 µM[7]

Note: Data is synthesized from studies on closely related benzo[b]thiophene scaffolds to infer SAR principles.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The Broth Microdilution Method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium.

Methodology: Broth Microdilution Assay

  • Preparation of Stock Solution:

    • Rationale: A high-concentration stock is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.

    • Protocol: Dissolve the synthesized analog in 100% DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Rationale: The bacterial density must be standardized to ensure consistent and comparable results across different experiments and compounds.

    • Protocol: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution in Microplate:

    • Rationale: This creates a concentration gradient to pinpoint the exact MIC.

    • Protocol: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation and Incubation:

    • Rationale: This step introduces the bacteria to the various concentrations of the test compound.

    • Protocol: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Rationale: Visual inspection determines the lowest concentration that prevented bacterial growth.

    • Protocol: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth.

MIC_Workflow start Start: Synthesized Analog stock Prepare 10 mg/mL Stock in DMSO start->stock plate Perform 2-Fold Serial Dilution of Analog in 96-Well Plate stock->plate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_bacteria Inoculate Wells with Standardized Bacteria inoculum->add_bacteria plate->add_bacteria incubate Incubate Plate at 37°C for 18-24h add_bacteria->incubate read Read Results: Determine MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies demonstrate that targeted modifications can lead to potent and selective compounds with significant antimicrobial and anticancer activities. The conversion of the C2-carbonitrile to an acylhydrazone is a particularly effective strategy for enhancing antibacterial potency, while various substitutions across the scaffold can be tailored to inhibit key enzymes involved in cancer progression. Future research should focus on expanding the diversity of these analogs and exploring their mechanisms of action in greater detail to unlock their full therapeutic potential.

References

  • El-Sayed, N. F., Abdel-Aziz, M., & Wardakhan, W. W. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Pandey, P., et al. (2003). Structure-activity relationship of new octaethylporphyrin-based benzochlorins as photosensitizers for photodynamic therapy. Photochemistry and Photobiology, 77(5), 561-569. [Link]

  • Gouda, M. A., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

  • Cicic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Keri, R. S., et al. (2021). Benzo[b]thiophene: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 209, 112942. [Link]

  • Patel, R. V., et al. (2012). Synthesis and antimicrobial studies of substituted benzo(b)thiophene and their derivatives. Trade Science Inc.[Link]

  • Tsoleridis, C. A., et al. (2006). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. Journal of medicinal chemistry, 49(10), 3057-3065. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]

  • Shylaja, B., et al. (2015). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]

  • El-Naggar, M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(1), 384. [Link]

  • Kumar, R., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1857. [Link]

  • Abdel-Wahab, B. F., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Scientific Reports, 12(1), 1-18. [Link]

  • Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]

  • Aljuhani, A., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 28(18), 6549. [Link]

  • Costa, M., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3624. [Link]

  • Chen, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1003830. [Link]

  • Masih, P. J., et al. (2023). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic & Medicinal Chemistry, 121, 118089. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromobenzo[b]thiophene-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromobenzo[b]thiophene-2-carbonitrile, a halogenated heterocyclic nitrile compound. By understanding the inherent chemical properties and associated hazards, laboratory professionals can implement a disposal plan that prioritizes safety, compliance, and environmental stewardship.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is not merely a logistical step but a process governed by scientific principles and regulatory standards. The foundation of this process rests on a thorough understanding of the compound's reactivity, toxicity, and potential environmental impact. Our approach is to treat this compound as a hazardous waste stream, necessitating a dedicated and meticulous disposal pathway.

Hazard Assessment of this compound

Key Hazard Characteristics:

Hazard CategoryDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed or inhaled.[1]Data from 4-Bromothiophene-2-carbonitrile indicates oral and inhalation toxicity.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]SDS for related brominated thiophenes consistently lists skin irritation as a hazard.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]Analogous compounds are classified as severe eye irritants.[1]
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust or fumes can lead to irritation of the respiratory tract.[1]
Environmental Hazards While specific data is lacking, brominated organic compounds can be persistent and harmful to aquatic life.General knowledge of halogenated aromatics suggests caution regarding environmental release.

Incompatible Materials: Based on the chemical structure, this compound should be stored away from strong oxidizing agents and strong bases to prevent potentially vigorous or exothermic reactions.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any capacity, including preparation for disposal.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, double-gloved.Provides a robust barrier against skin contact. The National Institute for Occupational Safety and Health (NIOSH) recommends double-gloving when handling hazardous chemicals.[3]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Lab Coat A chemically resistant lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available, particularly in case of a spill or when handling the powder outside of a certified chemical fume hood.[4][5]Protects against inhalation of harmful dusts and potential decomposition products.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation.

1. Waste Segregation and Collection:

  • Immediate Segregation: As a halogenated organic solid, this compound waste must be collected separately from non-halogenated waste streams. This is a critical step for proper disposal and cost-effective waste management.

  • Designated Waste Container: Utilize a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. All labeling must comply with OSHA's Hazard Communication Standard.[7][8][9]

2. On-site Storage:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

3. Final Disposal:

  • Professional Waste Management: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Incineration: The recommended method of disposal is high-temperature incineration. This process is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents, as mandated by the U.S. Environmental Protection Agency (EPA).[10]

  • Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA). Based on its characteristics as a halogenated organic compound, this waste would likely fall under the F-codes for hazardous wastes from non-specific sources (e.g., F001 or F002 if it were a spent solvent).[11][12]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • If the spill is significant or involves a large quantity of material, contact your institution's emergency response team.

2. Spill Cleanup for Trained Personnel (for minor spills):

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill and prevent its spread.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in the same manner as the chemical itself.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_Storage On-Site Management cluster_Disposal Final Disposition Generate Generation of This compound Waste Segregate Segregate as Halogenated Waste Generate->Segregate Immediate Action Collect Collect in Labeled, Sealed Container Segregate->Collect Critical Step Store Store in Designated Satellite Accumulation Area Collect->Store Secure Storage Manifest Prepare Hazardous Waste Manifest Store->Manifest Documentation Transport Transport by Licensed Hazardous Waste Hauler Manifest->Transport Regulatory Compliance Incinerate High-Temperature Incineration Transport->Incinerate EPA Recommended Destroy 99.99% Destruction and Removal Incinerate->Destroy Ensures Safety

Caption: A logical workflow for the safe disposal of this compound.

The Causality Behind Our Recommendations

The procedural steps outlined in this guide are not arbitrary; they are rooted in the fundamental principles of chemical safety and environmental protection.

  • Why Segregate Halogenated Waste? Halogenated organic compounds, when incinerated, can produce acidic gases such as hydrogen bromide.[1][13] Specialized scrubbers are required in the incineration process to neutralize these corrosive byproducts. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance.

  • Why High-Temperature Incineration? This method ensures the complete thermal decomposition of the molecule, breaking it down into simpler, less harmful components.[10] Incomplete combustion of brominated compounds can potentially lead to the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans.[14]

  • Why Professional Disposal? Licensed hazardous waste facilities are equipped with the necessary technology and expertise to handle and dispose of toxic chemicals in a manner that is safe for both human health and the environment. They are also responsible for maintaining the extensive documentation required by regulatory agencies.

By adhering to these scientifically grounded procedures, your laboratory can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility that is paramount in the field of drug discovery.

References

  • 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355 - PubChem. (n.d.). Retrieved from [Link]

  • Thermal Decomposition of Brominated Butyl Rubber - PMC - NIH. (2021). Retrieved from [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH: Use proper PPE with chemo agents. (2009). Clinician Reviews. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Bromobenzo[b]thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1312118-13-0 Formula: C₉H₄BrNS Molecular Weight: 238.11 g/mol Physical State: Solid (Melting Point: 121–122 °C)[1][2][3]

Part 1: Risk Assessment & Hazard Identification

Core Directive: Treat this compound not just as a generic organic solid, but as a functionalized aryl nitrile . The safety profile is governed by two distinct moieties: the nitrile group (CN) , which poses metabolic toxicity risks, and the brominated benzothiophene core , which enhances lipophilicity and tissue penetration.

Critical Hazards (GHS Classification Inferred)

While specific toxicological data for this isomer is limited, structural analogs (e.g., 5-bromobenzo[b]thiophene-2-carbonitrile) dictate the following conservative hazard profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.[3][4] Risk:[1][4] Harmful or toxic if swallowed or absorbed through skin.[1][3][4]

  • Skin & Eye Irritation: Category 2/2A.[1][3][4] Risk:[1][4] Causes serious eye irritation and skin sensitization.[1][3]

  • Specific Target Organ Toxicity (STOT-SE): Category 3.[1][3][4] Risk:[1][4] Respiratory tract irritation from dust inhalation.[1][3]

  • Metabolic Hazard: Aryl nitriles are generally stable but can metabolize to release cyanide ions (CN⁻) in the liver or liberate hydrogen cyanide (HCN) if exposed to strong acids.[3]

Incompatibility Alert
  • Strong Acids: Contact may liberate highly toxic HCN gas.[1][3]

  • Strong Oxidizers: Risk of fire and evolution of toxic sulfur/nitrogen oxides (SOx, NOx).

Part 2: PPE Selection Matrix

Scientific Rationale: Standard nitrile examination gloves are insufficient for prolonged contact with benzothiophene solutions due to the lipophilic nature of the sulfur heterocycle, which can permeate thin rubber.

PPE Compatibility Table[1][3]
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Silver Shield / Laminate (Primary) or Double Nitrile (Splash only)Benzothiophenes are highly lipophilic; laminate offers >4hr breakthrough time against organic solvents.[1][3]
Respiratory N95 / P100 Respirator (if outside hood)Fume Hood (Face velocity: 100 fpm)Prevents inhalation of irritant dust (solid) and solvent vapors (solution).[1]
Eye Protection Chemical Safety Goggles Chemical Safety Goggles + Face Shield (if >500mL)Safety glasses fail to seal against fine dusts or splashes that track around the lens.[1][3]
Body Defense Lab Coat (Cotton/Poly blend)Tyvek Sleeves or Apron (Chemical Resistant)Protects wrists/forearms from gaps between glove and coat cuff.[1]

Part 3: Operational Protocols & Workflow

Safe Handling Lifecycle (Visualization)

This workflow enforces a "closed-loop" logic where the chemical is never exposed to the open lab environment.[1][3]

SafeHandling cluster_safety Critical Control Points Storage Storage (2-8°C, Dark, Inert Gas) Weighing Weighing (Balance Enclosure/Hood) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Avoid Dust Reaction Reaction Setup (Closed Vessel, Inert Atm) Solubilization->Reaction Cannula Transfer (If Air Sensitive) Waste Disposal (Segregated Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent dust generation and exposure.

Detailed Experimental Methodology
Step 1: Pre-Operational Check
  • Verify Antidote Availability: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible if handling >1g, as a precaution for nitrile metabolism.[3]

  • Static Control: Use an ionizing fan or anti-static gun.[1][3] Benzothiophene powders are often static-prone, leading to "flying dust" during weighing.[1][3]

Step 2: Weighing & Transfer
  • Protocol:

    • Place the balance inside a chemical fume hood or a dedicated powder containment enclosure.[3]

    • Tare the receiving vessel (flask) before opening the chemical container.[3]

    • Use a disposable antistatic spatula.[1][3]

    • Technique: Do not dump the powder. Tap the spatula gently against the flask neck to dislodge solid directly into the bottom.[3]

    • Self-Validation: If visible dust settles on the balance pan, your transfer technique was too aggressive.[3] Wipe down immediately with a solvent-dampened tissue (Acetone/Ethanol).[1][3]

Step 3: Solubilization (The High-Risk Moment)
  • Context: Adding solvent to the solid can generate aerosols.[1][3]

  • Protocol:

    • Add the solvent (e.g., DCM, THF, DMF) down the side of the flask wall, not directly onto the powder pile, to minimize "puffing."

    • Swirl gently to dissolve.

    • Incompatibility Check: Do NOT use acidic solvents (e.g., HCl in Dioxane) unless the reaction vessel is vented to a scrubber, due to potential HCN evolution.[3]

Part 4: Emergency Response & Disposal[1]

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear double nitrile gloves, goggles, and an N95 respirator.[3]

  • Dry Method: Do not wet the powder (avoids spreading).[3] Cover the spill with a generic absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1][3]

  • Decontamination: Wipe the surface with 10% bleach solution (oxidizes traces of sulfur/nitrile), followed by water.[3]

Waste Disposal[1][3]
  • Classification: Treat as P-List equivalent (Acutely Hazardous) due to the nitrile functionality.[1][3]

  • Segregation:

    • Stream A: Solid waste (contaminated gloves, weighing boats) -> Hazardous Solid Waste.[1][3]

    • Stream B: Liquid waste -> Organic Waste (High Hazard).[1][3] Do not mix with acids.

  • Labeling: Explicitly write "Contains Organic Nitriles - DO NOT ACIDIFY" on the waste tag.[1][3]

References

  • Apollo Scientific. (n.d.).[1][3] Safety Data Sheet: 4-Bromobenzo[b]thiophene-2-carbonitrile. Retrieved from

  • ABCR GmbH. (n.d.).[1][3] Product Information: AB303565.[1][3] Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: Benzo[b]thiophene-2-carbonitrile derivatives. National Library of Medicine.[1][3] Retrieved from

  • BLD Pharm. (n.d.).[1][3][5] Product Safety: 5-Bromobenzo[b]thiophene-2-carbonitrile (Analogue Reference). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[b]thiophene-2-carbonitrile
Reactant of Route 2
4-Bromobenzo[b]thiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.